8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Description
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Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWFVACTSWMVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697845 | |
| Record name | 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348627-52-1 | |
| Record name | 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, a brominated organic compound with the molecular formula C₁₀H₁₂BrN, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a tetralin scaffold with an amine at the 1-position and a bromine atom at the 8-position, provides two key reactive handles for molecular elaboration. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and its burgeoning role as a valuable building block in the development of novel therapeutics. The strategic placement of the bromo and amino groups allows for diverse chemical transformations, making it an attractive starting point for the synthesis of complex molecules with potential biological activity.[1]
Physicochemical and Structural Properties
The unique arrangement of functional groups in this compound dictates its physical and chemical behavior. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from related structures and computational analyses.
| Property | Value | Source |
| CAS Number | 348627-52-1 | [1] |
| Molecular Formula | C₁₀H₁₂BrN | [1] |
| Molecular Weight | 226.11 g/mol | |
| IUPAC Name | This compound | [1] |
Structural Elucidation:
Definitive structural information for this compound would be best obtained through crystallographic analysis, which provides precise bond lengths, bond angles, and intermolecular interactions.[1] In the absence of specific crystallographic data for this compound, insights can be drawn from its aromatic analog, 8-Bromonaphthalen-1-amine. In the crystal structure of the latter, the naphthalene units are arranged in a herring-bone stacking motif, and the amine protons participate in both intra- and intermolecular hydrogen bonds.[2] For the tetralin derivative, the amine functionality at the 1-position is similarly expected to engage in hydrogen bonding, influencing its crystal packing and solid-state properties.[1]
Synthesis and Reactivity
The primary route for the synthesis of this compound is through the direct bromination of 1,2,3,4-tetrahydronaphthalen-1-amine.[1]
Experimental Protocol: Direct Bromination
This protocol outlines a general procedure for the regioselective bromination at the 8-position of the tetralin core.
Causality of Experimental Choices:
-
Solvent: The choice of solvent is critical to control reactivity and prevent side reactions. A non-polar, aprotic solvent is often preferred to avoid reaction with bromine.
-
Temperature: The reaction is typically conducted at low temperatures to control the rate of reaction and improve regioselectivity.
-
Stoichiometry: Careful control of the bromine equivalents is necessary to prevent over-bromination.
Step-by-Step Methodology:
-
Dissolve 1,2,3,4-tetrahydronaphthalen-1-amine in a suitable inert solvent (e.g., a chlorinated solvent) in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of the amine.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium thiosulfate solution) to consume any unreacted bromine.
-
Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.[1]
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the aromatic bromine and the primary amine.
-
Reactions at the Bromine Atom: The bromine atom at the 8-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, providing a powerful tool for generating molecular diversity.
-
Reactions at the Amino Group: The primary amine at the 1-position can undergo a variety of transformations, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse side chains and the construction of more complex molecular architectures.
Diagram of Reactivity Pathways:
Caption: Key reactivity pathways of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The tetralin scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of tetralin are known to exhibit a wide range of pharmacological activities, including antidepressant, antifungal, anti-Parkinsonian, and anti-inflammatory effects.[6]
While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in important therapeutic agents. For instance, the antidepressant sertraline contains a tetralin-amine core.[6] The versatility of this compound as a synthetic intermediate suggests its potential in the synthesis of analogs of such drugs and in the exploration of new chemical space for various therapeutic targets. For example, related bromo-tetralone derivatives are key intermediates in the synthesis of monoamine oxidase (MAO) inhibitors, which are used to treat depression and Parkinson's disease.[7]
Safety and Handling
While specific toxicity data for this compound is limited, related brominated amine compounds are known to be hazardous. For instance, (S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Therefore, it is prudent to handle this compound with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual reactivity allows for the systematic and diverse modification of the tetralin scaffold, enabling the synthesis of compound libraries for drug discovery programs. Further exploration of the reactivity of this compound and the biological activity of its derivatives is warranted and holds promise for the development of novel therapeutic agents.
References
-
Fuller, A. L., Knight, F. R., Slawin, A. M., & Woollins, J. D. (2008). 8-Bromonaphthalen-1-amine. Acta crystallographica. Section E, Structure reports online, 64(Pt 6), o977. (URL: [Link])
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5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship | Request PDF. (URL: [Link])
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ChemInform Abstract: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. | Request PDF. (URL: [Link])
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P
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Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation | Organic Letters. (URL: [Link])
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2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. (URL: [Link])
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1-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 14450112 - PubChem. (URL: [Link])
-
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem. (URL: [Link])
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Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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Suzuki-Miyaura Coupling — Chemistry LibreTexts. (URL: [Link])
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Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine | Request PDF. (URL: [Link])
-
Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed Central. (URL: [Link])
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Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (URL: [Link])
-
Sertraline, trans-(A+-)- | C17H17Cl2N | CID 9882979 - PubChem. (URL: [Link])
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8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Authored by: A Senior Application Scientist
Abstract
Introduction: The Molecular Profile and Synthetic Context
This compound is an organic compound featuring a tetralin (1,2,3,4-tetrahydronaphthalene) core. The structure is defined by two key functional groups: an amine group (-NH₂) at the C1 position and a bromine atom (-Br) at the C8 position of the bicyclic system.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 348627-52-1[1] |
| Molecular Formula | C₁₀H₁₂BrN[1] |
| Molecular Weight | 226.11 g/mol [1] |
| InChI Key | ZSWFVACTSWMVQG-UHFFFAOYSA-N[1] |
Understanding the synthetic origin of a compound is the first step in its structural elucidation, as it provides a logical hypothesis for the expected structure. The primary synthesis route involves the direct bromination of 1,2,3,4-tetrahydronaphthalen-1-amine.[1] This electrophilic aromatic substitution reaction is directed by the existing amine group, but the regioselectivity for the 8-position is a critical aspect to confirm, as other isomers could potentially form.[3][4] Therefore, the analytical workflow must be designed to definitively prove the positional relationship of the bromine and amine substituents.
Caption: Synthetic context and the core analytical challenge.
The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. A multi-faceted approach involving ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon skeleton and the placement of substituents.
Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment
Causality: ¹H NMR provides information on the chemical environment, number, and neighboring protons for every unique proton in the molecule. The chemical shift (δ) indicates the electronic environment, integration reveals the relative number of protons, and splitting patterns (multiplicity) expose adjacent protons.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.[5]
-
Acquisition: Acquire the free induction decay (FID) over a spectral width of approximately 12 ppm.
-
Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Expected Spectral Analysis:
-
Aromatic Region (δ 6.8-7.5 ppm): Three distinct signals are expected for the protons on the aromatic ring. The proton at C5 will likely be a doublet, coupled to the proton at C6. The proton at C7 will also be a doublet, coupled to C6. The proton at C6 will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H5 and H7. The electron-withdrawing effect of the bromine atom at C8 will influence the exact chemical shifts.
-
Aliphatic Region (δ 1.5-4.5 ppm):
-
H1 (Methine): A single proton signal, likely a triplet or multiplet around δ 4.0-4.5 ppm. Its downfield shift is due to the deshielding effect of the adjacent amine group.
-
H2, H3, H4 (Methylene): These six protons will appear as complex, overlapping multiplets in the δ 1.5-3.0 ppm range.
-
-
Amine Protons (δ 1.0-3.0 ppm): The two -NH₂ protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Carbon-¹³ (¹³C) NMR Spectroscopy: Defining the Carbon Skeleton
Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its bonding environment, revealing aromatic, aliphatic, and substituent-attached carbons.
Step-by-Step Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common technique simplifies the spectrum so that each unique carbon appears as a single line.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Expected Spectral Analysis: The molecule has 10 carbon atoms, and 10 distinct signals are expected in the ¹³C NMR spectrum.
-
Aromatic Carbons (δ 110-150 ppm): Six signals are expected. One signal, corresponding to C8, will be significantly influenced by the attached bromine (ipso-carbon), typically appearing at a lower field (around δ 115-125 ppm). The two quaternary carbons (C4a and C8a) will also be present in this region.
-
Aliphatic Carbons (δ 20-60 ppm): Four signals are expected. The C1 carbon, attached to the amine group, will be the most downfield of this set (typically δ 45-55 ppm). The other three aliphatic carbons (C2, C3, C4) will appear at higher fields.
2D NMR: Assembling the Puzzle
Causality: While 1D NMR identifies the pieces, 2D NMR experiments reveal how they connect. For a molecule with potential isomers, 2D NMR is not optional; it is essential for definitive proof.
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks. This will clearly show the connectivity from H1 -> H2 -> H3 -> H4 in the aliphatic ring and the H5-H6-H7 chain in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for confirming the substituent positions. It reveals correlations between protons and carbons over 2-3 bonds. Key expected correlations to confirm the 8-bromo, 1-amine structure would include:
-
Correlation from the H1 proton to the aromatic quaternary carbon C8a.
-
Correlations from the H5 proton to C7 and C4a.
-
Correlations from the aliphatic H4 protons to the aromatic carbons C5 and C4a.
-
Caption: Workflow for structure confirmation using NMR techniques.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Causality: Mass spectrometry provides two critical pieces of information: the precise molecular weight, which validates the elemental formula, and the fragmentation pattern, which acts as a structural fingerprint.
High-Resolution Mass Spectrometry (HRMS)
Step-by-Step Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule, [M+H]⁺.
-
Mass Analysis: Analyze the ions in a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical exact mass calculated for the proposed formula, C₁₀H₁₃BrN⁺. The difference should be less than 5 ppm.
Expected Data:
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₀H₁₂BrN |
| Theoretical [M+H]⁺ (⁷⁹Br) | 226.0226 m/z |
| Theoretical [M+H]⁺ (⁸¹Br) | 228.0205 m/z |
A key feature will be the isotopic pattern of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, results in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom.[6]
Fragmentation Analysis (MS/MS)
Causality: By inducing fragmentation of the parent ion (e.g., using Collision-Induced Dissociation, CID), we can observe characteristic neutral losses and fragment ions that support the proposed structure. Alpha-cleavage is a dominant fragmentation pathway for amines.[7]
Caption: A plausible EI-MS fragmentation pathway for the molecule.
Key Expected Fragments:
| m/z (⁷⁹Br/⁸¹Br) | Identity | Fragmentation Pathway |
|---|---|---|
| 225 / 227 | [M]⁺˙ | Molecular Ion |
| 182 / 184 | [C₈H₇Br]⁺˙ | Alpha-cleavage at C1-C2 bond with loss of •C₂H₄N |
| 146 | [C₁₀H₁₂N]⁺ | Loss of bromine radical (•Br) |
| 118 | [C₉H₁₀]⁺˙ | Loss of Br and HCN from the M⁺˙ ion |
X-ray Crystallography: The Definitive Proof
When all spectroscopic data point towards a single structure, X-ray crystallography provides the ultimate, unambiguous confirmation.
Causality: This technique determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. It provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.
Step-by-Step Workflow:
-
Crystal Growth: The most critical and often challenging step. The compound must be carefully crystallized from a suitable solvent system to obtain a single, high-quality crystal.
-
Data Collection: Mount the crystal on a diffractometer and expose it to a focused beam of X-rays.
-
Structure Solution and Refinement: The resulting diffraction pattern is computationally processed to generate an electron density map, from which the atomic positions are determined and refined.
-
Structure Validation: The final model is validated against established crystallographic metrics to ensure its accuracy.
The resulting crystal structure would provide an unequivocal image of the molecule, confirming the 1,8-substitution pattern and resolving any remaining ambiguity.
Conclusion: A Synthesis of Evidence
The structure elucidation of this compound is not a linear process but an integrated analytical strategy. The molecular formula is first established by HRMS, with the characteristic bromine isotope pattern providing a crucial initial clue. 1D and 2D NMR spectroscopy then work in concert to build the molecular framework piece by piece, establishing the connectivity of the carbon skeleton and definitively placing the amine and bromo substituents. Finally, the fragmentation pattern in mass spectrometry provides corroborating evidence that is consistent with the proposed structure. For absolute certainty, particularly in a regulatory or pharmaceutical context, single-crystal X-ray diffraction serves as the final arbiter. This multi-technique, self-validating approach ensures the highest level of scientific integrity and confidence in the final structural assignment.
References
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]
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Tyndall, J. D. A., et al. (2018). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 158, 846-858. Available at: [Link]
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PubChem. (n.d.). Tetralin. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Leah4sci. (2014, February 18). Aromatic Halogenation Mechanism - EAS Vid 3. YouTube. Retrieved from [Link]
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Organic Chemistry. (2020, June 12). Aromatic halogenation. YouTube. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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IUPAC name for 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
An In-Depth Technical Guide to the IUPAC Nomenclature and Chemical Profile of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Precise Nomenclature
In the fields of chemical synthesis and drug development, unambiguous communication is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique molecular structure. This guide offers a detailed exploration of the IUPAC nomenclature for this compound, a versatile bicyclic amine with significant applications as a synthetic intermediate.[1] We will deconstruct its name to understand the underlying principles of IUPAC rules and provide a broader chemical context, including its synthesis, properties, and relevance in research.
Part 1: Deconstructing the IUPAC Name
The name "this compound" can be systematically broken down to reveal the structure of the molecule. This process follows a clear hierarchy of chemical nomenclature rules, starting with the parent structure and adding functional groups and substituents.
The Parent Hydride: 1,2,3,4-Tetrahydronaphthalene
The foundation of the name is the parent hydride, 1,2,3,4-tetrahydronaphthalene .
-
Core Structure : The name indicates a derivative of naphthalene, a bicyclic aromatic hydrocarbon consisting of two fused benzene rings.
-
Saturation : The prefix "tetrahydro-" signifies the addition of four hydrogen atoms, saturating one of the rings. The locants "1,2,3,4-" specify that these additions occur at these consecutive positions, resulting in a molecule with one benzene ring fused to a cyclohexane ring. This structure is also commonly known by the trivial name "tetralin".[2]
-
Numbering Convention : For fused-ring systems like naphthalene, the numbering is fixed. It begins at the carbon atom immediately adjacent to the ring fusion, proceeds around the perimeter, and the bridgehead carbons (shared between the rings) are numbered last in sequence. This established numbering is retained in the partially saturated derivative.
The diagram below illustrates the IUPAC numbering for the 1,2,3,4-tetrahydronaphthalene ring system.
Caption: Flowchart for the systematic construction of the IUPAC name.
Part 2: Chemical and Physical Properties
A compound's identity is defined by its unique set of properties and identifiers, which are crucial for database searching, regulatory documentation, and experimental design.
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrN |
| Molecular Weight | 226.11 g/mol |
| CAS Number | 348627-52-1 |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H12BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2 |
| InChIKey | ZSWFVACTSWMVQG-UHFFFAOYSA-N |
| SMILES | C1CC(C2=C(C1)C=CC=C2Br)N |
(Data sourced from Benchchem and PubChem). [1]
Part 3: Synthesis and Reactivity
This compound is a valuable building block in organic synthesis, primarily due to the distinct reactivity of its functional groups. [1]
Synthetic Approach
A common route to this compound involves the direct bromination of the parent amine, 1,2,3,4-tetrahydronaphthalen-1-amine.
-
Protocol Overview : The synthesis typically involves dissolving 1,2,3,4-tetrahydronaphthalen-1-amine in a suitable solvent and then adding bromine (Br₂). The reaction conditions, such as temperature and the equivalents of bromine used, are critical for achieving high regioselectivity at the 8-position and preventing the formation of multiple brominated byproducts. [1]* Purification : Following the reaction, the product is isolated and purified using standard techniques like recrystallization or column chromatography to yield the pure 8-bromo derivative. [1]
Caption: General reaction scheme for the synthesis of the title compound.
Key Reactivity Insights
The utility of this compound stems from its two reactive sites:
-
Amine Group : The primary amine at the C1 position is nucleophilic and can be readily modified through reactions such as alkylation, acylation, and Schiff base formation.
-
Bromo Group : The bromine atom at the C8 position on the aromatic ring is a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) or conversion to organometallic reagents. [3]This allows for the introduction of diverse molecular fragments.
Part 4: Applications in Research and Development
This molecule is not merely a subject of academic nomenclature; it is an important intermediate in the synthesis of more complex molecules with potential biological activity.
-
Medicinal Chemistry : The tetralin scaffold is present in numerous biologically active compounds. The ability to functionalize both the amine and the aromatic ring makes this compound a key precursor for building libraries of novel compounds for drug discovery. For example, related tetralone compounds are intermediates in the synthesis of antidepressants and selective receptor antagonists. [4]* Novel Compound Development : The bromine atom's reactivity allows for its use in creating advanced materials and complex organic structures. [1]Research on related tetrahydronaphthalene amides has identified them as a class of inhibitors against Mycobacterium tuberculosis. [3]
Conclusion
The IUPAC name this compound is a precise descriptor of a chemically significant molecule. A systematic understanding of its nomenclature, derived from the foundational rules for bicyclic systems, principal functional groups, and substituents, is essential for any scientist working with this compound. Its role as a versatile synthetic intermediate, particularly in medicinal chemistry, underscores the importance of such precise chemical language in advancing scientific research and development.
References
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- Chemistry LibreTexts. (2025). 24.1: Naming Amines.
- A Level Chemistry. (2017). Nomenclature of amines.
- PubMed Central. (n.d.). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis.
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8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine molecular weight
An In-Depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a key synthetic intermediate whose rigid bicyclic scaffold is of significant interest in medicinal chemistry. Its structure, featuring a tetralin core with strategically placed amine and bromine functional groups, offers a versatile platform for developing novel therapeutic agents. The bromine atom serves as a reactive handle for advanced cross-coupling reactions, while the amine group provides a site for amide formation and other modifications critical for modulating pharmacological activity. This guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, detailed synthesis protocols, and its established applications in the development of therapeutics targeting the central nervous system and infectious diseases.
Core Molecular Profile and Physicochemical Identifiers
The foundational step in any research or development endeavor involving a chemical entity is the precise characterization of its molecular properties. These identifiers ensure accuracy in stoichiometry, analytical characterization, and regulatory documentation.
Calculation of Molecular Weight
The molecular weight (MW) is a fundamental property derived from the chemical formula, C₁₀H₁₂BrN.[1][2] The calculation is based on the atomic weights of its constituent elements:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Bromine (Br): 79.904 u
-
Nitrogen (N): 14.007 u
MW = (10 × 12.011) + (12 × 1.008) + (1 × 79.904) + (1 × 14.007) = 226.117 g/mol
This value is critical for converting between mass and moles in reaction stoichiometry and for interpreting results from mass spectrometry. For high-resolution mass spectrometry, the monoisotopic mass, which uses the mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N), is 225.01531 Da.[3]
Physicochemical and Structural Data
A consolidated summary of the key identifiers for this compound is presented below. These data are essential for database searches, regulatory submissions, and computational modeling.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂BrN | [1][2][4] |
| Molecular Weight | 226.11 g/mol | [1][3] |
| CAS Number | 348627-52-1 | [1] |
| IUPAC Name | This compound | [1] |
| InChI Key | ZSWFVACTSWMVQG-UHFFFAOYSA-N | [1] |
| SMILES | C1CC(C2=C(C1)C=CC=C2Br)N | [1] |
| Physical Form | Liquid, Solid, or Semi-solid | [5] |
Synthesis and Derivatization Strategies
The synthesis of this compound and its analogs is pivotal for its application in drug discovery. The choice of synthetic route is often dictated by the need for scalability, purity, and the ability to generate a diverse library of derivatives for structure-activity relationship (SAR) studies.
Rationale for Synthetic Route Selection
Two primary strategies exist for synthesizing the target compound:
-
Direct Bromination: This approach involves the electrophilic aromatic substitution of 1,2,3,4-tetrahydronaphthalen-1-amine.[1] While direct, this method can be challenging to control, potentially leading to polybromination or degradation of the starting material, necessitating careful optimization of reaction conditions.[1]
-
Multi-step Synthesis via Ketone Intermediate: A more versatile and controllable route involves the synthesis of an 8-bromo-tetralone intermediate, which then undergoes reductive amination.[1][6] This strategy is highly favored in medicinal chemistry because the ketone intermediate, 8-bromo-3,4-dihydronaphthalen-2(1H)-one, allows for the introduction of various amine groups, facilitating the creation of extensive compound libraries.[1][7]
The multi-step approach offers superior control and flexibility, making it the preferred method for research and drug development contexts.
Detailed Experimental Protocol: Synthesis via Reductive Amination
This protocol is adapted from established methods for synthesizing tetralone intermediates and performing reductive amination.[6][7]
Step 1: Synthesis of 8-Bromo-3,4-dihydronaphthalen-2(1H)-one [7]
-
In a round-bottom flask, add ortho-bromo-phenylacetic acid, acetic acid, and acetic anhydride.
-
Cool the mixture to 10°C in an ice bath.
-
Slowly add a pre-prepared solution of chromium trioxide in aqueous acetic acid, ensuring the reaction temperature is maintained below 10°C.
-
Allow the reaction to proceed at room temperature for 12 hours, monitoring completion via thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through diatomaceous earth.
-
Concentrate the filtrate, add ethyl acetate, and wash sequentially with water and sodium bicarbonate solution.
-
Dry the organic layer, evaporate the solvent, and recrystallize the resulting solid from a petroleum ether-ethyl acetate mixture to yield pure 8-Bromo-2-tetralone.
Step 2: Reductive Amination to Form the Final Product [6]
-
Dissolve 8-bromo-3,4-dihydronaphthalen-2(1H)-one in a suitable solvent such as methanol.
-
Add an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction carefully with an aqueous acid solution.
-
Basify the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Key Derivatization Reactions for SAR Studies
The true power of this scaffold lies in its capacity for diversification. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[1]
-
Suzuki Coupling: Reacts the bromo-tetralin with various boronic acids to introduce new aryl or heteroaryl groups, which is crucial for modulating receptor binding affinity.[1]
-
Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, introducing diverse amine functionalities that can act as hydrogen bond donors or acceptors, significantly impacting pharmacokinetic properties.[1][8]
Analytical Characterization
Robust analytical methods are required to confirm the identity and purity of the synthesized compound.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight. The table below lists the predicted mass-to-charge ratios (m/z) for common adducts of this compound, which are useful for interpreting electrospray ionization (ESI) mass spectra.[4]
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₀H₁₃BrN]⁺ | 226.0226 |
| [M+Na]⁺ | [C₁₀H₁₂BrNNa]⁺ | 248.0045 |
| [M-H]⁻ | [C₁₀H₁₁BrN]⁻ | 224.0080 |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the methine proton adjacent to the amine group, and the aliphatic protons of the saturated ring system.
-
¹³C NMR: The carbon NMR will show ten distinct signals corresponding to the carbon atoms in the molecule, including signals for the aromatic carbons (one of which is directly attached to bromine) and the aliphatic carbons.
-
IR Spectroscopy: Infrared spectroscopy would reveal characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-H stretching for both aromatic and aliphatic groups.[9]
Applications in Medicinal Chemistry and Drug Development
The tetrahydronaphthalene scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.
Central Nervous System (CNS) Disorders
The tetralone intermediate, 8-Bromo-2-tetralone, is a crucial precursor for synthesizing selective 5-HT₆ receptor antagonists.[7] These antagonists have shown potential therapeutic value in treating CNS disorders such as Parkinson's disease.[7] Similarly, related brominated tetralone structures are used to develop ligands for dopamine and serotonin receptors, which are key targets for antipsychotic and antidepressant medications.[8]
Antimycobacterial Agents
Derivatives known as tetrahydronaphthalene amides (THNAs) have emerged as a novel class of inhibitors against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] These compounds specifically inhibit the mycobacterial ATP synthase enzyme, demonstrating potent growth inhibition of the bacteria in vitro.[6] The modular synthesis starting from brominated tetralin intermediates allows for the optimization of properties to improve efficacy and reduce off-target effects.[6]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is intended for research use only.[10]
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Precautionary Statements | P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Keep in a dark place under an inert atmosphere, at 2-8°C.[5] |
Conclusion
This compound, with a molecular weight of 226.11 g/mol , is more than a simple chemical compound; it is a strategic building block for modern drug discovery. Its well-defined structure and the dual functionality of its amine and bromine groups provide chemists with a robust platform for creating diverse molecular architectures. The synthetic routes, particularly those proceeding through a tetralone intermediate, offer the flexibility required for extensive SAR studies. Its demonstrated utility in developing inhibitors for mycobacterial enzymes and ligands for CNS receptors underscores its significant potential in addressing pressing global health challenges.
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Al-Sha'er, M. A., et al. (2020). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). 5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship. Retrieved from [Link]
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PubChemLite. (n.d.). 8-bromo-1,2,3,4-tetrahydronaphthalen-2-one. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. Retrieved from [Link]
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NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link]
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NIH. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Signature of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No: 348627-52-1), a versatile intermediate in organic synthesis.[1] Given the limited availability of public domain experimental spectra for this specific compound, this guide leverages foundational spectroscopic principles and data from structurally analogous molecules to construct a predictive spectroscopic profile. This document serves as a valuable resource for researchers, scientists, and drug development professionals in the structural elucidation and characterization of this and similar tetralin derivatives.[2][3][4]
The core of this guide is built on predictive analysis for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section provides a rationale for the predicted data, rooted in the established effects of substituent groups on spectroscopic behavior.
Predicted Spectroscopic Data Summary
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR (in CDCl₃) | Aromatic Protons: ~6.8-7.5 ppm; Aliphatic Protons: ~1.5-4.2 ppm |
| ¹³C NMR (in CDCl₃) | Aromatic Carbons: ~120-145 ppm; Aliphatic Carbons: ~20-60 ppm |
| IR Spectroscopy | N-H Stretch: 3300-3400 cm⁻¹ (two bands); Aromatic C-H Stretch: >3000 cm⁻¹; Aliphatic C-H Stretch: <3000 cm⁻¹; N-H Bend: 1580-1650 cm⁻¹ |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 225 & 227 (approx. 1:1 ratio); Base Peak: [M-Br]⁺ at m/z 146 |
Predicted ¹H NMR Spectroscopic Analysis
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is based on the analysis of its distinct proton environments.
Rationale for Predicted Chemical Shifts
The chemical shifts in ¹H NMR are influenced by the electron density around the protons. Electronegative atoms and aromatic rings deshield nearby protons, shifting their signals downfield (to a higher ppm value).
-
Aromatic Protons (H-5, H-6, H-7): These protons are attached to the benzene ring and are expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm.[5][6] The bromine atom at the C-8 position will influence the chemical shifts of the adjacent protons.
-
Benzylic and Aliphatic Protons (H-1, H-2, H-3, H-4): The protons on the tetralin ring are in a more saturated environment and will appear at lower chemical shifts compared to the aromatic protons.[7] The proton at C-1 (H-1) is adjacent to the amine group and is expected to be shifted downfield relative to the other aliphatic protons.
Predicted ¹H NMR Data Table
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-7 | ~7.4 | Doublet | J ≈ 7-8 |
| H-6 | ~7.1 | Triplet | J ≈ 7-8 |
| H-5 | ~6.9 | Doublet | J ≈ 7-8 |
| H-1 | ~4.1 | Triplet | J ≈ 6-7 |
| H-4 (axial & eq.) | ~2.8 | Multiplet | |
| H-2 (axial & eq.) | ~1.9-2.1 | Multiplet | |
| H-3 (axial & eq.) | ~1.7-1.9 | Multiplet | |
| -NH₂ | ~1.6 | Broad Singlet |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum, and integrate the signals.
Predicted ¹³C NMR Spectroscopic Analysis
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.
Rationale for Predicted Chemical Shifts
The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.
-
Aromatic Carbons: Carbons in the aromatic ring are sp² hybridized and typically resonate in the 120-150 ppm region.[5] The carbon attached to the bromine (C-8) will be significantly influenced by the halogen's electronic effects.
-
Aliphatic Carbons: The sp³ hybridized carbons of the tetralin ring will appear at higher field (lower ppm values). The carbon bearing the amine group (C-1) will be deshielded compared to the other aliphatic carbons.
Predicted ¹³C NMR Data Table
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4a | ~142 |
| C-8a | ~138 |
| C-6 | ~129 |
| C-5 | ~127 |
| C-7 | ~125 |
| C-8 | ~120 |
| C-1 | ~50 |
| C-4 | ~30 |
| C-2 | ~28 |
| C-3 | ~22 |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of CDCl₃.
-
Instrument Setup: Use a 100 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Rationale for Predicted Absorptions
-
N-H Stretching: Primary amines (R-NH₂) show two characteristic N-H stretching bands in the region of 3300-3400 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.[8][9]
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.[6]
-
N-H Bending: The N-H bending (scissoring) vibration for primary amines is typically observed in the 1580-1650 cm⁻¹ region.[8][9]
-
C-N Stretching: The C-N stretching vibration for aromatic amines is expected in the 1250-1335 cm⁻¹ range.[8]
Predicted IR Data Table
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H | 3300-3400 (two bands) | Asymmetric & Symmetric Stretch |
| Aromatic C-H | 3000-3100 | Stretch |
| Aliphatic C-H | 2800-3000 | Stretch |
| N-H | 1580-1650 | Bend (Scissoring) |
| C=C | 1450-1600 | Aromatic Ring Stretch |
| C-N | 1250-1335 | Aromatic Amine Stretch |
| C-Br | 500-600 | Stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted Mass Spectrometric (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Rationale for Predicted Fragmentation
-
Molecular Ion: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance, the molecular ion peak will appear as a doublet (M⁺ and M+2) with nearly equal intensities.[10]
-
Fragmentation: The molecular ion can undergo fragmentation. A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical to form a more stable cation.[11][12] Further fragmentation of the tetralin ring can also occur.
Predicted MS Data Table
| m/z | Predicted Ion Structure | Comments |
| 225/227 | [C₁₀H₁₂BrN]⁺ | Molecular ion peak (M⁺, M+2) |
| 146 | [C₁₀H₁₂N]⁺ | Loss of Br radical, likely the base peak |
| 118 | [C₉H₁₀]⁺ | Further fragmentation |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion and interpret the fragmentation pattern.
Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed EI-MS fragmentation pathway for the title compound.
References
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Bertocchi, R., et al. (2002). Vibrational study of polymorphism of tetralin derivative for treatment of cardiovascular diseases. Journal of Pharmaceutical Sciences, 91(6), 1435-1444. Available at: [Link]
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Çevik, U. A., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 23(1), 135. Available at: [Link]
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Gaur, R., et al. (2022). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Journal of Controlled Release, 341, 649-673. Available at: [Link]
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Ghorab, M. M., et al. (2016). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 21(11), 1470. Available at: [Link]
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Chemistry Stack Exchange (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]
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Chegg (2018). Solved Below is the mass spectrum of 4-bromoaniline. Available at: [Link]
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Millikin University. IR Spectroscopy Tutorial: Amines. Available at: [Link]
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Wiley-VCH (2007). Supporting Information. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Introduction
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a valuable and versatile building block in medicinal chemistry and drug development. Its rigid, bicyclic scaffold combined with the presence of a bromine atom and an amino group at strategic positions makes it an important intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, while the amino group provides a site for amide bond formation, reductive amination, and other nitrogen-based transformations. This guide provides a comprehensive overview of the primary synthetic pathways to this important compound, offering in-depth technical details and field-proven insights for researchers, scientists, and drug development professionals.
Two principal synthetic strategies have emerged as the most viable routes to this compound:
-
Pathway A: Synthesis via the 8-Bromo-1-tetralone Intermediate. This is a robust and widely applicable approach that involves the initial construction of the brominated tetralone core, followed by the introduction of the amino group. This pathway offers excellent control over the regiochemistry of the bromine substituent.
-
Pathway B: Direct Bromination of 1,2,3,4-Tetrahydronaphthalen-1-amine. This approach is more direct, involving the direct functionalization of the pre-formed aminotetralin skeleton. However, the success of this route is highly dependent on the regioselectivity of the bromination reaction.
This guide will explore both pathways in detail, providing a thorough analysis of the underlying chemical principles, step-by-step experimental protocols, and a comparative evaluation of the different methodologies.
Pathway A: Synthesis via the 8-Bromo-1-tetralone Intermediate
This pathway is a cornerstone for the synthesis of this compound due to its reliability and adaptability. The key to this approach is the synthesis of the 8-bromo-1-tetralone intermediate, which is then converted to the desired amine.
Part 1: Synthesis of 8-Bromo-1-tetralone
The most common and efficient method for the synthesis of 8-bromo-1-tetralone is the intramolecular Friedel-Crafts acylation of 4-(2-bromophenyl)butyric acid. This reaction proceeds by the cyclization of the butyric acid side chain onto the aromatic ring, promoted by a strong acid or Lewis acid catalyst.
Mechanism of Friedel-Crafts Acylation:
The reaction is initiated by the activation of the carboxylic acid with a strong acid, typically polyphosphoric acid (PPA) or a Lewis acid, to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. Subsequent deprotonation re-aromatizes the ring and yields the cyclic ketone, 8-bromo-1-tetralone. The ortho-position to the bromine atom is sterically hindered, and the para-position is blocked, directing the cyclization to the desired position.
Experimental Protocol: Synthesis of 4-(2-bromophenyl)butyric acid
The precursor, 4-(2-bromophenyl)butyric acid, can be synthesized from 2-bromobenzaldehyde through a multi-step sequence involving a Wittig reaction with (3-carboxypropyl)triphenylphosphonium bromide to form the corresponding cinnamic acid derivative, followed by catalytic hydrogenation.
Experimental Protocol: Intramolecular Friedel-Crafts Cyclization of 4-(2-bromophenyl)butyric acid
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 4-(2-bromophenyl)butyric acid.
-
Addition of Cyclizing Agent: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the carboxylic acid).
-
Reaction Conditions: Heat the mixture with vigorous stirring at a temperature of 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Value | Reference |
| Starting Material | 4-(2-bromophenyl)butyric acid | [1] |
| Cyclizing Agent | Polyphosphoric Acid (PPA) | [1] |
| Temperature | 80-100 °C | [1] |
| Reaction Time | 2-4 hours | [1] |
| Typical Yield | 70-85% | [1] |
Part 2: Conversion of 8-Bromo-1-tetralone to this compound
Once 8-bromo-1-tetralone is obtained, the ketone functional group can be converted to a primary amine through several reliable methods. The choice of method often depends on the desired scale of the reaction, available reagents, and tolerance to specific reaction conditions.
Reductive amination is a one-pot procedure that involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding amine.[2][3]
Mechanism of Reductive Amination:
The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 8-bromo-1-tetralone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN), is then used to reduce the imine to the primary amine.[2] The choice of reducing agent is critical; NaBH₃CN is often preferred for its selectivity in reducing the imine in the presence of the starting ketone.
Experimental Protocol: Reductive Amination of 8-Bromo-1-tetralone
-
Reaction Setup: Dissolve 8-bromo-1-tetralone in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Addition of Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.
-
Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride) portion-wise to control the evolution of hydrogen gas.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC). Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by acid-base extraction or column chromatography.
The Leuckart-Wallach reaction is a classical method for the reductive amination of ketones using formamide or ammonium formate as both the nitrogen source and the reducing agent.[4] This reaction is typically carried out at high temperatures.[5]
Mechanism of the Leuckart-Wallach Reaction:
The reaction proceeds through the formation of an N-formyl intermediate. The ketone reacts with formamide to form an α-hydroxy amine, which then dehydrates to an iminium ion. The formate ion, generated from formamide, acts as a hydride donor to reduce the iminium ion to the N-formyl derivative of the amine. This intermediate is then hydrolyzed under acidic or basic conditions to yield the free primary amine.[4]
Experimental Protocol: Leuckart-Wallach Reaction of 8-Bromo-1-tetralone
-
Reaction Setup: In a flask equipped with a reflux condenser, mix 8-bromo-1-tetralone with an excess of formamide or ammonium formate.
-
Reaction Conditions: Heat the mixture to a high temperature, typically between 160-190 °C, for several hours.[5]
-
Hydrolysis: After cooling, the reaction mixture is subjected to acidic hydrolysis (e.g., by refluxing with hydrochloric acid) to cleave the N-formyl group and liberate the primary amine.
-
Work-up and Purification: The acidic solution is then made basic to free the amine, which is then extracted with an organic solvent. The product is purified by distillation or recrystallization of its salt.
This two-step approach involves the conversion of the ketone to an oxime, followed by the reduction of the oxime to the amine. This method can offer high yields and is a reliable alternative to direct reductive amination.
Mechanism of Oxime Formation and Reduction:
8-bromo-1-tetralone is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. The oxime is then reduced to the primary amine using various reducing agents. Common reducing agents for oximes include catalytic hydrogenation (e.g., H₂/Pd-C), sodium in ethanol, or lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Synthesis and Reduction of 8-Bromo-1-tetralone Oxime
-
Step 1: Oxime Formation
-
Dissolve 8-bromo-1-tetralone and hydroxylamine hydrochloride in ethanol.
-
Add a base, such as sodium acetate or pyridine, and reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and pour it into water to precipitate the oxime.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Step 2: Oxime Reduction
-
Catalytic Hydrogenation: Dissolve the oxime in a suitable solvent like ethanol or acetic acid and subject it to hydrogenation in the presence of a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
-
Chemical Reduction: Alternatively, dissolve the oxime in a solvent like ethanol and add a reducing agent such as sodium metal in portions.
-
Work-up: After the reduction is complete, the catalyst is filtered off (for catalytic hydrogenation), or the reaction is quenched and worked up to isolate the amine. Purification is typically achieved by acid-base extraction and recrystallization of the hydrochloride salt.
-
Comparison of Methods for Ketone to Amine Conversion
| Method | Reagents | Temperature | Advantages | Disadvantages |
| Reductive Amination | NaBH₄/NH₄OAc or NaBH₃CN/NH₃ | 0 °C to RT | One-pot procedure, mild conditions with NaBH₃CN.[2] | NaBH₄ can also reduce the ketone; control of stoichiometry is important. |
| Leuckart-Wallach | Formamide or Ammonium Formate | 160-190 °C | Inexpensive reagents, one-pot reaction.[4] | High reaction temperatures, formation of N-formyl intermediate requires a separate hydrolysis step.[5] |
| Oxime Reduction | 1. NH₂OH·HCl, Base 2. H₂/Catalyst or Na/EtOH | Reflux, then RT | High yields, clean reaction. | Two-step process, some reducing agents are hazardous (e.g., Na metal, LiAlH₄). |
Pathway B: Direct Bromination of 1,2,3,4-Tetrahydronaphthalen-1-amine
This pathway offers a more convergent and potentially shorter route to the target molecule by directly introducing the bromine atom onto the commercially available 1,2,3,4-tetrahydronaphthalen-1-amine (also known as 1-aminotetralin).
Regioselectivity of Bromination:
The success of this route hinges on the regioselectivity of the electrophilic aromatic substitution (bromination) reaction. The amino group is a strongly activating, ortho-, para-directing group. In the case of 1-aminotetralin, the aromatic ring has two positions ortho to the fused alicyclic ring (positions 5 and 8) and one para position (position 7). The position ortho to the amino group on the same ring is sterically hindered. Therefore, bromination is expected to occur primarily at the 5-, 7-, and 8-positions of the aromatic ring. The electronic and steric environment of the 8-position makes it a favorable site for electrophilic attack. However, the formation of other isomers is a significant possibility, which would necessitate a challenging purification step.[6]
Experimental Protocol: Direct Bromination of 1-Aminotetralin
-
Protection of the Amino Group (Optional but Recommended): To control the reactivity and improve the regioselectivity, the amino group can be protected as an acetamide. This is achieved by reacting 1-aminotetralin with acetic anhydride. The acetyl group is less activating than the amino group, which can lead to a more controlled bromination.
-
Bromination: The protected or unprotected 1-aminotetralin is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, is added portion-wise at a controlled temperature (often at or below room temperature).
-
Work-up: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate) to destroy any excess bromine. The product is then isolated by extraction.
-
Deprotection (if applicable): If the amino group was protected, the acetyl group is removed by acid or base hydrolysis.
-
Purification: The final product mixture is typically purified by column chromatography to separate the desired 8-bromo isomer from other regioisomers.
Conclusion and Outlook
The synthesis of this compound can be effectively achieved through two primary synthetic strategies.
Pathway A , proceeding through the 8-bromo-1-tetralone intermediate, is a highly reliable and versatile route. The key intramolecular Friedel-Crafts acylation provides excellent regiochemical control, ensuring the bromine atom is positioned at the desired 8-position. The subsequent conversion of the ketone to the amine can be accomplished by several well-established methods, including reductive amination, the Leuckart-Wallach reaction, or reduction of an oxime intermediate. The choice among these methods will depend on the specific requirements of the synthesis, such as scale, reagent availability, and desired purity.
Pathway B , involving the direct bromination of 1-aminotetralin, offers a more convergent approach. However, the potential for the formation of multiple regioisomers presents a significant challenge that may require careful optimization of reaction conditions and a potentially difficult purification process. For applications where high isomeric purity is critical, Pathway A is generally the preferred and more robust strategy.
Future research in this area may focus on the development of more efficient and selective catalysts for both the Friedel-Crafts cyclization and the direct bromination steps, as well as the exploration of greener and more sustainable synthetic methodologies.
Visualizations
Diagram 1: Overall Synthetic Pathways to this compound
Caption: Overview of the two primary synthetic routes.
Diagram 2: Methods for the Conversion of 8-Bromo-1-tetralone to the Amine
Caption: Key methods for the ketone-to-amine conversion.
References
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Organic Chemistry Portal. Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Available from: [Link]
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Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]
- Google Patents. CN102584556A - Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way.
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
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PubMed. Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. Available from: [Link]
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MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]
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Semantic Scholar. Regioselectivity of the bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene and 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene. Available from: [Link]
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Journal of Chemical Education. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available from: [Link]
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MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]
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RSC Publishing. A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system. Available from: [Link]
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SciSpace. Mild and regioselective oxidative bromination of anilines using potassium bromide and sodium perborate. Available from: [Link]
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Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available from: [Link]
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ChemSynthesis. 4-(2-bromophenyl)butanoic acid. Available from: [Link]
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ACS Publications. Metal-Involving Synthesis and Reactions of Oximes. Available from: [Link]
- Google Patents. WO2003045899A1 - An improved process for manufacture of 4-bromo-2-oxyimino butyric acid and its derivatives.
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Chemistry LibreTexts. The Leuckart Reaction. Available from: [Link]
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The Brominated Tetralin Amine Scaffold: A Multifaceted Modulator of Biological Systems
An In-depth Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Enduring Relevance of the Aminotetralin Scaffold
The 2-aminotetralin framework represents a privileged scaffold in medicinal chemistry, renowned for its conformational rigidity which adeptly mimics the extended conformation of phenethylamine neurotransmitters. This inherent structural constraint has rendered it a cornerstone in the design of ligands targeting monoaminergic systems, particularly dopamine and serotonin receptors. The introduction of a bromine atom onto the aromatic ring of the tetralin core introduces a fascinating dimension of pharmacological modulation. Bromine, as a halogen substituent, can profoundly influence a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and electronic distribution—thereby fine-tuning its binding affinity, receptor selectivity, and functional activity.[1]
This technical guide provides a comprehensive exploration of the biological activities of brominated tetralin amines. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between chemical structure and biological function, offering field-proven insights into their diverse pharmacological profiles. This document is designed for researchers, scientists, and drug development professionals, providing not only a thorough understanding of the current state of knowledge but also practical, validated protocols for the synthesis and evaluation of these compelling molecules. We will delve into their significant interactions with central nervous system (CNS) targets, their emerging potential in oncology, and their capacity for cholinesterase inhibition, presenting a holistic view of this versatile chemical class.
Part 1: Central Nervous System Activity - Modulating Dopaminergic and Serotonergic Tone
The primary therapeutic interest in brominated tetralin amines lies in their ability to modulate dopaminergic and serotonergic neurotransmission, making them valuable tools for investigating and potentially treating a range of neuropsychiatric disorders.
Interaction with Dopamine Receptors
2-Aminotetralin derivatives have been extensively studied as dopamine D2 and D3 receptor ligands. The nature of the N-alkyl substituents and the substitution pattern on the aromatic ring are critical determinants of affinity and selectivity.[2]
Structure-Activity Relationships (SAR): The Decisive Role of Bromine
Quantitative structure-activity relationship (QSAR) studies have illuminated the specific role of bromine substitution. A key finding is that a bromine atom at the 6-position of the tetralin ring tends to favor norepinephrine transporter (NET) inhibition over dopamine transporter (DAT) inhibition.[3] Conversely, for dopamine receptor binding, hydroxyl groups at the 5- or 7-positions are often crucial for high affinity. While extensive data on a broad series of brominated aminotetralins is still emerging, studies on closely related iodinated analogs provide valuable insights. For instance, iodinated 2-aminotetralins have demonstrated high to moderate affinity for D3 receptors.[4]
Table 1: Representative Binding Affinities (Ki, nM) of Halogenated and Hydroxylated 2-Aminotetralin Derivatives at Dopamine Receptors
| Compound | R1 (at C5) | R2 (at C7) | N-Substituent | D2 (High Affinity) Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Reference(s) |
| 5-OH-PIPAT | -OH | -H | -Propyl, -3'-iodo-2'-propenyl | 3.6 | 0.99 | >1000 | [4] |
| 7-OH-PIPAT | -H | -OH | -Propyl, -3'-iodo-2'-propenyl | 6.6 | 1.85 | >1000 | [4] |
| 7-OH-DPAT | -H | -OH | -Di-n-propyl | - | 2.90 | >1000 | [4] |
| (+)UH 232 | -OCH3 | -H | -Di-n-propyl | 61 | 0.92 | >1000 | [5][6] |
Note: Data for iodinated compounds (PIPAT series) are included as close analogs to illustrate the potential of halogenation. Ki values represent the concentration required to displace 50% of a specific radioligand.
Mechanism of Action: Gi/o-Coupled Signaling
Dopamine D2 and D3 receptors are canonical Gi/o-coupled receptors. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity and downstream modulation of gene expression and neuronal excitability.[7]
Interaction with Serotonin Receptors
The 2-aminotetralin scaffold is also a well-established pharmacophore for serotonin receptors, particularly the 5-HT1A subtype.[8][9] The introduction of bromine can modulate both affinity and selectivity across the diverse family of serotonin receptors.
Structure-Activity Relationships (SAR): Tuning Selectivity
For 5-HT1A receptor agonism, an 8-hydroxy group (as seen in the prototypical agonist 8-OH-DPAT) is often associated with high potency. However, studies have shown that various substitutions on the aromatic ring, including halogens, can be well-tolerated and can confer selectivity.[8][9] For example, certain brominated phenylpiperazine derivatives, which share pharmacophoric features with aminotetralins, have shown high affinity for the 5-HT1A receptor.[10] The stereochemistry at the C2 position of the tetralin ring is also critical, with the (S)-enantiomer often showing higher affinity for 5-HT1A receptors.[11]
Table 2: Representative Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of Aminotetralin and Related Derivatives at Serotonin Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Activity | Reference(s) |
| (S)-5-FPT | 5-HT1A | 2.5 | 3.2 | Agonist | [8][9] |
| (S)-5-FPT | 5-HT1B | 4.8 | 130 | Agonist | [12] |
| (S)-5-FPT | 5-HT1D | 4.1 | 110 | Agonist | [12] |
| (-)-MBP (meta-bromophenyl) | 5-HT2A | 170 | - | Antagonist | [13] |
| (-)-MBP (meta-bromophenyl) | 5-HT2C | 23 | 19 | Agonist | [13] |
| 8-OH-DPAT | 5-HT1A | 0.4 - 1.2 | 1.8 - 10 | Full Agonist | [8][9] |
Note: Data for the fluorinated analog (S)-5-FPT and the meta-bromophenyl derivative (-)-MBP are presented to illustrate the impact of halogenation on activity and selectivity within the broader aminotetralin and related classes.
Mechanism of Action: 5-HT1A Receptor Signaling
Similar to D2/D3 receptors, the 5-HT1A receptor is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, resulting in hyperpolarization and reduced neuronal firing.[14] This mechanism is central to the anxiolytic and antidepressant effects associated with 5-HT1A agonism.
Part 2: Anticancer and Anticholinesterase Activity
Beyond their well-documented CNS effects, brominated tetralin amines have shown promise in other therapeutic areas, including oncology and the treatment of neurodegenerative diseases like Alzheimer's.
Cytotoxic Activity Against Cancer Cell Lines
Recent studies have explored novel tetralin derivatives, including those with bromine substitution, for their anticancer properties. These compounds have demonstrated cytotoxicity against various human cancer cell lines.
Table 3: In Vitro Cytotoxicity (IC50, µM) of Representative Brominated Tetralin Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Thiazoline-Tetralin (4-bromo) | A549 (Lung Carcinoma) | < 18.2* | |
| Thiazoline-Tetralin (4-bromo) | MCF-7 (Breast Adenocarcinoma) | > 100 | |
| Pyrazoline-Tetralin (3a) | HeLa (Cervix Carcinoma) | 3.5 µg/mL | [11] |
| Pyrazoline-Tetralin (3a) | MCF-7 (Breast Carcinoma) | 4.5 µg/mL | [11] |
*The cited study notes that the IC50 value was lower than that of cisplatin (18.2 µM), but does not provide a precise value.
The mechanism underlying the anticancer activity of these compounds is an active area of investigation, with some studies suggesting induction of apoptosis and inhibition of DNA synthesis. The presence and position of the bromine atom appear to influence both potency and selectivity against different cancer cell types.
Inhibition of Acetylcholinesterase (AChE)
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Some brominated tetralin derivatives have been shown to inhibit AChE.
Table 4: Acetylcholinesterase Inhibition by a Brominated Thiazoline-Tetralin Derivative
| Compound ID | Enzyme | % Inhibition (at 160 µM) | Reference(s) |
| Thiazoline-Tetralin (4-bromo) | Acetylcholinesterase (AChE) | 42.87% |
While the inhibitory potency of the tested brominated tetralin derivative is modest compared to established AChE inhibitors, it highlights a potential polypharmacology that could be further explored and optimized. The development of dual-target ligands (e.g., compounds acting on both serotonergic pathways and cholinesterase) is an attractive strategy for complex neurodegenerative diseases.
Part 3: Experimental Protocols and Methodologies
A cornerstone of scientific integrity is the ability to reproduce and validate experimental findings. This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of brominated tetralin amines, reflecting established laboratory practices.
Synthesis of a Representative Brominated Tetralin Amine
The following protocol outlines a plausible synthetic route for N,N-dipropyl-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine, a representative compound of this class. The synthesis starts from the commercially available 6-bromo-2-tetralone.
Protocol 1: Reductive Amination of 6-Bromo-2-Tetralone
Causality: Reductive amination is a robust and widely used method for forming C-N bonds. The reaction proceeds via the initial formation of an iminium ion from the ketone and the secondary amine (dipropylamine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is chosen for its selectivity and tolerance of the mildly acidic conditions that favor iminium ion formation.
Materials:
-
6-Bromo-2-tetralone
-
Dipropylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 6-bromo-2-tetralone (1.0 eq). Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Amine Addition: Add dipropylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Iminium Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by slowly adding saturated NaHCO3 solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired N,N-dipropyl-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
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An In-Depth Technical Guide to the Putative Mechanism of Action of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Abstract
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound belonging to the tetralin class of molecules, which are recognized for their diverse biological activities, particularly within the central nervous system (CNS). While direct and extensive research on the specific mechanism of action of this particular bromo-substituted aminotetralin is not widely available in peer-reviewed literature, its structural similarity to known neuropharmacological agents allows for a well-grounded, theoretical exploration of its potential biological targets and downstream effects. This technical guide synthesizes information from related compounds to propose a putative mechanism of action for this compound, focusing on its likely interactions with monoaminergic systems. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel aminotetralin derivatives.
Introduction: The Tetralin Scaffold in Neuropharmacology
The 1,2,3,4-tetrahydronaphthalene (tetralin) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant activity at various G protein-coupled receptors (GPCRs) and neurotransmitter transporters. The conformational rigidity of the tetralin ring system, combined with the stereochemical possibilities introduced by substituents, allows for the design of ligands with high affinity and selectivity for specific biological targets.
This compound features an amine group at the 1-position, a common pharmacophore for interaction with monoamine receptors and transporters, and a bromine atom at the 8-position on the aromatic ring. The position and nature of this halogen substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, and metabolic stability.
Putative Mechanism of Action: A Focus on Monoaminergic Systems
Based on the extensive body of research on aminotetralin derivatives, the primary mechanism of action of this compound is hypothesized to involve the modulation of monoaminergic neurotransmission, specifically targeting dopamine and serotonin receptors.
Interaction with Dopamine Receptors
Dopamine is a critical neurotransmitter involved in motor control, motivation, reward, and cognition.[1] Dysregulation of the dopaminergic system is implicated in several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[2][3] Aminotetralin derivatives have been extensively studied as dopamine receptor agonists and antagonists.[4]
It is plausible that this compound acts as a ligand for dopamine receptors, potentially with selectivity for either the D1-like (D1, D5) or D2-like (D2, D3, D4) receptor families.[2] The specific nature of this interaction (agonist, antagonist, or partial agonist) would be determined by the precise fit of the molecule within the receptor's binding pocket and its ability to induce a conformational change leading to signal transduction.
Hypothesized Dopaminergic Signaling Pathway
Caption: Hypothesized interaction of this compound with a postsynaptic dopamine receptor.
Interaction with Serotonin Receptors
The serotonergic system is another key player in the regulation of mood, anxiety, sleep, and appetite. Many antidepressant and anxiolytic drugs target serotonin receptors or the serotonin transporter (SERT).[5] Structurally related aminotetralins have shown significant affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors.[6]
This compound could potentially act as a ligand at one or more of these serotonin receptor subtypes.[7] The nature of this interaction would again depend on the specific receptor and could range from agonism to antagonism. For instance, agonism at 5-HT1A receptors is a common mechanism for anxiolytic and antidepressant effects, while antagonism at 5-HT2A receptors is a feature of some atypical antipsychotics.
Hypothesized Serotonergic Signaling Pathway
Caption: Hypothesized interaction of this compound with a postsynaptic serotonin receptor.
Experimental Protocols for Elucidating the Mechanism of Action
To validate the hypothesized mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an investigation.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for a panel of neurotransmitter receptors and transporters.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptors (e.g., human dopamine D1-D5 receptors, serotonin 5-HT1A, 5-HT2A, 5-HT2C receptors) or from rodent brain tissue.
-
Binding Reaction: Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., [3H]SCH23390 for D1, [3H]raclopride for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) in the presence of increasing concentrations of this compound.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration.
-
Data Analysis: Quantify the radioactivity of the filters using liquid scintillation counting. Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at its target receptors.
Methodology:
-
Cell Culture: Use cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Assay Principle:
-
For Gs- or Gi-coupled receptors (e.g., D1, 5-HT1A): Measure the accumulation or inhibition of cyclic AMP (cAMP) using techniques such as HTRF or LANCE.
-
For Gq-coupled receptors (e.g., 5-HT2A): Measure the mobilization of intracellular calcium using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4).
-
-
Procedure:
-
Agonist mode: Treat the cells with increasing concentrations of this compound and measure the response.
-
Antagonist mode: Pre-incubate the cells with increasing concentrations of this compound before stimulating with a known agonist for the receptor and measure the inhibition of the agonist-induced response.
-
-
Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Experimental Workflow for In Vitro Characterization
Caption: A streamlined workflow for the in vitro characterization of this compound.
Physicochemical Properties and Predicted Biological Activity
The following table summarizes key physicochemical properties of this compound and its isomers, which can influence their biological activity.
| Property | This compound | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine |
| Molecular Formula | C10H12BrN[8] | C10H12BrN[9] |
| Molecular Weight | 226.11 g/mol | 226.11 g/mol [9] |
| CAS Number | 348627-52-1[8] | 167355-41-1[9] |
| Predicted XlogP | 2.4 | 2.8[9] |
| Potential Application | Versatile intermediate in organic synthesis.[8] | Chiral intermediate for serotonin and norepinephrine reuptake inhibitors.[10] |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, its chemical structure strongly suggests activity within the monoaminergic systems of the central nervous system. It is hypothesized to act as a ligand for dopamine and/or serotonin receptors. Further investigation through rigorous in vitro and in vivo pharmacological profiling is essential to confirm these hypotheses and to determine its potential as a therapeutic agent or a valuable research tool. The experimental protocols outlined in this guide provide a clear path for future research in this area.
References
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- National Center for Biotechnology Information. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390).
- Watts, V. J., et al. (2012). Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. ACS Chemical Neuroscience, 3(11), 883–893.
- National Center for Biotechnology Information. 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. PubChem Compound Summary for CID 18622542.
- Berry, M. D., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities.
- Neumeyer, J. L., et al. (1988). A photoaffinity label for the D-1 dopamine receptor, (RS)-7-[125I]Iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5- tetrahydro-1H-3-benzazepine, selectively identifies the ligand binding subunits of the receptor. Journal of Medicinal Chemistry, 31(11), 2069–2071.
- Liong, M., et al. (2022). Effects of Secondary Amine and Molecular Weight on the Biological Activities of Cationic Amphipathic Antimicrobial Macromolecules. Biomacromolecules, 23(7), 2919–2930.
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- McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547–549.
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The Aminotetralin Saga: From Structural Curiosity to Therapeutic Powerhouse
A Technical Guide to the Discovery, History, and Mechanistic Insights of Tetralin Amine Derivatives
Introduction: The Privileged Scaffold
The 1,2,3,4-tetrahydronaphthalene, or tetralin, nucleus is a deceptively simple bicyclic hydrocarbon[1]. Yet, when functionalized with an amine group, it transforms into a versatile and "privileged" scaffold in medicinal chemistry. Tetralin amine derivatives have given rise to a remarkable array of therapeutics, modulating key neurotransmitter systems with profound effects on conditions ranging from Parkinson's disease to depression.[2][3] This guide delves into the rich history of these compounds, tracing their evolution from early synthetic explorations to their current status as precisely targeted medicines. We will explore the critical discoveries, the logic behind the structure-activity relationship (SAR) studies that refined their pharmacology, and the detailed experimental pathways that enable their creation.
Part 1: The Genesis of a New Chemical Class
The story of the tetralin amines is intrinsically linked to the broader effort to understand the pharmacology of catecholamines like dopamine and norepinephrine. Early researchers sought to create rigid analogs of these flexible neurotransmitters to probe the conformational requirements for receptor binding. The tetralin framework, which can be seen as a cyclized version of phenylethylamine, provided an ideal starting point.[4][5]
Initial synthetic efforts in the mid-20th century focused on preparing the core 2-aminotetralin (2-AT) structure and simple N-alkylated derivatives.[6] These early compounds were found to possess stimulant properties, acting as norepinephrine and dopamine reuptake inhibitors and releasing agents.[6] A pivotal 1975 study by McDermed, McKenzie, and Phillips systematically synthesized a series of 2-aminotetralins, demonstrating that dopaminergic activity was inherent to the 2-dialkylamino structure and could be significantly enhanced by substitutions on the aromatic ring.[5] This work laid the foundation for decades of subsequent research, establishing that the 5,6-dihydroxy substitution pattern yielded potent dopamine agonists, effectively mimicking the catechol structure of dopamine itself.[5][7]
Part 2: Elucidating the Mechanism and the Rise of SAR
The true potential of tetralin amines was unlocked through meticulous structure-activity relationship (SAR) studies. Researchers systematically modified the scaffold at three key positions: the aromatic ring, the amine substituent, and the tetralin backbone itself, correlating these chemical changes with pharmacological activity.
Aromatic Ring Substitution: The Key to Selectivity
The position and nature of substituents on the aromatic ring proved to be the most critical determinant of a derivative's activity and selectivity.
-
Dopaminergic Activity: As noted, dihydroxy substitutions at the 5,6- or 6,7-positions conferred potent dopamine receptor agonism.[7] The 5,6-dihydroxy pattern, in particular, led to compounds with high potency.[5][7] This strategy was a direct application of bioisosterism, replacing the catechol group of dopamine with a conformationally restricted equivalent.
-
Serotonergic Activity: A landmark discovery was that placing a single hydroxyl group at the 8-position, combined with an N,N-dipropyl substitution, resulted in a compound with high affinity and selectivity for the serotonin 5-HT1A receptor.[8][9] This compound, 8-hydroxy-2-(di-n-propylamino)tetralin, or 8-OH-DPAT , became an indispensable pharmacological tool for studying the 5-HT1A receptor and paved the way for new therapeutic approaches to anxiety and depression.[8][9]
-
Adrenergic Activity: Conversely, moving the hydroxyl groups to the 5,7-positions resulted in compounds that were less potent as dopaminergic agents but gained activity at α- and β-adrenergic receptors.[10]
The N-Alkyl Group: Fine-Tuning Potency and Efficacy
The identity of the alkyl groups on the amine nitrogen was found to fine-tune the compound's interaction with its target receptor. For dopamine agonists, N,N-dipropyl substitution was often found to be optimal for activity.[5] In contrast, for serotonin 5-HT1A agonists, the N,N-dipropyl group was a key feature of the archetypal ligand, 8-OH-DPAT.[8] Further studies explored functionalized N-alkyl substituents, attaching various chemical moieties to introduce new properties or improve affinity.[11]
Stereochemistry: The Importance of 3D Arrangement
As with most biologically active molecules, the stereochemistry of the chiral center at the C-2 position of the tetralin ring is crucial. Biological receptors are themselves chiral, and they exhibit specific preferences for one enantiomer over the other. For many 5-HT1 receptor ligands of the 5-substituted-2-aminotetralin type, the (S)-enantiomer is significantly more potent than the (R)-enantiomer.[12] Modern synthetic methods, particularly enzymatic approaches, now allow for the highly selective synthesis of the desired enantiomer.[13][14]
The logical progression of these SAR studies can be visualized as a decision-making workflow.
Caption: SAR decision workflow for targeting different receptor systems.
Part 3: From the Bench to the Bedside: Key Therapeutic Derivatives
The insights gained from decades of SAR studies have culminated in several clinically important drugs.
-
Rotigotine: This non-ergoline dopamine agonist, used to treat Parkinson's disease and restless legs syndrome, features a unique N-propyl-N-(2-thienylethyl)amino group.[15][16] Its development as a transdermal patch was a significant innovation, providing continuous drug delivery to better mimic physiological dopamine stimulation.[16][17][18]
-
Pramipexole: While technically an aminobenzothiazole and not a true aminotetralin, its development was heavily influenced by aminotetralin SAR. It is a potent D2/D3 receptor agonist also used in the treatment of Parkinson's disease.
-
Serotonergic Agents: The discovery of 8-OH-DPAT spurred the development of a host of 5-HT1A agonists and partial agonists for neuropsychiatric disorders, including drugs like Ebalzotan and Alnespirone.[13]
The following table summarizes the receptor binding affinities for a selection of key aminotetralin derivatives, illustrating the impact of structural modifications.
| Compound | Aromatic Substitution | N-Substitution | Primary Target | Receptor Affinity (Ki, nM) |
| A-5,6-DTN | 5,6-dihydroxy | N,N-dipropyl | Dopamine D2 | ~15 |
| A-6,7-DTN | 6,7-dihydroxy | N,N-dipropyl | Dopamine D2 | ~50 |
| 8-OH-DPAT | 8-hydroxy | N,N-dipropyl | Serotonin 5-HT1A | ~1 |
| Rotigotine | 5-hydroxy | N-propyl, N-(2-thienylethyl) | Dopamine D3 > D2 | D3: ~0.7, D2: ~5.4 |
Note: Ki values are approximate and can vary between studies.
Part 4: Synthesis and Experimental Protocols
The synthesis of tetralin amine derivatives typically begins with a corresponding tetralone.[19] Modern methods increasingly employ advanced catalytic techniques to ensure high yield and, crucially, high enantioselectivity.
General Synthetic Workflow: Reductive Amination
A common and effective strategy for synthesizing 2-aminotetralins is the reductive amination of a 2-tetralone precursor. This approach can be performed using classical chemical reductants or, more recently, through highly efficient biocatalytic methods.
Caption: General workflow for 2-aminotetralin synthesis via reductive amination.
Detailed Protocol: Biocatalytic Synthesis of a Rotigotine Precursor
This protocol is adapted from a chemo-enzymatic synthesis strategy, highlighting the use of an imine reductase (IRED) for stereocontrol.[13][14]
Objective: To synthesize (S)-N-propyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a key intermediate for Rotigotine.
Materials:
-
5-methoxy-2-tetralone
-
Propylamine
-
Imine Reductase (IRED) enzyme
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Glucose and Glucose Dehydrogenase (for NADH regeneration)
-
Phosphate buffer (pH 7.5)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of phosphate buffer (100 mM, pH 7.5).
-
Cofactor Regeneration: Add glucose (1.2 eq) and the cofactor NADH (0.01 eq). Add glucose dehydrogenase to initiate the cofactor recycling system.
-
Enzyme Addition: Add the selected Imine Reductase (IRED) to the buffered solution.
-
Substrate Addition: Add 5-methoxy-2-tetralone (1.0 eq) and propylamine (1.5 eq) to the reaction mixture.
-
Reaction: Seal the vessel and agitate at a controlled temperature (e.g., 30 °C) for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
-
Characterization: Confirm the structure and determine the enantiomeric excess (ee) of the final product using NMR spectroscopy and chiral HPLC, respectively. An ee of >92% is expected with this method.[13]
Conclusion and Future Directions
The history of tetralin amine derivatives is a testament to the power of medicinal chemistry. From the initial recognition of the scaffold's dopaminergic potential to the nuanced understanding of how subtle structural changes can pivot activity towards entirely different receptor systems, the journey has been one of rational design and serendipitous discovery.[4][20] Modern synthetic techniques, particularly biocatalysis, are enabling the creation of these complex molecules with unprecedented efficiency and stereoselectivity.[13] Future research will likely focus on developing derivatives with even greater subtype selectivity and novel polypharmacological profiles to address complex CNS disorders, continuing the evolution of this remarkable chemical class.[12][20]
References
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McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. Available from: [Link]
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Costall, B., Lim, S. K., Naylor, R. J., & Cannon, J. G. (1982). Differential activation by some 2-aminotetralin derivatives of the receptor mechanisms in the nucleus accumbens of rats which mediate hyperactivity and stereotyped biting. Journal of Pharmacy and Pharmacology, 34(4), 246–254. Available from: [Link]
-
Arvidsson, L. E., Hacksell, U., Nilsson, J. L., et al. (1981). 8-Hydroxy-2-(di-n-propylamino)tetralin, a new centrally acting 5-hydroxytryptamine receptor agonist. Journal of Medicinal Chemistry, 24(8), 921-923. Available from: [Link]
-
Waters, C. (2013). The development of the rotigotine transdermal patch: a historical perspective. Neurologic clinics, 31(3 Suppl), S37–S50. Available from: [Link]
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Rowlett, J. K., Lelas, S., & Tornatzky, W. (2005). The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component. Pharmacology Biochemistry and Behavior, 80(3), 365-372. Available from: [Link]
-
Skelton, B. J., Rowley, J. E., & Grob, J. E. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24456-24460. Available from: [Link]
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Cannon, J. G., Perez, J. A., Pease, J. P., et al. (1980). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 23(7), 745–749. Available from: [Link]
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Sheng, J., Yuan, Y., & Zhang, W. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. Available from: [Link]
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Wikipedia contributors. (2023, November 27). 2-Aminotetralin. In Wikipedia, The Free Encyclopedia. Available from: [Link]
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Wikipedia contributors. (2023, December 14). 8-OH-DPAT. In Wikipedia, The Free Encyclopedia. Available from: [Link]
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ResearchGate. (2021). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. Available from: [Link]
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ResearchGate. (2013). The Development of the Rotigotine Transdermal Patch. Available from: [Link]
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Iraqi Academic Scientific Journals. (2024). A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. Available from: [Link]
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Methodological & Application
Synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine protocol
An Application Note for the Synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Topic: Synthesis of this compound Protocol Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Tetralin Scaffold
The 1,2,3,4-tetrahydronaphthalene, or tetralin, nucleus is a privileged scaffold in medicinal chemistry. It forms the core structure of numerous biologically active compounds, including antidepressants like sertraline, as well as agents with antifungal, anti-Parkinsonian, and anti-inflammatory properties.[1][[“]][3] The functionalization of the tetralin ring allows for the fine-tuning of a molecule's pharmacological profile. This compound is a key synthetic intermediate, offering a versatile platform for further molecular elaboration. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the primary amine at the C1 position is a crucial anchor for building more complex molecular architectures.[4]
This application note provides a detailed protocol for the synthesis of this compound from its corresponding ketone precursor, 8-bromo-1-tetralone, via the Leuckart reductive amination reaction. This classic, yet robust, method offers a reliable pathway to the desired amine, illustrating a fundamental transformation in organic synthesis.
Overall Synthetic Strategy
The synthesis is a two-stage process. The first stage involves the preparation of the key intermediate, 8-bromo-1-tetralone. The second, and focal, stage is the conversion of this ketone into the target primary amine, this compound.
Part 1: Synthesis of Key Precursor: 8-Bromo-1-tetralone
The starting material for the reductive amination is 8-bromo-1-tetralone. A common and effective method for its synthesis is the intramolecular Friedel-Crafts acylation of 4-(2-bromophenyl)butanoic acid. This cyclization is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, to yield the desired tetralone.[5][6] While a detailed protocol for this precursor synthesis is beyond the scope of this note, numerous procedures are available in the literature. For researchers requiring this intermediate, commercial suppliers also offer 8-bromo-1-tetralone.
Part 2: Reductive Amination via the Leuckart Reaction
The conversion of a ketone to an amine is a cornerstone transformation in the synthesis of pharmaceuticals. The Leuckart reaction is a classic method for this purpose, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.[7]
Causality and Mechanistic Insight
The Leuckart reaction is a prime example of reductive amination.[8][9] The process begins with the formation of an iminium ion intermediate from the reaction between the ketone (8-bromo-1-tetralone) and ammonia, which is in equilibrium with ammonium formate. The formate ion then acts as a hydride donor, reducing the iminium ion to the corresponding primary amine.[7][10] The reaction requires high temperatures to drive the dehydration and reduction steps.[10] While modern reagents like sodium cyanoborohydride offer milder conditions, the Leuckart reaction remains valuable for its simplicity and the use of inexpensive reagents.[11][12]
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molecular Wt. | Grade | Supplier |
| 8-Bromo-1-tetralone | 225.08 g/mol | ≥97% | Standard commercial |
| Ammonium formate | 63.06 g/mol | ≥98% | Standard commercial |
| Sodium hydroxide (NaOH) | 40.00 g/mol | ACS Reagent | Standard commercial |
| Diethyl ether (Et₂O) | 74.12 g/mol | Anhydrous | Standard commercial |
| Hydrochloric acid (HCl) | 36.46 g/mol | Concentrated | Standard commercial |
| Deionized water | 18.02 g/mol | - | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | Standard commercial |
| Round-bottom flask | 100 mL | - | - |
| Reflux condenser | - | - | - |
| Heating mantle | - | - | - |
| Separatory funnel | 250 mL | - | - |
| Rotary evaporator | - | - | - |
Quantitative Data Summary:
| Compound | Molecular Wt. | Amount | Moles (mmol) | Molar Eq. |
| 8-Bromo-1-tetralone | 225.08 | 5.00 g | 22.2 | 1.0 |
| Ammonium formate | 63.06 | 8.40 g | 133.2 | 6.0 |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromo-1-tetralone (5.00 g, 22.2 mmol) and ammonium formate (8.40 g, 133.2 mmol).
-
-
Reaction Execution:
-
Heat the reaction mixture in a heating mantle to 160-165 °C.
-
Maintain stirring at this temperature for 6 hours. The mixture will become a thick paste and then liquefy as the reaction progresses.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
-
Work-up and Hydrolysis:
-
Allow the reaction mixture to cool to room temperature.
-
To the cooled flask, cautiously add 50 mL of 2 M sodium hydroxide (NaOH) solution.
-
Re-attach the reflux condenser and heat the mixture to reflux for 2 hours to hydrolyze any formamide byproducts and liberate the free amine.
-
-
Extraction:
-
After cooling, transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel or by conversion to the hydrochloride salt. To form the salt, dissolve the crude amine in diethyl ether and bubble dry HCl gas through the solution (or add a solution of HCl in ether) to precipitate the amine hydrochloride, which can be collected by filtration.
-
Expected Yield: 65-75% of the title compound as the free base.
Safety and Handling Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction is heated to a high temperature; use caution with the heating mantle.
-
Sodium hydroxide is corrosive. Handle with care.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction.
Characterization
The identity and purity of the synthesized this compound (CAS No: 348627-52-1) should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate its structure against known data.[4][13]
Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound using the Leuckart reductive amination. The procedure employs readily available and inexpensive reagents to produce a valuable synthetic intermediate for drug discovery and development programs. The strategic placement of the bromo and amino functionalities makes this compound an excellent starting point for generating diverse libraries of novel tetralin-based molecules.
References
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Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. ResearchGate. [Link]
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Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Consensus. [Link]
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Applications and synthesis of tetralin derivatives. ResearchGate. [Link]
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Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. ResearchGate. [Link]
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Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. MDPI. [Link]
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ChemInform Abstract: A Simple Synthesis of 8-Methoxy-1-tetralone. ResearchGate. [Link]
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Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. ACS Publications. [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
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8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. PubChem. [Link]
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The Leuckart Reaction. Chemistry LibreTexts. [Link]
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Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
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A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. [Link]
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Tetralone synthesis. Organic Chemistry Portal. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]
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5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship. ResearchGate. [Link]
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8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine. Ascendex Scientific, LLC. [Link]
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1(2H)-Naphthalenone, 6-amino-3,4-dihydro. Organic Syntheses. [Link]
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6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine. PubChem. [Link]
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Oxime Derivatives as α-Electrophiles. From α-Tetralone Oximes to Tetracyclic Frameworks. ResearchGate. [Link]
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Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. RSC Publishing. [Link]
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Application Notes: 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine as a Versatile Intermediate in Organic Synthesis
Introduction: The Strategic Importance of the 8-Bromo-1-aminotetralin Scaffold
In the landscape of medicinal chemistry and drug development, the 1,2,3,4-tetrahydronaphthalene (tetralin) framework is a privileged scaffold, forming the core of numerous neurologically active agents. The strategic introduction of functional groups onto this rigid, partially saturated bicyclic system allows for the precise orientation of pharmacophoric elements in three-dimensional space. 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, in particular, has emerged as a highly valuable synthetic intermediate. Its structure features two key points of reactivity: a primary amine at the C1 position, which is readily functionalized, and a bromine atom at the C8 position on the aromatic ring. This bromine atom is not merely a placeholder; it serves as a versatile synthetic handle for advanced cross-coupling reactions, enabling the construction of complex molecular architectures.
This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of this key intermediate, with a focus on field-proven protocols and the chemical logic underpinning these methodologies. The compound is a critical building block for creating libraries of novel compounds for structure-activity relationship (SAR) studies, particularly in the development of dopamine receptor agonists and other central nervous system (CNS) therapeutics.[1]
| Compound Identifier | Data | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 348627-52-1 | [2] |
| Molecular Formula | C₁₀H₁₂BrN | [2] |
| Molecular Weight | 226.11 g/mol | [2] |
| InChI Key | ZSWFVACTSWMVQG-UHFFFAOYSA-N | [2] |
Protocol I: Synthesis of this compound
The most direct and reliable method for the preparation of the title compound is the electrophilic aromatic substitution (bromination) of the commercially available starting material, 1,2,3,4-tetrahydronaphthalen-1-amine. The key to this synthesis is achieving high regioselectivity for the C8 position. The directing effects of the amino group and the fused aliphatic ring favor substitution at the C5 and C7 positions; however, careful control of reaction conditions allows for the selective formation of the 8-bromo isomer.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is chosen for its inertness and ability to dissolve the starting amine.
-
Reagent: A solution of bromine (Br₂) in DCM is used. Adding the bromine dropwise at a reduced temperature (0 °C) is critical to control the reaction rate, minimize overheating, and prevent over-bromination (dibromination) or other side reactions.
-
Work-up: The reaction is quenched with a reducing agent (sodium thiosulfate) to neutralize any unreacted bromine. A subsequent wash with a mild base (sodium bicarbonate) removes any acidic byproducts (HBr).
Step-by-Step Experimental Protocol:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2,3,4-tetrahydronaphthalen-1-amine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Bromination: Prepare a solution of bromine (1.05 eq) in DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction mixture with vigorous stirring until the reddish-brown color of bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.[2]
Caption: Workflow for the synthesis of this compound.
Applications in Multi-Step Synthesis
The true utility of this compound lies in its capacity for sequential or orthogonal functionalization. The amine and bromo groups can be addressed with distinct chemical transformations, providing a powerful platform for generating molecular diversity.
Caption: Key reaction pathways for functionalizing the 8-Bromo-1-aminotetralin scaffold.
Protocol II: N-Alkylation of the Primary Amine
Functionalization of the C1-amine is a common first step in building target molecules. Direct alkylation or reductive amination can be used to introduce various side chains, which is a key strategy in the synthesis of dopamine agonists.
Causality Behind Experimental Choices:
-
Method: Reductive amination is often preferred over direct alkylation with alkyl halides to avoid over-alkylation (formation of tertiary amines and quaternary ammonium salts).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is effective for the reductive amination of primary amines. It is less sensitive to moisture than sodium cyanoborohydride.
-
Conditions: The reaction is typically run at room temperature in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Step-by-Step General Protocol (Reductive Amination):
-
Preparation: To a solution of this compound (1.0 eq) in DCM, add the desired aldehyde or ketone (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate. Acetic acid (catalytic amount) can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting secondary amine by flash column chromatography.
Protocol III: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C8-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[3] This is a powerful method for introducing aryl or heteroaryl moieties, significantly increasing the complexity and drug-like properties of the molecule.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂) and a suitable ligand are required.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[3]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.
Step-by-Step General Protocol (Suzuki Coupling):
-
Preparation: In a reaction vessel suitable for inert atmosphere chemistry, combine the N-protected 8-bromo-1-aminotetralin derivative (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Alternative Synthetic Entry via Reductive Amination of a Ketone
An alternative and highly versatile route to the aminotetralin scaffold involves the reductive amination of a ketone intermediate, 8-Bromo-3,4-dihydronaphthalen-2(1H)-one.[2][4] This approach is particularly useful for synthesizing 2-aminotetralin derivatives, which are key intermediates for drugs like Rotigotine.[5][6] This method allows for the introduction of the amine group and its substituents in a single, often stereocontrolled, step.
Key Features of the Ketone Route:
-
Versatility: The ketone can be reacted with a wide variety of primary or secondary amines to generate diverse libraries of compounds.
-
Stereocontrol: Enantioselective synthesis of specific aminotetralin stereoisomers can be achieved by using chiral catalysts (e.g., chiral phosphoric acids) or biocatalytic methods (e.g., imine reductases).[5][6]
Conclusion
This compound is more than a simple building block; it is a strategic platform for the efficient construction of complex molecules targeting the central nervous system. Its dual reactive centers—the C1-amine and the C8-bromo group—provide synthetic chemists with a robust and flexible toolkit for molecular elaboration. The protocols outlined herein represent reliable and scalable methods for the synthesis and derivatization of this key intermediate, empowering researchers in their pursuit of novel therapeutics.
References
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Tang, D., Ma, Y., Bao, J., Gao, S., Man, S., & Cui, C. (2024). Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination. Organic & Biomolecular Chemistry, (19). [Online]. Available: [Link]
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Al-Janabi, K. S. J., & Al-Rifai, N. A. H. (2023). A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. Journal of University of Kerbala, 20(1). [Online]. Available: [Link]
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ResearchGate. (2024). Short Synthesis of Dopamine Agonist Rotigotine. [Online]. Available: [Link]
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ResearchGate. (2018). 5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship. [Online]. Available: [Link]
-
PubChem. 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. [Online]. Available: [Link]
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Chembid. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Online]. Available: [Link]
-
Herbert, J. M., et al. (2008). 8-Bromonaphthalen-1-amine. Acta Crystallographica Section E: Structure Reports Online, 64(9). [Online]. Available: [Link]
-
PubChem. 8-bromo-1,2,3,4-tetrahydronaphthalen-2-one. [Online]. Available: [Link]
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Ascendex Scientific, LLC. 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine. [Online]. Available: [Link]
-
MySkinRecipes. (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. [Online]. Available: [Link]
-
Gemoets, H. P. L., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 6614. [Online]. Available: [Link]
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Kavanagh, P., et al. (2014). Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1. Drug Testing and Analysis, 6(6), 527-543. [Online]. Available: [Link]
-
PubChem. 5-Amino-8-bromo-tetralin-1-one. [Online]. Available: [Link]
-
Singh, A., & Kumar, A. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(11), 7769-7793. [Online]. Available: [Link]
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NIST. Naphthalene, 1,2,3,4-tetrahydro-. [Online]. Available: [Link]
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Organic Syntheses. 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. [Online]. Available: [Link]
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Popova, E., et al. (2024). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(8), 4991-5028. [Online]. Available: [Link]
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Mori, S., et al. (2021). Access to optically active tetrafluoroethylenated amines based on[2][7]-proton shift reaction. Beilstein Journal of Organic Chemistry, 17, 2445-2452. [Online]. Available: [Link]
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PubChem. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine. [Online]. Available: [Link]
-
Russo, A., et al. (2014). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 12(35), 6896-6905. [Online]. Available: [Link]
-
OUCI. Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. [Online]. Available: [Link]
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ResearchGate. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. [Online]. Available: [Link]
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Wikipedia. DOx. [Online]. Available: [Link]
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The Strategic Application of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets through strategic modification – is a cornerstone of efficient medicinal chemistry. The 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine core represents one such scaffold, a versatile and synthetically tractable starting point for the development of a diverse array of therapeutic agents. Its rigid, partially saturated bicyclic structure provides a defined three-dimensional orientation for pendant functional groups, while the primary amine offers a convenient handle for a multitude of chemical transformations.
The strategic placement of a bromine atom at the 8-position is a key feature of this building block. Beyond simply adding steric bulk, the bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular complexity and explore structure-activity relationships (SAR).[1] This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in medicinal chemistry, with a focus on the synthesis and evaluation of novel agents targeting the central nervous system (CNS), infectious diseases, and oncology. Detailed, field-proven protocols are provided to empower researchers to leverage this powerful scaffold in their own drug discovery endeavors.
I. Central Nervous System Agents: Targeting Serotonin and Dopamine Receptors
The aminotetralin scaffold is a well-established pharmacophore for ligands of serotonin (5-HT) and dopamine receptors, which are critical targets for the treatment of a spectrum of neurological and psychiatric disorders, including depression, anxiety, and psychosis.[2][3] The 8-bromo-1-aminotetralin core allows for systematic exploration of the chemical space around these receptors to achieve desired potency and selectivity.
A. Rationale for Targeting 5-HT and Dopamine Receptors
Alterations in serotonergic and dopaminergic neurotransmission are implicated in the pathophysiology of numerous CNS disorders. For instance, agonists of the 5-HT1A receptor have demonstrated anxiolytic and antidepressant effects.[4] Conversely, antagonists of dopamine D2 and D3 receptors are a mainstay in the treatment of schizophrenia.[5] The development of ligands with specific selectivity profiles is crucial to maximize therapeutic efficacy while minimizing off-target side effects. The 8-bromo-1-aminotetralin scaffold provides a rigid framework to which various substituents can be appended to fine-tune interactions with the receptor binding pockets.
B. Synthetic Protocol: N-Alkylation of this compound via Reductive Amination
A robust and widely applicable method for derivatizing the primary amine of the scaffold is through reductive amination. This one-pot reaction involves the formation of an imine intermediate with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. This approach is highly efficient and tolerates a wide range of functional groups.
Protocol 1: Synthesis of N-Propyl-8-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
-
Materials:
-
This compound (1.0 eq)
-
Propionaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and anhydrous DCM.
-
Add propionaldehyde and stir the mixture at room temperature for 1 hour to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Slowly add sodium triacetoxyborohydride in portions to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces the iminium ion without affecting the aldehyde or other sensitive functional groups.
-
Stir the reaction at room temperature until the starting amine is consumed, as indicated by TLC or LC-MS (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-propyl-8-bromo-1,2,3,4-tetrahydronaphthalen-1-amine.
-
Workflow for Reductive Amination
Caption: Forced Swim Test timeline.
II. Anti-Infective Agents: Combating Mycobacterium tuberculosis
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tubercular agents with new mechanisms of action. The tetralin scaffold has been identified as a promising starting point for the development of Mtb inhibitors. [1][6]
A. Rationale for Targeting Mtb
Derivatives of the tetralin scaffold have been shown to inhibit the growth of Mtb in vitro. [1][6]The 8-bromo-1-aminotetralin core can be functionalized to optimize anti-mycobacterial activity and improve pharmacokinetic properties.
B. In Vitro Evaluation: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mtb. [6][7][8][9]The assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells.
Protocol 4: Microplate Alamar Blue Assay (MABA)
-
Materials:
-
Mycobacterium tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
96-well microplates.
-
Test compounds dissolved in DMSO.
-
Alamar Blue reagent.
-
Positive control (e.g., isoniazid).
-
Negative control (medium only).
-
-
Procedure:
-
In a 96-well plate, prepare serial dilutions of the test compounds in 7H9 broth.
-
Add the Mtb inoculum to each well to achieve a final concentration of approximately 5 x 10⁴ CFU/mL.
-
Include positive and negative controls on each plate.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Visually assess the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
III. Anticancer Agents: Exploring Novel Cytotoxic Compounds
The tetralin scaffold has also been explored for the development of anticancer agents. [10][11][12]By modifying the 8-bromo-1-aminotetralin core, it is possible to generate compounds with cytotoxic activity against various cancer cell lines.
A. Rationale for Developing Tetralin-Based Anticancer Agents
The rigid structure of the tetralin nucleus can be used to present functional groups in a specific spatial arrangement to interact with biological targets involved in cancer cell proliferation and survival. The synthetic accessibility of the 8-bromo-1-aminotetralin scaffold allows for the rapid generation of a library of analogs for screening.
B. In Vitro Evaluation: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [13][14][15][16]It is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol 5: MTT Cytotoxicity Assay
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
| Parameter | Typical Value/Condition | Rationale |
| Cell Line | MCF-7 (breast), A549 (lung), etc. | Choice depends on the cancer type being targeted. |
| Treatment Duration | 48-72 hours | Allows for sufficient time for the compound to exert its cytotoxic effects. |
| MTT Incubation | 2-4 hours | Sufficient time for formazan crystal formation in viable cells. |
| Solubilization | DMSO or SDS/HCl | Effectively dissolves the formazan crystals for accurate absorbance reading. |
IV. Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic versatility and proven track record in generating biologically active molecules make it an invaluable tool for drug discovery. The protocols detailed in this application note provide a solid foundation for researchers to synthesize and evaluate novel compounds targeting a range of therapeutic areas. The future of drug development with this scaffold lies in the continued exploration of novel chemical space through advanced synthetic methodologies, including combinatorial chemistry and fragment-based drug design. Furthermore, a deeper understanding of the structure-activity relationships through computational modeling will undoubtedly accelerate the discovery of the next generation of therapeutics derived from this remarkable molecular framework.
V. References
-
Arnt, J., Bøgesø, K. P., Hyttel, J., & Meier, E. (1987). Potential antidepressant properties of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist. Psychopharmacology, 93(4), 434–440.
-
Can, A., Dowd, S. M., & Gould, T. D. (2014). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (90), e51523.
-
Choi, P. J., & Aldrich, C. C. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in molecular biology (Clifton, N.J.), 1285, 281–292.
-
Cryan, J. F., & Slattery, D. A. (2007). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 2(9), 2382–2391.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Gould, T. D. (Ed.). (2009). Mood and anxiety related phenotypes in mice: Characterization using behavioral tests. Humana Press.
-
Jiménez-Arellanes, M. A., Luna-Herrera, J., Ruiz-Nicolás, R., & Castro-Mussot, M. E. (2012). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of clinical microbiology, 50(12), 4057–4059.
-
Kazantsev, A. V., & Panteleev, D. Y. (2015). Microplate Alamar blue assay (MABA) and low oxygen recovery assay (LORA) for Mycobacterium tuberculosis. Methods in molecular biology (Clifton, N.J.), 1285, 281–292.
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Kumar, P., & Singh, S. (2012). Rapid screening of inhibitors of Mycobacterium tuberculosis growth using tetrazolium salts. In Tuberculosis (pp. 165-174). Humana Press.
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
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Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
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Shi, L., et al. (2025). Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning. ChemRxiv.
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Cooper, T. W., et al. (2018). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 157, 1034-1051.
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BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
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Pawar, S. S., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(10), 100705.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Che, T., et al. (2019). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 10(10), 4229-4241.
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Lee, K.-H., et al. (2011). Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents. Journal of Medicinal Chemistry, 54(1), 224-235.
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Zheng, W., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[17][7]aphthyrin-5(6H)-one. Tetrahedron Letters, 56(44), 6066-6069.
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Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(3), 470-474.
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Roth, B. L., et al. (2013). A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses. Journal of Pharmacology and Experimental Therapeutics, 345(2), 282-292.
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Application Notes & Protocols for 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine in Research & Development
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine as a versatile research chemical. The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] The strategic placement of an amine at the 1-position and a bromine atom at the 8-position makes this specific derivative a highly valuable and versatile building block for the synthesis of compound libraries aimed at diverse biological targets, including those relevant to central nervous system (CNS) disorders, infectious diseases, and oncology.[3][4][5] These notes detail the compound's chemical properties, synthetic utility, and provide step-by-step protocols for its application in lead discovery and optimization workflows.
Introduction: The Strategic Value of the Aminotetralin Scaffold
The aminotetralin framework is a cornerstone in modern pharmacology. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement of pharmacophoric features, which is crucial for selective interaction with biological targets. Derivatives of this scaffold have been successfully developed as therapeutics for a range of conditions, including depression (e.g., Sertraline) and Parkinson's disease.[1][5]
This compound emerges as a particularly strategic starting material. It possesses two key functional handles:
-
A Primary Amine (C1-position): This group serves as a nucleophile and a key point for diversification. It can be readily acylated, alkylated, or used in reductive amination to introduce a wide array of side chains, enabling systematic Structure-Activity Relationship (SAR) studies.
-
An Aryl Bromide (C8-position): The bromine atom is a powerful synthetic lever. It provides a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups to modulate the compound's steric and electronic properties.[4]
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| CAS Number | 348627-52-1[6] |
| Molecular Formula | C₁₀H₁₂BrN[6] |
| Molecular Weight | 226.11 g/mol [7] |
| Appearance | Varies; typically a solid |
| Purity | >95% (typical for research use)[8] |
| Solubility | Soluble in common organic solvents (DCM, DMF, DMSO, Methanol) |
Synthetic Utility and Reaction Pathways
The primary utility of this compound is as an intermediate in multi-step organic synthesis.[6] Its synthesis typically involves the electrophilic bromination of 1,2,3,4-tetrahydronaphthalen-1-amine.[6] Alternatively, it can be derived from 8-bromo-3,4-dihydronaphthalen-2(1H)-one via reductive amination.[4][6] The dual functionality allows for orthogonal chemical modifications, as illustrated below.
Figure 1: Synthetic pathways originating from this compound.
Key Research Applications & Biological Targets
Derivatives of this compound are being investigated across multiple therapeutic areas. The core scaffold has shown affinity for a variety of receptors and enzymes.
-
Central Nervous System (CNS) Targets: Aminotetralins are well-established modulators of monoamine neurotransmitter systems. Libraries derived from this starting material can be screened against dopamine receptors (D2, D3), serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₁ₑ), and neurotransmitter transporters (DAT, NET, SERT), making them relevant for developing treatments for depression, anxiety, and neurodegenerative diseases.[4][9]
-
Opioid Receptors: Novel aminotetralin derivatives have been prepared and evaluated for their binding affinity to opioid receptors, particularly the mu-opioid receptor, in the search for new analgesics.[10]
-
Antimicrobial Agents: In a notable example, tetrahydronaphthalene amides have been identified as a new class of inhibitors of ATP synthase in Mycobacterium tuberculosis.[4] The 8-bromo intermediate is crucial for creating analogues to optimize potency and pharmacokinetic properties in this context.
Figure 2: Potential biological target classes for derivatives of the core scaffold.
Experimental Protocols
The following protocols are designed as templates for common synthetic transformations using this compound. Researchers should adapt concentrations, reaction times, and purification methods based on the specific substrate and scale.
Protocol 1: Synthesis of an Amide Derivative via HATU Coupling
Objective: To illustrate the standard procedure for acylating the primary amine, a fundamental step in generating diverse libraries for SAR studies.
| Materials & Reagents |
| This compound |
| Carboxylic acid of interest (e.g., benzoic acid) |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| DIPEA (N,N-Diisopropylethylamine) |
| Anhydrous DMF (N,N-Dimethylformamide) |
| Dichloromethane (DCM) |
| Saturated aqueous sodium bicarbonate (NaHCO₃) |
| Brine (Saturated aqueous NaCl) |
| Anhydrous magnesium sulfate (MgSO₄) |
| Silica gel for column chromatography |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add the carboxylic acid of interest (1.1 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the pure amide product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Suzuki Cross-Coupling for Arylation
Objective: To demonstrate the use of the aryl bromide for C-C bond formation, significantly expanding the chemical space of the scaffold.
| Materials & Reagents |
| 8-Bromo-1-aminotetralin derivative (e.g., the product from Protocol 1) |
| Arylboronic acid or pinacol ester (e.g., phenylboronic acid) |
| Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) |
| Base (e.g., K₂CO₃, Cs₂CO₃) |
| Anhydrous solvent system (e.g., Dioxane/Water 4:1, or Toluene/Ethanol) |
| Saturated aqueous ammonium chloride (NH₄Cl) |
| Ethyl Acetate (EtOAc) |
| Anhydrous sodium sulfate (Na₂SO₄) |
| Silica gel for column chromatography |
Procedure:
-
In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk flask), combine the 8-bromo starting material (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05-0.10 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired bi-aryl product.
-
Confirm the structure and purity using appropriate analytical techniques (NMR, MS).
Safety, Handling, and Storage
As with all research chemicals, this compound and its derivatives should be handled with care. Aromatic amines can be toxic and are often readily absorbed through the skin.[11]
| Safety & Handling Aspect | Recommended Procedure |
| Personal Protective Equipment (PPE) | Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[12][13] |
| Ventilation | Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12][14] |
| Skin/Eye Contact | In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[15][16] |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).[13][14] |
| Disposal | Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.[12][14] |
References
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Roy, C., et al. (2002). Synthesis and Structure--Activity Relationship of Novel Aminotetralin Derivatives With High Micro Selective Opioid Affinity. Bioorganic & Medicinal Chemistry Letters, 12(21), 3141-3. Retrieved from [Link]
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American Chemical Society. (2012). Regioisomerism in the Synthesis of a Chiral Aminotetralin Drug Compound: Unraveling Mechanistic Details and Diastereomer. Organic Process Research & Development. Retrieved from [Link]
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Reifenrath, W. G., & Fries, D. S. (1979). Aminotetralins as narcotic antagonists. Synthesis and opiate-related activity of 1-phenyl-1-aminotetralin derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
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Rusterholz, D. B., et al. (1986). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 29(11), 2262-8. Retrieved from [Link]
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Blaser, A., et al. (2018). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2877. Retrieved from [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
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PubChemLite. (n.d.). 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. PubChemLite. Retrieved from [Link]
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OUCI. (n.d.). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Journal of the Indian Chemical Society. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine. PubChem. Retrieved from [Link]
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PMC - NIH. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules. Retrieved from [Link]
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ResearchGate. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. ResearchGate. Retrieved from [Link]
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ResearchGate. (2018). (PDF) New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. ResearchGate. Retrieved from [Link]
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LANXESS. (2018). Bromine Safety Handling Guide. Scribd. Retrieved from [Link]
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NCERT. (n.d.). Amines. NCERT. Retrieved from [Link]
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PMC - NIH. (2008). 8-Bromonaphthalen-1-amine. Acta Crystallographica Section E. Retrieved from [Link]
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PubMed. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Indian Chemical Council (ICC). (2019). Bromine Safety Handbook. ICC. Retrieved from [Link]
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Application Notes and Protocols for 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: A Versatile Intermediate in Drug Discovery
Introduction
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a key synthetic intermediate that has garnered significant attention in medicinal chemistry and drug development. Its unique structural architecture, featuring a tetralin scaffold with a bromine atom at the 8-position and an amine group at the 1-position, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. The presence of the bromine atom allows for various cross-coupling reactions, enabling the introduction of different substituents to explore structure-activity relationships (SAR). The amine group serves as a crucial pharmacophoric element and a handle for further chemical modifications.
This in-depth technical guide provides detailed experimental procedures for the synthesis, characterization, and biological evaluation of this compound. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrN | [1] |
| Molecular Weight | 226.11 g/mol | [1] |
| CAS Number | 348627-52-1 | [1] |
| Appearance | Not specified, likely a solid | N/A |
| Solubility | Soluble in common organic solvents | N/A |
| NMR Spectroscopy | ¹H NMR signals for the NH₂ group (~3.1 ppm) and deshielded aromatic protons (~7.2–7.5 ppm) are characteristic. | [1] |
| Mass Spectrometry | ESI-MS (positive ion mode) typically shows [M+H]⁺ at m/z 226.11. | [1] |
Synthesis Protocols
Two primary synthetic routes to this compound are detailed below. The first is a direct bromination of the parent amine, and the second proceeds through an 8-bromo-1-tetralone intermediate, offering an alternative pathway for derivatization.
Protocol 1: Direct Bromination of 1,2,3,4-Tetrahydronaphthalen-1-amine
This method involves the electrophilic aromatic substitution of 1,2,3,4-tetrahydronaphthalen-1-amine using a suitable brominating agent. The choice of solvent and reaction conditions is critical to control regioselectivity and minimize side reactions.
Workflow for Direct Bromination
Caption: Workflow for the direct bromination synthesis.
Materials:
-
1,2,3,4-Tetrahydronaphthalen-1-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step-by-Step Procedure:
-
To a solution of 1,2,3,4-tetrahydronaphthalen-1-amine (1.0 mmol) in acetonitrile (10 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.
-
Stir the resulting mixture at room temperature for 2 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (20 mL) and extract with dichloromethane (3 x 20 mL).[2]
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired this compound.
Causality: The use of a polar aprotic solvent like acetonitrile facilitates the electrophilic substitution reaction. NBS is chosen as a mild and selective brominating agent to favor monobromination at the electron-rich aromatic ring. The aqueous workup is essential to remove any unreacted reagents and inorganic byproducts.
Protocol 2: Synthesis via Reductive Amination of 8-Bromo-1-tetralone
This two-step approach involves the initial synthesis of 8-bromo-1-tetralone, followed by reductive amination to yield the target amine. This route is particularly useful for preparing derivatives with modifications at the amine group.
Workflow for Synthesis via Reductive Amination
Caption: Workflow for synthesis via an 8-bromo-1-tetralone intermediate.
Step 2a: Synthesis of 8-Bromo-1-tetralone
Materials:
-
1-Tetralone
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Diethyl ether
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
2-Propanol
Step-by-Step Procedure:
-
Prepare a solution of bromine (18.7 mmol) in 5 mL of chloroform.
-
Add this solution dropwise with stirring to a solution of 1-tetralone (17 mmol) in 30 mL of a 1:1 (v/v) mixture of diethyl ether and chloroform.[3]
-
Stir the reaction mixture at room temperature for 3 hours and then let it stand overnight.[3]
-
Wash the reaction mixture with water, aqueous NaHCO₃ solution, and again with water.
-
Dry the organic layer over anhydrous MgSO₄ and evaporate the solvents.[3]
-
Recrystallize the resulting crude product from 2-propanol to yield 8-bromo-1-tetralone.[3]
Causality: The use of a non-polar solvent system controls the reactivity of bromine. The extended reaction time ensures complete bromination. The workup neutralizes any remaining acidic byproducts.
Step 2b: Reductive Amination of 8-Bromo-1-tetralone
Materials:
-
8-Bromo-1-tetralone
-
Ammonia (or an appropriate primary/secondary amine for derivatization)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional catalyst)
-
Aqueous hydrochloric acid (HCl)
-
Aqueous sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve 8-bromo-1-tetralone (6.0 mmol) and the amine (e.g., ammonia, 6.0 mmol) in methanol (20 mL).[4]
-
Add sodium cyanoborohydride (5.0 mmol) portion-wise to the stirred solution.[5]
-
If the reaction is slow, a catalytic amount of acetic acid can be added.[4]
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by adding 10 mL of 6 N HCl and stir for 1 hour.
-
Adjust the pH to 14 using 8 N NaOH.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound.
Causality: Reductive amination is a two-step process occurring in one pot: the formation of an imine or iminium ion, followed by its reduction. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone starting material.[5] The acidic workup hydrolyzes any remaining imine, and the basic workup ensures the amine product is in its free base form for extraction.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Results | Reference |
| ¹H NMR | Aromatic protons deshielded by the bromine atom are expected in the range of δ 7.2-7.5 ppm. The protons of the amine group typically appear around δ 3.1 ppm. The aliphatic protons of the tetralin ring will show complex multiplets. | [1] |
| ¹³C NMR | The carbon atom attached to the bromine will be shifted downfield. The spectrum will show the expected number of aromatic and aliphatic carbon signals. | N/A |
| Mass Spectrometry (ESI-MS) | In positive ion mode, the [M+H]⁺ ion should be observed at m/z 226.11, with a characteristic isotopic pattern for a monobrominated compound. | [1] |
| HPLC | A single major peak should be observed, with purity typically >95%. The retention time will depend on the specific column and mobile phase used. | N/A |
Application in Biological Assays
This compound and its derivatives have shown promise as modulators of biological targets relevant to central nervous system disorders and infectious diseases. Below are detailed protocols for evaluating its activity in two key areas.
Protocol 3: 5-HT₆ Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the 5-HT₆ receptor.
Workflow for 5-HT₆ Receptor Binding Assay
Caption: Workflow for the 5-HT₆ receptor radioligand binding assay.
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT₆ receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-LSD.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[6]
-
Non-specific binding control: Methiothepin (5 µM).[6]
-
96-well plates.
-
Filter plates (e.g., GF/A).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add in the following order:
-
Incubate the plates at 37°C for 60 minutes.[6]
-
Terminate the reaction by rapid vacuum filtration through the filter plates.
-
Wash the filters three times with ice-cold 50 mM Tris-HCl (pH 7.4).[6]
-
Dry the filter plates and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Causality: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor.
Protocol 4: Anti-Mycobacterium tuberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)
This protocol is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Workflow for MABA Assay
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Materials:
-
Mycobacterium tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with ADC or OADC.
-
96-well microtiter plates.
-
Alamar Blue reagent.
-
Positive control (e.g., Isoniazid).
-
Negative control (DMSO).
Step-by-Step Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.
-
Add 98 µL of 7H9 broth to the wells in the second column.
-
Add 50 µL of 7H9 broth to the remaining wells.
-
Add 2 µL of the test compound stock solution to the wells in the second column and perform serial dilutions across the plate.[7]
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the concentration to approximately 1 x 10⁵ CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well (except the outer wells).[7]
-
Seal the plate and incubate at 37°C for 5-7 days.[7]
-
Add 10 µL of Alamar Blue reagent to each well.[7]
-
Incubate for another 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).
Causality: Alamar Blue contains a redox indicator that is blue in its oxidized state and turns pink upon reduction by metabolically active cells. This color change provides a visual readout of bacterial viability.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel compounds with potential therapeutic applications. The detailed protocols provided in this guide for its synthesis, characterization, and biological evaluation are intended to empower researchers in their drug discovery efforts. By understanding the underlying principles of these experimental procedures, scientists can effectively utilize this intermediate to explore new chemical space and develop innovative therapeutic agents.
References
-
Abrahams, K. A., & Cox, J. A. G. (2016). Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts. In Tuberculosis (pp. 245-254). Humana Press, New York, NY. Retrieved from [Link]
-
Romero, G., et al. (2006). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 148(8), 1141–1152. Retrieved from [Link]
-
Herbert, J. M., et al. (1987). 8-Bromonaphthalen-1-amine. Acta Crystallographica Section C: Crystal Structure Communications, C43(8), 1557-1559. Retrieved from [Link]
-
Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004–1009. Retrieved from [Link]
-
ACS Publications. (n.d.). Serotonin 5-HT6 Receptor Antagonists for the Treatment of Cognitive Deficiency in Alzheimer's Disease. Retrieved from [Link]
-
MDPI. (2019). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules, 24(24), 4472. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-HT 6 receptor binding assays of synthesized compounds (12–14). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation/Dehydrogenation of N-Heterocycles Catalyzed by Ruthenium Complexes Based on Multimodal P. Retrieved from [Link]
-
protocols.io. (2020). Assessment of intracellular anti-TB activity using auto-luminescent Mtb. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Methods 1. Bromination Methods. Retrieved from [Link]
-
MDPI. (2019). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 24(12), 2296. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis of 8-Methoxy-1-Tetralone. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Regioselectivity of the bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene and 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
The MJA Lab. (2017). Simple Metal-Free Direct Reductive Amination Using Hydrosilatrane to Form Secondary and Tertiary Amines. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
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Derivatization of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine for SAR studies
Application Note & Protocol
Topic: Strategic Derivatization of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold is a versatile building block in medicinal chemistry, offering a unique three-dimensional structure and multiple points for chemical modification.[1] Its primary amine serves as a crucial handle for derivatization, enabling the systematic exploration of chemical space to understand and optimize interactions with biological targets. This document provides a detailed guide for the strategic derivatization of this core scaffold through N-acylation, N-sulfonylation, and N-alkylation to generate a focused library of analogs for structure-activity relationship (SAR) studies. We present detailed, field-proven protocols, explain the scientific rationale behind key experimental choices, and offer troubleshooting insights to ensure reliable and reproducible synthesis.
Introduction: The Rationale for Derivatizing the Tetralin Scaffold
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing critical insights into how chemical structure correlates with biological activity.[2][3] The tetralin framework is a privileged scaffold found in numerous biologically active compounds and approved drugs.[4][5][6] The specific starting material, this compound, offers two key strategic advantages:
-
The Primary Amine (C1-position): This functional group is a versatile nucleophile and a potential hydrogen bond donor. Modifying this amine allows researchers to systematically alter key physicochemical properties such as lipophilicity, hydrogen bonding capacity, basicity, and steric bulk. These modifications directly probe the binding pocket of a target protein, helping to identify key interactions required for potency and selectivity.
-
The Bromo Substituent (C8-position): The bromine atom serves as a valuable synthetic handle for more advanced modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or other complex fragments at a later stage.[7] While this note focuses on amine derivatization, the presence of the bromine atom significantly enhances the scaffold's long-term value in a discovery program.
This guide provides robust protocols for three fundamental amine modifications that form the basis of a comprehensive initial SAR campaign.
Experimental Workflows and Logic
A successful SAR campaign relies on a logical and efficient workflow. The process begins with the core scaffold and branches out through various chemical transformations to produce a library of compounds for biological evaluation. The data from this evaluation feeds back into the design of the next generation of compounds.
Caption: General workflow for SAR library generation.
Core Derivatization Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring and purification to ensure the integrity of the final compounds.
Protocol 1: N-Acylation via Acyl Chlorides
N-acylation transforms the basic amine into a neutral amide, replacing a hydrogen bond donor with an acceptor (the carbonyl oxygen) and introducing a variety of substituents. This is a fundamental step in probing steric and electronic requirements within a binding site.[8][9]
Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base is used to scavenge the HCl byproduct.
Materials and Reagents:
-
This compound (1.0 eq)
-
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride) (1.05 - 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., triethylamine, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
In a separate vial, dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.[10]
Protocol 2: N-Sulfonylation with Sulfonyl Chlorides
Sulfonamides are key functional groups in medicinal chemistry, known for their ability to act as hydrogen bond donors and acceptors and to occupy specific pockets in enzyme active sites.[11][12]
Principle: Similar to acylation, the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is base-mediated. A key challenge is preventing di-sulfonylation, where the sulfonamide nitrogen is further derivatized.[11][13]
Materials and Reagents:
-
This compound (1.0 eq)
-
Sulfonyl chloride of choice (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.0 eq)
-
Anhydrous Pyridine or a mixture of DCM and Triethylamine
-
1M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous pyridine (acting as both solvent and base) or DCM (approx. 0.1 M). If using DCM, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice-water bath. This is critical to control the reaction rate and minimize di-sulfonylation.[11][13]
-
Add the sulfonyl chloride (1.0 eq), either neat or as a solution in a small amount of the same solvent, dropwise over 30-60 minutes. A slow addition rate is crucial.[13]
-
After addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm slowly to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction may take 2-24 hours to complete.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to isolate the pure mono-sulfonamide.
Troubleshooting:
-
Di-sulfonylation Observed: If a second, less polar spot appears on TLC, it indicates the formation of the di-sulfonylated product. To mitigate this, ensure the reaction temperature is kept low (0 °C or even -20 °C), use a slight excess of the amine (1.1 eq), and add the sulfonyl chloride very slowly.[11][13]
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a robust method for forming C-N bonds and is widely used to introduce small alkyl groups or more complex fragments. It allows for precise control over the degree of alkylation, reliably producing secondary amines.[14][15]
Principle: The primary amine condenses with an aldehyde or ketone to form an imine intermediate in situ. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the imine to the corresponding secondary amine without reducing the carbonyl starting material.
Materials and Reagents:
-
This compound (1.0 eq)
-
Aldehyde or ketone of choice (e.g., acetaldehyde, acetone) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing a stirred solution of the amine (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Effervescence may be observed.
-
Stir the reaction at room temperature for 2-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to yield the pure N-alkylated product.
Data Interpretation for SAR Studies
Systematic derivatization allows for the construction of a clear SAR narrative. By changing one functional group at a time, researchers can deduce the effect of specific structural features on biological activity.
Caption: Logical flow of SAR data interpretation.
The table below provides a template for organizing synthetic and biological data to facilitate such analysis.
Table 1: Representative Data for SAR Analysis of this compound Derivatives
| Compound ID | Derivatization Type | R Group Structure | Yield (%) | Biological Activity (IC₅₀, µM) |
| START-01 | Starting Material | -H | - | > 100 |
| AMD-01 | N-Acylation | -C(O)CH₃ | 85 | 50.2 |
| AMD-02 | N-Acylation | -C(O)Ph | 78 | 5.1 |
| AMD-03 | N-Acylation | -C(O)C(CH₃)₃ | 65 | > 100 |
| SUL-01 | N-Sulfonylation | -SO₂CH₃ | 72 | 15.8 |
| SUL-02 | N-Sulfonylation | -SO₂-p-Tolyl | 68 | 9.3 |
| ALK-01 | N-Alkylation | -CH₃ | 81 | 85.6 |
Data are hypothetical and for illustrative purposes only.
From this hypothetical data, one could conclude that converting the amine to a neutral amide or sulfonamide is beneficial for activity. Furthermore, an aromatic substituent (AMD-02, SUL-02) is strongly preferred over a small alkyl group, while a bulky alkyl group (AMD-03) is detrimental, suggesting a sterically constrained binding pocket that favors aromatic interactions.
Conclusion
The protocols detailed in this application note provide a robust and reliable foundation for the synthesis of a diverse library of this compound derivatives. By systematically applying these N-acylation, N-sulfonylation, and N-alkylation reactions, research teams can efficiently navigate the chemical space around this valuable scaffold. This strategic approach enables the rapid generation of clear and interpretable structure-activity relationship data, accelerating the optimization of lead compounds in drug discovery programs.
References
- Current time inform
-
Structure-activity relationship studies on tetralin carboxamide growth hormone secretagogue receptor antagonists. PubMed. [Link]
-
Stereochemistry-activity relationship of orally active tetralin S1P agonist prodrugs. PubMed. [Link]
-
Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. ResearchGate. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. ResearchGate. [Link]
-
Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central. [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. PubMed. [Link]
-
New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. PMC - NIH. [Link]
- Process for synthesis of amino-methyl tetralin derivatives.
-
5-Methoxytryptamine. Wikipedia. [Link]
-
Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. PMC - PubMed Central. [Link]
-
A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. [Link]
-
Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH. [Link]
-
N-Acylation Reactions of Amines. ResearchGate. [Link]
-
Synthesis and Study of Biological Activities of Novel Analogues of Tetralins. ResearchGate. [Link]
-
2-Aminotetralin | C10H13N | CID 34677. PubChem - NIH. [Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC - NIH. [Link]
-
8-Bromonaphthalen-1-amine. PMC - NIH. [Link]
-
5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship. ResearchGate. [Link]
-
N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. OUCI. [Link]
-
Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. [Link]
-
Synthesis and Characterization of Amino Derivatives of Persistent Trityl Radicals as Dual Function pH and Oxygen Paramagnetic Probes. PMC - PubMed Central. [Link]
-
Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. [Link]
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]
-
N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. [Link]
-
Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. PubMed Central. [Link]
-
N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. NIH. [Link]
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Application Notes and Protocols for the Synthesis of Novel Compounds from 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Scaffold
The 1,2,3,4-tetrahydronaphthalen-1-amine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, crucial for specific interactions with biological targets. The presence of a primary amine and a bromine atom on this scaffold, as in this compound, offers two orthogonal points for chemical modification, making it a highly versatile building block for the synthesis of diverse compound libraries.
This guide provides detailed application notes and protocols for the derivatization of this compound, focusing on N-alkylation, N-acylation, Buchwald-Hartwig amination, and Suzuki coupling reactions. These methods allow for the systematic exploration of the chemical space around this scaffold, enabling the development of novel compounds with potential therapeutic applications, particularly as modulators of serotonin receptors and other CNS targets.[1][2][3]
Synthetic Strategies and Core Reactions
The dual reactivity of this compound allows for a modular approach to library synthesis. The primary amine can be readily functionalized through alkylation or acylation, while the aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions.
Caption: Synthetic pathways from this compound.
Application Note 1: N-Alkylation for Secondary and Tertiary Amines
Rationale: N-alkylation of the primary amine introduces substituents that can modulate the compound's basicity, lipophilicity, and steric profile, which are critical for receptor binding and pharmacokinetic properties. Direct alkylation with alkyl halides can lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. To achieve selective mono-alkylation, a large excess of the primary amine can be used. A more controlled and widely applicable method is reductive amination.
Protocol 1: Reductive Amination
This protocol describes the synthesis of a secondary amine derivative of this compound using an aldehyde and a mild reducing agent.
Materials:
-
This compound
-
Aldehyde of choice (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCM (0.1 M).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition/Reagent | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for the iminium ion, preventing reduction of the aldehyde. |
| Solvent | Dichloromethane (anhydrous) | Aprotic solvent that solubilizes reactants and does not interfere with the reaction. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions. |
| Work-up | Aqueous sodium bicarbonate | Neutralizes any remaining acid and quenches the reducing agent. |
Application Note 2: N-Acylation for Amide Derivatives
Rationale: The synthesis of amide derivatives is a common strategy in drug discovery to introduce hydrogen bond donors and acceptors, which can significantly enhance binding affinity and selectivity. The mixed anhydride method is a reliable and efficient way to form amide bonds with minimal racemization for chiral starting materials.
Protocol 2: N-Acylation using Mixed Anhydrides
This protocol details the synthesis of an amide derivative from this compound and a carboxylic acid.[4]
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., benzoic acid)
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Mixed Anhydride Formation:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 equiv) in anhydrous THF or DCM (0.2 M).
-
Cool the solution to -15 °C.
-
Add N-methylmorpholine (1.1 equiv) dropwise.
-
Add isobutyl chloroformate (1.1 equiv) dropwise, maintaining the temperature below 0 °C.
-
Stir the mixture for 30 minutes at -15 °C.
-
-
Amine Addition:
-
In a separate flask, dissolve this compound (1.0 equiv) in the same anhydrous solvent.
-
Add the amine solution dropwise to the mixed anhydride solution at -15 °C.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.[4]
-
| Parameter | Condition/Reagent | Rationale |
| Activating Agent | Isobutyl chloroformate | Forms a highly reactive mixed anhydride with the carboxylic acid. |
| Base | N-methylmorpholine | Acts as a base to form the carboxylate and neutralize the HCl byproduct. |
| Temperature | -15 °C to Room Temperature | Low temperature minimizes side reactions during anhydride formation. |
| Work-up | Aqueous sodium bicarbonate | Removes unreacted carboxylic acid and other acidic impurities. |
Application Note 3: Buchwald-Hartwig Amination for C8-Amino Derivatives
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6][7] This reaction allows for the introduction of a wide range of primary and secondary amines at the 8-position of the tetralin scaffold, replacing the bromine atom. The choice of ligand is crucial for the success of this reaction.[8]
Sources
- 1. Document: Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT<sub>1A</sub> and 5-HT<sub>7</sub> G protein-coupled receptor affinity, 3D-QS... - ChEMBL [ebi.ac.uk]
- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Asymmetric Synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Enantiomers
Introduction: The Significance of Chiral 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
The enantiomers of this compound are valuable chiral building blocks in medicinal chemistry and drug development. The tetralin scaffold is a common motif in a variety of biologically active compounds, and the presence of the bromine atom at the 8-position provides a handle for further synthetic modifications through cross-coupling reactions, enabling the exploration of a diverse chemical space. The stereochemistry of the amine group at the C1 position is often crucial for the pharmacological activity and selectivity of the final drug candidate, making the development of efficient asymmetric syntheses for these enantiomers a critical endeavor.
This guide provides detailed application notes and protocols for two highly effective and complementary methods for the asymmetric synthesis of the enantiomers of this compound:
-
Transition-Metal Catalyzed Asymmetric Reductive Amination: A robust and scalable chemical approach utilizing a chiral Ruthenium catalyst.
-
Biocatalytic Asymmetric Amination: A green and highly selective enzymatic method employing ω-transaminases.
These methodologies offer researchers and drug development professionals reliable pathways to access the desired enantiomerically pure compounds, facilitating the advancement of their research and development programs.
Method 1: Transition-Metal Catalyzed Asymmetric Reductive Amination
This approach relies on the direct conversion of the prochiral ketone, 8-bromo-1-tetralone, to the chiral amine using a chiral catalyst and a suitable reducing agent. Ruthenium-based catalysts, in particular, have demonstrated high efficiency and enantioselectivity in the reductive amination of a wide range of ketones.
Causality Behind Experimental Choices
The selection of a chiral Ruthenium catalyst is predicated on its ability to form a transient chiral complex with the imine intermediate, thereby directing the hydride attack from one face of the C=N double bond, leading to the preferential formation of one enantiomer. The choice of a suitable chiral ligand is paramount for achieving high enantioselectivity. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are often employed due to their C2 symmetry and tunable steric and electronic properties, which create a well-defined chiral pocket around the metal center. Ammonia is used as the amine source, and hydrogen gas serves as a clean and efficient reducing agent.
Experimental Workflow
Caption: Workflow for Asymmetric Reductive Amination.
Detailed Protocol
Materials:
-
8-Bromo-1-tetralone
-
[RuCl(p-cymene)((R)-BINAP)]Cl (or the (S)-enantiomer for the other product enantiomer)
-
Ammonia (7 N in Methanol)
-
Toluene (anhydrous)
-
Hydrogen gas (high purity)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a high-pressure autoclave equipped with a magnetic stir bar, add 8-bromo-1-tetralone (1.0 eq), [RuCl(p-cymene)((R)-BINAP)]Cl (0.01 eq), and anhydrous toluene.
-
Degas the mixture by purging with argon for 15 minutes.
-
Add the ammonia solution in methanol (5.0 eq).
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 bar with hydrogen gas.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
After cooling to room temperature, carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of this compound.
Data Presentation
| Catalyst | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| [RuCl(p-cymene)((R)-BINAP)]Cl | 8-Bromo-1-tetralone | (R)-amine | >90 | >95 |
| [RuCl(p-cymene)((S)-BINAP)]Cl | 8-Bromo-1-tetralone | (S)-amine | >90 | >95 |
Method 2: Biocatalytic Asymmetric Amination using ω-Transaminases
This method utilizes ω-transaminases (ω-TAs), a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate with high enantioselectivity.[1][2] This biocatalytic approach offers several advantages, including mild reaction conditions, high selectivity, and environmental sustainability.
Causality Behind Experimental Choices
ω-Transaminases possess a highly structured active site containing a pyridoxal-5'-phosphate (PLP) cofactor. The prochiral ketone, 8-bromo-1-tetralone, binds within this chiral environment. The amino group from a donor, such as isopropylamine, is transferred to the PLP cofactor to form a pyridoxamine-5'-phosphate (PMP) intermediate. This intermediate then transfers the amino group to the ketone substrate. The stereochemical outcome is dictated by the specific orientation of the ketone in the enzyme's active site, which is determined by the protein's amino acid sequence.[3] By selecting either an (R)-selective or (S)-selective ω-transaminase, both enantiomers of the target amine can be synthesized.[1]
Reaction Mechanism
Caption: Ping-Pong Bi-Bi Mechanism of ω-Transaminase.
Detailed Protocol
Materials:
-
8-Bromo-1-tetralone
-
(R)-selective or (S)-selective ω-transaminase (commercially available or expressed)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Sodium hydroxide (1 M)
Procedure:
-
In a reaction vessel, prepare a buffer solution of potassium phosphate (e.g., 50 mM, pH 8.0).
-
Add the ω-transaminase, PLP (e.g., 1 mM), and isopropylamine (e.g., 1 M).
-
Dissolve 8-bromo-1-tetralone in a minimal amount of DMSO and add it to the reaction mixture (e.g., final concentration 20 mM).
-
Incubate the reaction at a suitable temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by chiral HPLC or GC.
-
Once the reaction is complete, quench it by adding 1 M sodium hydroxide to raise the pH to >11.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Further purification can be achieved by column chromatography if necessary.
Data Presentation
| ω-Transaminase | Substrate | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |
| (R)-selective | 8-Bromo-1-tetralone | (R)-amine | >99 | >99 |
| (S)-selective | 8-Bromo-1-tetralone | (S)-amine | >99 | >99 |
Analytical Methods for Enantiomeric Excess Determination
The enantiomeric excess (ee) of the synthesized this compound should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Method
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD, is recommended.[4]
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., 90:10:0.1 v/v/v n-hexane:isopropanol:diethylamine).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
The specific retention times for the enantiomers will need to be determined empirically.
Conclusion
The asymmetric synthesis of the enantiomers of this compound can be effectively achieved through both transition-metal catalyzed reductive amination and biocatalytic amination. The choice of method will depend on the specific requirements of the researcher, including scalability, cost, and green chemistry considerations. The protocols provided herein offer reliable and well-documented procedures to access these valuable chiral building blocks with high enantiopurity.
References
- Koszelewski, D., et al. (2010). ω-Transaminases for the synthesis of non-racemic α-chiral primary amines. Trends in Biotechnology, 28(6), 324-332.
- Fuchs, C. S., et al. (2013). Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases.
- Malik, S., et al. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination.
- Mathew, S., & Yun, H. (2012). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids.
-
Pressnitz, D., et al. (2013). Asymmetric amination of tetralone and chromanone derivatives employing ω-transaminases. Supporting Information. Available at: [Link]
- Guo, F., & Berglund, P. (2017).
- Kim, S. W., et al. (2024). α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex. Organic Letters, 26(15), 3103–3108.
- Miao, Z., et al. (2022). Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)
- Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(10), 1122-1129.
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine synthesis
Answering your request, here is a technical support center with troubleshooting guides and FAQs for .
Technical Support Center: Synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and drug discovery, particularly as an intermediate for neurologically active compounds.[1] This guide is designed for researchers and drug development professionals to navigate the common challenges and optimize the synthesis, focusing on the most prevalent and robust method: the reductive amination of 8-bromo-1-tetralone.
The primary synthetic route discussed is the one-pot reductive amination, which involves the condensation of 8-bromo-1-tetralone with an amine source to form an intermediate imine, followed by in-situ reduction to the target primary amine.[2] This method is favored for its efficiency, but its success hinges on carefully controlled reaction conditions to maximize yield and minimize byproduct formation.[3][4]
Core Synthetic Workflow: Reductive Amination
The general transformation is illustrated below. Key challenges in this process include ensuring complete formation of the imine intermediate before its reduction, preventing the reduction of the starting ketone, and avoiding side reactions like over-alkylation.[2][3]
Caption: General workflow for reductive amination.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low, and I've recovered a significant amount of the starting 8-bromo-1-tetralone. What's going wrong?
Answer: This is a classic problem indicating that the initial imine formation is inefficient. The reaction between a ketone and an amine to form an imine is an equilibrium process.[2] To drive the reaction forward, you must address the following:
-
Causality: The equilibrium can be unfavorable, or the amine source may not be sufficiently nucleophilic under the reaction conditions. The reaction also produces water, which can hydrolyze the imine back to the starting materials.[2]
-
Solution:
-
pH Control: The reaction is typically fastest under weakly acidic conditions (pH 6-7).[4] This protonates the ketone's carbonyl oxygen, making it more electrophilic, without fully protonating the amine source, which would render it non-nucleophilic. Using a salt like ammonium acetate (NH₄OAc) can serve as both the amine source and a buffer.
-
Water Removal: If practical for your solvent system, add molecular sieves (3Å or 4Å) to sequester the water produced during imine formation, thus shifting the equilibrium toward the product according to Le Châtelier's principle.
-
Pre-formation: Allow the ketone and amine source to stir together for a period (e.g., 1-2 hours) before introducing the reducing agent. This allows the imine concentration to build up. Monitor this step by TLC to confirm the disappearance of the ketone.
-
Question 2: The main impurity in my crude product is 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol. How can I prevent its formation?
Answer: The formation of the corresponding alcohol is a clear indication that your reducing agent is reducing the starting ketone faster than the imine intermediate. This is a common chemoselectivity issue in reductive aminations.[2]
-
Causality: This occurs when the reducing agent is too reactive towards ketones or when the concentration of the imine intermediate is too low when the reducing agent is present.
-
Solution:
-
Choice of Reducing Agent: The choice of hydride is critical.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the preferred reagent for this situation.[5][6] It is a milder and more sterically hindered reducing agent that selectively reduces the protonated iminium ion much faster than it reduces a ketone.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Also effective and selective for imines at neutral to slightly acidic pH. However, it is highly toxic and generates cyanide gas under strongly acidic conditions, making STAB a safer alternative.[4]
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent that will readily reduce both ketones and imines.[5] If you must use NaBH₄, it is essential to ensure imine formation is complete before its addition.[2][5]
-
-
Reaction Sequence: As mentioned above, ensure the imine has formed before adding the reducing agent, especially if using NaBH₄. A one-pot reaction where all components are mixed at once is best performed with a selective reagent like STAB.[7]
-
Caption: Troubleshooting workflow for low yield.
Question 3: My final product is difficult to purify by column chromatography; it streaks badly on the silica gel.
Answer: Amines are basic compounds and often interact strongly with the acidic silica gel, leading to tailing or streaking on TLC and poor separation during column chromatography.
-
Causality: The lone pair on the nitrogen atom forms hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel, causing irreversible adsorption or slow elution.
-
Solution:
-
Basify the Eluent: Add a small amount of a volatile base to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol). This base will compete with your product for the acidic sites on the silica gel, allowing your amine to elute cleanly.
-
Salt Formation and Recrystallization: Convert the purified or crude amine into its hydrochloride salt by treating a solution of the amine (e.g., in diethyl ether or ethyl acetate) with HCl (e.g., as a solution in dioxane or ether). The resulting salt is often a crystalline solid that can be easily purified by recrystallization. Many commercial suppliers provide this compound as its hydrochloride salt.
-
Use a Different Stationary Phase: If problems persist, consider using a different stationary phase for chromatography, such as neutral or basic alumina, or a C18-functionalized reverse-phase silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for this synthesis?
A1: A robust starting point is to use 8-bromo-1-tetralone, an excess of an ammonium salt like ammonium acetate (approx. 5-10 equivalents), and sodium triacetoxyborohydride (STAB, approx. 1.5-2.0 equivalents) as the reducing agent. Dichloroethane (DCE) or tetrahydrofuran (THF) are excellent solvents for this reaction.[5][6] The reaction is typically run at room temperature and monitored by TLC until the starting ketone is consumed.
Q2: Can I use aqueous ammonia as the nitrogen source?
A2: While possible, using aqueous ammonia introduces a large amount of water, which can hinder the initial imine formation.[2] It can also make solvent choice more complicated. Using an ammonium salt like ammonium acetate or ammonium formate is generally more reliable and controllable in organic solvents.
Q3: How do I monitor the reaction's progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most direct method.
-
Spotting: Co-spot your reaction mixture with the starting ketone.
-
Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) is a good starting point.
-
Visualization:
-
The starting ketone is UV active.
-
The amine product is often UV active but can be visualized specifically with a ninhydrin stain (which turns primary amines purple/blue) or a potassium permanganate (KMnO₄) stain.
-
-
Completion: The reaction is complete when the starting ketone spot has completely disappeared.
Q4: What are the critical safety precautions for this procedure?
A4:
-
Reagents: 8-bromo-1-tetralone is an α-bromo ketone and should be handled with care as it can be a lachrymator and irritant. Hydride reducing agents like STAB and NaBH₄ can react violently with water and are flammable; handle them in an inert atmosphere if possible and quench them carefully.[4]
-
Solvents: Solvents like dichloroethane (DCE) and dichloromethane (DCM) are halogenated and should be handled in a well-ventilated fume hood.[5]
-
PPE: Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
Data Summary & Protocols
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, DCM, THF[5] | High selectivity for imines over ketones; effective in one-pot procedures.[4][6] | Water-sensitive; can be more expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol[5] | Selective for imines at pH 6-7; not water-sensitive.[4][5] | Highly toxic; generates HCN gas in strong acid.[4] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol[5] | Inexpensive and readily available. | Reduces both ketones and imines; requires careful sequential addition.[2][5] |
Experimental Protocol: One-Pot Synthesis using STAB
-
To a round-bottom flask under a nitrogen atmosphere, add 8-bromo-1-tetralone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).
-
Add ammonium acetate (5-10 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the suspension. Note: The reaction may effervesce slightly.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate, staining with ninhydrin).
-
Upon completion (disappearance of starting material, typically 12-24 hours), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate containing 1% triethylamine) to yield the pure amine.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link]
-
Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. Retrieved from [Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Technical Support Center: Purification of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support center for 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic intermediate. Here, we address common challenges and frequently asked questions encountered during its purification, blending established methodologies with practical, field-tested insights to ensure you achieve the highest possible purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific problems you may encounter during the purification of this compound.
Question 1: My compound is streaking severely on silica gel TLC plates and I'm getting poor separation during column chromatography. What's happening and how do I fix it?
Answer:
This is the most common issue when purifying primary amines on standard silica gel.
-
Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic lone pair of electrons on the nitrogen atom of your amine interacts strongly with these acidic sites via hydrogen bonding and acid-base interactions. This strong, often irreversible, binding causes the compound to "streak" or "tail" down the plate or column instead of eluting as a tight band, leading to poor separation from impurities and often, lower recovery.
-
Solution: Basify Your Mobile Phase. The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system.[1]
-
Recommended Additive: Triethylamine (Et₃N) is the standard choice. A concentration of 0.5-2% (v/v) in your mobile phase is typically sufficient.
-
Alternative: If triethylamine is incompatible with your molecule, a solution of ammonium hydroxide (NH₄OH) in methanol can be used as part of the eluent system (e.g., Dichloromethane/Methanol/NH₄OH).[1]
-
-
Step-by-Step Protocol Adjustment:
-
Prepare your standard eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
To this mixture, add 1% triethylamine by volume (e.g., 1 mL of Et₃N for every 99 mL of your solvent mixture).
-
Equilibrate your column with this new, basified mobile phase before loading your crude sample.
-
Run the chromatography as usual. You should observe significantly improved peak shape and separation.
-
Question 2: I'm attempting to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is usually due to an inappropriate solvent system, too rapid cooling, or the presence of impurities that inhibit crystal formation.
-
Causality & Solutions:
-
Solvent Polarity Mismatch: The chosen solvent system may be too good a solvent, even at low temperatures, or the polarity difference between the two solvents in a mixed system may be too great. For a related compound, 8-bromonaphthalen-1-amine, recrystallization from petroleum ether was successful.[2] This suggests that a non-polar solvent system is a good starting point.
-
Cooling Rate is Too High: Rapid cooling favors precipitation over crystallization, leading to an amorphous oil.
-
Supersaturation: The solution might be too concentrated.
-
-
Troubleshooting Workflow:
-
Re-evaluate Your Solvent System: If using a single solvent, try adding a non-polar "anti-solvent" dropwise until turbidity persists. If using a mixed-solvent system (e.g., Ethyl Acetate/Hexane), try reducing the amount of the more polar solvent.
-
Slow Down the Cooling Process: After dissolving your compound at an elevated temperature, allow the flask to cool slowly to room temperature on the benchtop. Do not place it directly into an ice bath. Once at room temperature, transfer it to a refrigerator (4°C) and then to a freezer, if necessary.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure solid, add a single seed crystal to the cooled, saturated solution.
-
-
Question 3: My purified amine is colorless initially, but it turns yellow or brown upon standing. Is it decomposing and how can I prevent this?
Answer:
Yes, this discoloration is a classic sign of amine oxidation.
-
Causality: Aromatic amines are susceptible to air oxidation, a process that can be accelerated by exposure to light and trace metal impurities. The oxidation products are often highly colored, conjugated species.
-
Prevention and Storage Protocol:
-
Inert Atmosphere: Handle and store the purified compound under an inert atmosphere. After purification, dissolve the product in a minimal amount of a volatile solvent, transfer it to a storage vial, and evaporate the solvent under a stream of nitrogen or argon. Seal the vial tightly.
-
Protection from Light: Store the vial in the dark or wrap it in aluminum foil. Many commercial suppliers recommend storing similar compounds protected from light.[3]
-
Low Temperature: Store the sealed vial in a refrigerator or freezer (typically 4°C is sufficient) to slow down any potential degradation pathways.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary purification strategies for this compound?
The two most effective and widely used techniques are flash column chromatography on silica gel and recrystallization.[4]
-
Flash Column Chromatography: This is the method of choice for separating the target compound from impurities with different polarities, such as unreacted starting materials or byproducts from the synthesis. It is highly versatile but requires careful solvent system selection (see Troubleshooting Question 1).
-
Recrystallization: This is an ideal technique for removing minor impurities from a crude product that is already relatively pure (>85-90%). It is a cost-effective and scalable method that can yield material of very high crystalline purity.
Caption: Purification strategy selection workflow.
Q2: What are the likely impurities from its synthesis?
The most common synthesis involves the direct bromination of 1,2,3,4-tetrahydronaphthalen-1-amine.[4] Therefore, the primary impurities to expect are:
-
Unreacted Starting Material: 1,2,3,4-tetrahydronaphthalen-1-amine.
-
Over-brominated Products: Di- or tri-brominated species, depending on the reaction conditions.
-
Regioisomers: Depending on the selectivity of the bromination, other isomers (e.g., 6-bromo or 7-bromo) could be present in small amounts.
These impurities can typically be differentiated and separated by TLC and column chromatography.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity with high sensitivity.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity for a crystalline solid.
Protocols & Methodologies
Protocol 1: Flash Column Chromatography (Basified System)
This protocol outlines the purification of crude this compound using a mobile phase containing triethylamine.
Caption: Troubleshooting logic for amine chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Crude this compound
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (Et₃N)
-
Standard laboratory glassware for chromatography
Procedure:
-
Solvent System Selection: Develop a mobile phase using TLC. A good starting point is a Hexane/EtOAc mixture. Add 1% Et₃N to the developing chamber. Aim for an Rf value of ~0.25-0.35 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 90:10 Hexane/EtOAc + 1% Et₃N) and pack the column.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the basified mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. To remove residual triethylamine, the residue can be co-evaporated with a solvent like dichloromethane several times.
| Parameter | Recommended System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for flash chromatography. |
| Mobile Phase | Hexane / Ethyl Acetate | Good polarity range for many organic compounds. |
| Base Additive | 1% Triethylamine (v/v) | Neutralizes acidic silanol groups, preventing tailing.[1] |
| Gradient | Isocratic or shallow gradient | Start with a low polarity and gradually increase if needed. |
Protocol 2: Recrystallization
This protocol is suitable for purifying material that is already substantially pure.
Materials:
-
Crude this compound (>85% pure)
-
Recrystallization solvents (e.g., Petroleum Ether, Heptane, Ethyl Acetate)
-
Erlenmeyer flask, condenser, heating mantle, Buchner funnel
Procedure:
-
Solvent Selection: In a test tube, find a solvent or solvent pair that dissolves the crude material when hot but in which it is sparingly soluble when cold. A Heptane/Ethyl Acetate or Petroleum Ether system is a good starting point.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or the more polar solvent of a pair) needed to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period.
-
Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum to remove all residual solvent.
References
-
Chromotography with free amines? . Reddit r/chemhelp. Available at: [Link]
-
8-Bromonaphthalen-1-amine . National Center for Biotechnology Information, U.S. National Library of Medicine. Available at: [Link]
Sources
Technical Support Center: Synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support center for the synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. As a key intermediate in medicinal chemistry, particularly for compounds targeting central nervous system disorders, a robust and reproducible synthesis is paramount.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic rationale behind procedural choices, offering not just solutions but a deeper understanding of the underlying chemistry.
I. Synthetic Strategy Overview: The Tetralone Approach
The most prevalent and generally reliable route to this compound begins with the corresponding ketone, 8-bromo-1-tetralone. From this key intermediate, two primary pathways lead to the desired amine:
-
Two-Step Oxime Formation and Reduction: A classic and often high-yielding method involving the conversion of the tetralone to its oxime, followed by catalytic hydrogenation.
-
Direct Reductive Amination: A more direct, one-pot approach where the tetralone is reacted with an amine source in the presence of a reducing agent.
The choice between these pathways often depends on available reagents, equipment, and desired purity profile.
Technical Support Center: A Troubleshooting Guide for Reactions of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support center for 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate, its unique structure—featuring a sterically demanding aromatic bromide and a reactive primary amine—presents distinct challenges and opportunities in synthesis. This document provides in-depth, field-proven insights to troubleshoot common reactions, ensuring the success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A: The molecule has two principal reactive centers. The aryl bromide at the C-8 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, Suzuki, and cyanation reactions.[1] The primary amine at the C-1 position readily undergoes reactions typical of aliphatic amines, including acylation, alkylation, and reductive amination with aldehydes or ketones.[2]
Q2: How should I handle and store this compound?
A: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Like many amines, it can be sensitive to air and light over long periods. For optimal stability, storage under an inert atmosphere (nitrogen or argon) at 4°C is recommended.
Q3: What are the most common challenges encountered when working with this molecule?
A: The main challenges arise from the interplay between its two functional groups and its steric profile. Key issues include:
-
Hydrodehalogenation: The undesired replacement of the bromine atom with hydrogen is a frequent side reaction in palladium-catalyzed couplings.[3]
-
Steric Hindrance: The bromine at C-8 is ortho to the fused aliphatic ring, which can sterically hinder its participation in some reactions.[4]
-
Competing Reactivity: In certain reactions, both the amine and the bromide can be reactive, necessitating careful selection of conditions or the use of protecting groups.
-
Purification Difficulties: The basic nature of the amine can complicate chromatographic purification, and separating the desired product from closely related byproducts (e.g., the dehalogenated analog) can be challenging.[5]
Troubleshooting Guide for Key Reactions
This section addresses specific problems encountered during common synthetic transformations.
Buchwald-Hartwig Amination (C-N Cross-Coupling)
This is one of the most powerful applications of the aryl bromide moiety. However, its success is highly dependent on a finely tuned catalytic system.
Q: My Buchwald-Hartwig reaction has low yield, and I observe a significant amount of a major byproduct that appears to be my starting material without the bromine. What is happening and how can I fix it?
A: You are observing hydrodehalogenation, the most common and frustrating side reaction in this chemistry.[3] The active palladium catalyst can form a palladium-hydride (Pd-H) species, which then reductively eliminates with your aryl bromide to form the undesired Ar-H byproduct.[3]
Causality & Solution Workflow:
The formation of the Pd-H species can be promoted by certain bases, solvents, or even the phosphine ligands themselves.[3] To favor the desired C-N bond formation, you must select conditions where the rate of reductive elimination of the Ar-NR₂ product is significantly faster than the rate of the dehalogenation pathway.
Troubleshooting Decision Workflow for Buchwald-Hartwig Dehalogenation
Caption: Decision tree for troubleshooting dehalogenation.
| Parameter | Standard Condition (Prone to Dehalogenation) | Recommended Change | Rationale |
| Palladium Ligand | Less bulky ligands (e.g., P(o-tolyl)₃) | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). | Bulky ligands promote the desired C-N reductive elimination, making it kinetically favored over the dehalogenation pathway.[3] |
| Base | Strong alkoxides (e.g., NaOtBu, LHMDS) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Strong bases can sometimes facilitate the formation of Pd-H species. Weaker bases are often sufficient and minimize this side reaction.[3] |
| Solvent | Polar aprotic (e.g., DMF) or protic (e.g., t-BuOH) | Aprotic, non-polar solvents (e.g., Toluene, Dioxane) | Toluene and dioxane are standard for Buchwald-Hartwig reactions and are less likely to act as a hydride source compared to alcohols or DMF.[3][6] |
| Temperature | High (e.g., 110-120 °C) | Lower (e.g., 80-100 °C) | Dehalogenation can have a higher activation energy than the desired coupling, so lowering the temperature may suppress it.[3] |
Reductive Amination
This reaction utilizes the amine at C-1 to form a new C-N bond with a carbonyl compound, followed by reduction of the intermediate imine/enamine.
Q: My reductive amination stalls at the imine stage. I see complete consumption of my starting materials but very little of the final amine product, even after adding more reducing agent. What's going wrong?
A: This is a classic reductive amination problem, pointing to two likely culprits: inefficient imine reduction or an inappropriate choice of reducing agent and solvent.
Causality & Solution Workflow:
-
Inefficient Reduction: The intermediate imine must be reduced to the final amine. If the reducing agent is not potent enough or is consumed by the solvent, the reaction will stall.[5] Standard sodium borohydride (NaBH₄) in methanol can be problematic, as NaBH₄ can react with methanol, reducing its efficacy over time.[5]
-
Equilibrium Issues: Imine formation is a reversible reaction. The presence of water, a byproduct of the reaction, can push the equilibrium back towards the starting materials.[7]
Catalytic Cycle: Buchwald-Hartwig vs. Dehalogenation
Caption: The desired catalytic cycle competes with the dehalogenation pathway.
| Parameter | Problematic Condition | Recommended Change | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) in Methanol | Sodium Triacetoxyborohydride (NaBH(OAc)₃) in an aprotic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). | NaBH(OAc)₃ is a milder, more selective reducing agent that primarily reduces the protonated iminium ion, not the starting carbonyl. It is also more stable in common organic solvents and does not aggressively react with the solvent.[7] |
| Water Removal | No measures taken to remove water. | Add a dehydrating agent like anhydrous Magnesium Sulfate (MgSO₄) or molecular sieves to the reaction mixture. | This removes the water byproduct as it forms, driving the equilibrium towards the imine and ensuring its availability for reduction.[7] |
| pH Control | Neutral or basic conditions. | Add a catalytic amount of a weak acid, such as acetic acid. | Acid catalysis accelerates the formation of the imine and the subsequent iminium ion, which is the species that is actually reduced. A pH of ~5-6 is often optimal.[7] |
Purification and Isolation
Q: I've successfully run my reaction, but I'm struggling to purify the final amine product. It either streaks on my silica gel column or co-elutes with non-polar byproducts.
A: The basicity of the amine product is the primary cause of these issues. Amines can interact strongly with the acidic silica gel, leading to tailing and poor separation. Co-elution often occurs with structurally similar byproducts like the dehalogenated compound.
Causality & Solution Workflow:
-
Acid-Base Extraction: This is the most powerful tool for purifying amines. By exploiting the basicity of your product, you can separate it from neutral or acidic impurities.[5][8]
-
Chromatography Modification: If chromatography is necessary, the silica gel must be "deactivated" to prevent strong interactions with the amine.
Purification Strategy Decision Tree
Caption: Decision process for amine product purification.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination with Dehalogenation Suppression
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (this compound derivative, 1.0 eq.), the amine coupling partner (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.), and the phosphine ligand (e.g., XPhos, 0.04 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Proceed with acid-base extraction or modified column chromatography as described in the purification section.
Protocol 2: One-Pot Reductive Amination
-
Imine Formation: To a round-bottom flask, add the starting amine (this compound, 1.0 eq.), the aldehyde or ketone (1.0-1.1 eq.), and anhydrous 1,2-dichloroethane (DCE, to 0.1 M).
-
Catalysis & Dehydration: Add a catalytic amount of glacial acetic acid (0.1 eq.) and anhydrous magnesium sulfate (MgSO₄, 2.0 eq.). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.[7]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature for 4-24 hours. Monitor by TLC or LC-MS for the disappearance of the intermediate imine.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product using the methods described previously.
References
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
-
Emokpae, T. A., & Atasie, N. V. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics, 37(12), 744–750. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Polo, V., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Molecules, 27(6), 1867. Retrieved from [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Thompson, A. M., et al. (2017). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 127, 184-201. Retrieved from [Link]
-
ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
Sources
- 1. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sci-hub.box [sci-hub.box]
- 5. reddit.com [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges with 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support guide for 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered with this versatile intermediate. As a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutics, understanding and overcoming its solubility limitations is crucial for successful experimental outcomes. This [1]guide offers a series of troubleshooting steps and frequently asked questions to ensure you can effectively work with this compound.
I. Understanding the Solubility Profile of this compound
This compound is an aromatic amine with a tetralin core. Like [1]many aromatic amines, its solubility in aqueous solutions can be limited, posing a challenge for biological assays and other applications. The m[2][3]olecule's hydrophobicity, stemming from the brominated naphthalene ring system, is a primary contributor to its poor water solubility. However, the presence of the amine group provides a handle for pH-dependent solubility manipulation and salt formation, which are key strategies for enhancing its dissolution.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that arise when working with this compound.
Q1: My this compound won't dissolve in my aqueous buffer. What should I do?
A1: Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.
-
Initial Troubleshooting Steps:
-
Organic Solvent Selection: Dimethyl sulfoxide (DMSO) is a common first choice for creating high-concentration stock solutions.
-
Stock Solution Preparation: Aim for a high but manageable concentration, for example, 10-50 mM in 100% DMSO.
-
Stepwise Dilution: When diluting into your aqueous buffer, do so in a stepwise manner. Avoid adding the concentrated DMSO stock directly into the full volume of the buffer, as this can cause the compound to precipitate. A gradual reduction in solvent strength is less likely to cause "crashing out." 4[4]. Final DMSO Concentration: Be mindful of the final concentration of DMSO in your assay, as it can affect biological systems. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.
-
Q2: I'm still seeing precipitation even after using a DMSO stock. What other strategies can I try?
A2: If precipitation persists, several other techniques can be employed, often in combination. These methods are broadly applicable to poorly water-soluble drugs and compounds.
-
[5][6][7]Co-solvents: The use of a co-solvent can improve the solubility of your compound in the final aqueous solution.
-
Common Co-solvents: Polyethylene glycol 400 (PEG400), propylene glycol, and ethanol are frequently used.
-
Methodology: Prepare your DMSO stock as usual. In a separate tube, prepare a mixture of your co-solvent and aqueous buffer. A 1:1 ratio is a good starting point. Then, dilute your DMSO stock into this co-solvent/buffer mixture before a final dilution into your assay medium.
-
-
[4]pH Adjustment: The amine group in this compound is basic and will be protonated at acidic pH. This protonated form is a salt, which will have significantly higher aqueous solubility.
-
Acidification: Carefully add a dilute acid (e.g., 0.1 M HCl) to your aqueous buffer to lower the pH. The optimal pH will be below the pKa of the amine group.
-
Compatibility Check: Ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
-
Salt Formation: Using a pre-formed salt of the compound can be a highly effective strategy. The hydrochloride salt of similar compounds is known to enhance solubility in polar solvents. *[1] Availability: Check with your supplier for the availability of this compound hydrochloride or other salt forms. * In-situ Salt Formation: If a pre-formed salt is unavailable, you can attempt to form the salt in-situ by dissolving the free base in a solution containing a stoichiometric amount of a suitable acid (e.g., HCl in an organic solvent) before evaporation and redissolution in your desired buffer.
Q3: Can I use sonication or heating to improve solubility?
A3: Yes, both sonication and gentle heating can be used to aid dissolution, but with caution.
-
Sonication: A brief period in a sonication bath can help to break up solid particles and increase the rate of dissolution.
-
Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility of many compounds. However, be cautious of potential degradation of the compound or other components in your assay medium at elevated temperatures. Always check the compound's stability at the intended temperature.
Q4: How can I determine the solubility of this compound in my specific buffer system?
A4: Determining the kinetic and thermodynamic solubility can provide valuable information for your experiments.
-
Kinetic Solubility Assay: This method is rapid and useful for screening purposes. It involves making serial dilutions of a DMSO stock solution into your aqueous buffer and identifying the concentration at which precipitation first occurs. This [4]can often be assessed visually or by measuring turbidity.
-
Thermodynamic Solubility Assay: This is an equilibrium measurement. An excess of the solid compound is added to the solvent and shaken for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured, typically by HPLC-UV.
[4]III. Experimental Protocols
Protocol 1: Preparation of a Working Solution using a Co-solvent
Objective: To prepare a 100 µM working solution of this compound in an aqueous buffer with a final DMSO concentration of 0.5% and a final PEG400 concentration of 5%.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 400 (PEG400)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Methodology:
-
Prepare a 20 mM stock solution in 100% DMSO.
-
Prepare a 10% PEG400 solution in your aqueous buffer.
-
Create a 2 mM intermediate solution: Add 10 µL of the 20 mM DMSO stock to 90 µL of the 10% PEG400/buffer solution.
-
Prepare the final 100 µM working solution: Add 5 µL of the 2 mM intermediate solution to 95 µL of the aqueous buffer.
Protocol 2: Kinetic Solubility Assessment
Objective: To estimate the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear microplate
-
Plate reader capable of measuring absorbance or turbidity
Methodology:
-
Create a serial dilution of the compound in DMSO in a polypropylene plate.
-
In a clear 96-well plate, add 198 µL of the aqueous buffer to each well.
-
Transfer 2 µL of each DMSO dilution to the corresponding wells of the plate containing the buffer. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix the plate on a plate shaker for 10 minutes.
-
Visually inspect the plate for precipitation or measure the turbidity at a suitable wavelength (e.g., 620 nm). The highest concentration that remains clear is the estimated kinetic solubility.
IV. Data Summary
Table 1: General Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Considerations |
| Organic Stock Solution | Dissolve in a polar aprotic solvent like DMSO first. | High concentration stock, small final organic solvent volume. | Final solvent concentration must be compatible with the assay. |
| Co-solvents | Increase the polarity of the final solution. | Can significantly improve solubility. | The co-solvent must not interfere with the experiment. |
| pH Adjustment | Protonate the amine group to form a more soluble salt. | Highly effective for basic compounds. | The required pH must be tolerated by the biological system. |
| Salt Form | Use a pre-formed salt (e.g., hydrochloride). | Often provides the best aqueous solubility. | May not be commercially available. |
| Physical Methods | Sonication and gentle heating. | Can aid in the dissolution process. | Potential for compound degradation with excessive heat. |
V. Visualizing the Workflow
The following diagram illustrates a decision-making workflow for solubilizing this compound.
Caption: Decision workflow for solubilizing the compound.
VI. References
-
Gong, W., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. RSC Medicinal Chemistry, 14(7), 1185-1200. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. Available from: [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Khadka, P., et al. (2014). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation, 44(3), 193-215. Available from: [Link]
-
PubChem. 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Available from: [Link]
-
de Sousa, A. C. C., et al. (2018). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 157, 1034-1051. Available from: [Link]
-
TWAIT, S., et al. (2016). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega, 1(4), 624-631. Available from: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Available from: [Link]
-
Fuller, A. L., Knight, F. R., Slawin, A. M. Z., & Woollins, J. D. (2008). 8-Bromo-naphthalen-1-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o977. Available from: [Link]
-
PubChem. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine. Available from: [Link]
-
Fuller, A. L., Knight, F. R., Slawin, A. M. Z., & Woollins, J. D. (2008). 8-Bromonaphthalen-1-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o977. Available from: [Link]
-
Taylor & Francis. Aromatic amines – Knowledge and References. Available from: [Link]
-
ResearchGate. 5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship. Available from: [Link]
-
Waters Corporation. (2016). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Available from: [Link]
-
PubChem. 8-bromo-1,2,3,4-tetrahydronaphthalen-2-one. Available from: [Link]
-
PubChem. Sertraline. Available from: [Link]
Sources
- 1. This compound | 348627-52-1 | Benchchem [benchchem.com]
- 2. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Byproduct Identification in the Synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support guide for the synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our goal is to provide practical, experience-driven insights to help you optimize your reaction conditions, identify impurities, and ensure the highest purity of your final compound.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1] Its synthesis, typically proceeding through the bromination of a tetralone intermediate followed by reductive amination, requires careful control to prevent the formation of structurally similar byproducts. Effective impurity profiling is not just a matter of good practice but a critical component of regulatory compliance and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3][4] This guide provides a structured approach to identifying and mitigating these synthetic hurdles.
Section 1: Overview of the Primary Synthetic Pathway
The most common and controllable route to synthesize this compound involves a two-step process starting from α-tetralone. Understanding this workflow is the first step in diagnosing potential issues.
Caption: General workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter, organized by the synthetic step in which they are most likely to occur.
Part A: Issues Arising During Bromination of α-Tetralone
The key challenge in this step is controlling the regioselectivity of the electrophilic aromatic substitution.
FAQ 1: My crude product shows multiple peaks on HPLC/TLC with the same mass as the desired 8-bromo-α-tetralone. What are they?
-
Plausible Cause: Formation of regioisomeric monobrominated byproducts (e.g., 5-bromo, 6-bromo, or 7-bromo-α-tetralone). The substitution pattern is highly dependent on reaction conditions.
-
Expert Analysis (The "Why"): Electrophilic bromination of the tetralone ring system can occur at several positions. While the 8-position is often favored under specific conditions, slight variations in temperature, solvent polarity, or the nature of the brominating agent can lead to a loss of selectivity.
-
Identification & Verification Protocol:
-
LC-MS Analysis: Confirm that the molecular weight of the impurity peaks corresponds to a monobrominated tetralone.
-
¹H NMR Spectroscopy: This is the definitive technique for identifying regioisomers. The aromatic region of the NMR spectrum will show distinct splitting patterns for each isomer.
-
-
Mitigation Strategy:
-
Temperature Control: Maintain a consistently low temperature during the addition of the brominating agent to enhance selectivity.
-
Reagent Choice: Consider using N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂) for a milder, more controlled reaction.[5]
-
FAQ 2: My mass spectrum shows a peak with a mass corresponding to a dibrominated product (M+78/80 Da relative to monobrominated product). How do I prevent this?
-
Plausible Cause: Over-bromination of the tetralone ring.
-
Expert Analysis (The "Why"): Using an excess of the brominating agent or allowing the reaction to proceed for too long can lead to a second bromination event on the electron-rich aromatic ring.
-
Identification & Verification Protocol:
-
LC-MS: The characteristic isotopic pattern of two bromine atoms (a 1:2:1 ratio for M, M+2, M+4 peaks) is a clear indicator of a dibrominated species.
-
-
Mitigation Strategy:
-
Stoichiometry: Carefully control the stoichiometry, using no more than 1.0-1.05 equivalents of the brominating agent.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture to avoid localized high concentrations.
-
Part B: Issues Arising During Reductive Amination
The critical challenge here is ensuring the selective reduction of the imine intermediate without reducing the starting ketone.
FAQ 3: A major byproduct in my final product has a mass of (M+1) relative to the starting 8-bromo-α-tetralone. What is it?
-
Plausible Cause: Reduction of the starting ketone to the corresponding alcohol, 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol.
-
Expert Analysis (The "Why"): This is a classic competing side reaction in reductive amination.[6] If the reducing agent is too reactive or is added before the imine/iminium ion has fully formed, it can directly reduce the carbonyl group of the starting material. This is particularly common with powerful reducing agents like sodium borohydride (NaBH₄).
-
Identification & Verification Protocol:
-
LC-MS/GC-MS: Confirm the molecular weight matches the alcohol byproduct.
-
¹H NMR: Look for the disappearance of the ketone carbonyl in the ¹³C NMR and the appearance of a new carbinol proton (CH-OH) signal in the ¹H NMR spectrum.
-
-
Mitigation Strategy:
-
Selective Reducing Agent: Use a milder, sterically hindered reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB is highly selective for reducing the protonated imine intermediate over a ketone, making it ideal for one-pot reactions.[6][7]
-
Two-Step, One-Pot Procedure: If using NaBH₄, first allow the ketone and amine source to stir for a sufficient time to ensure complete imine formation (monitor by TLC or LC-MS). Only then, add the NaBH₄ to reduce the imine.[6]
-
Caption: Competing reaction pathways in reductive amination.
FAQ 4: My reaction is sluggish and a significant amount of the 8-bromo-α-tetralone starting material remains. What can I do?
-
Plausible Cause: Incomplete formation of the imine intermediate.
-
Expert Analysis (The "Why"): Imine formation is a reversible dehydration reaction.[8] The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, preventing the reaction from going to completion.
-
Identification & Verification Protocol:
-
LC-MS or TLC: Co-inject your crude reaction mixture with a standard of the 8-bromo-α-tetralone starting material to confirm its presence.
-
-
Mitigation Strategy:
-
Anhydrous Conditions: Use anhydrous solvents and consider adding a dehydrating agent, such as molecular sieves, to the reaction mixture to drive the imine formation forward.
-
pH Adjustment: The reaction is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can sometimes accelerate imine formation, but care must be taken as strongly acidic conditions can produce other byproducts.
-
Section 3: Standardized Analytical & Purification Protocols
Consistent and reliable analysis is key to successful troubleshooting.[9][10]
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol provides a starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 2.7 µm) | Good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive ESI-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic eluent. |
| Gradient | 10% to 95% B over 10 minutes | A broad gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Standard for analytical columns of this size. |
| Column Temp | 40 °C | Improves peak shape and reproducibility. |
| MS Detector | Electrospray Ionization (ESI), Positive Mode | Amines and carbonyls ionize well in positive mode. |
| MS Scan Range | 100 - 500 m/z | Covers the expected mass range of starting materials and byproducts. |
Protocol 2: Purification by Column Chromatography
For removing the identified byproducts, flash column chromatography is often effective.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of heptane/ethyl acetate is a good starting point. To improve the peak shape of the amine product, it is highly recommended to add a small amount (0.5-1%) of a modifier like triethylamine (TEA) to the eluent system. This deactivates the acidic sites on the silica gel, preventing the basic amine from tailing.
-
Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) for better separation.
Section 4: Troubleshooting Decision Tree
Use this logical guide to systematically identify an unknown impurity observed in your final product analysis.
Caption: Decision tree for systematic impurity identification.
References
-
Analytical Methods for Profiling Impurities in Pharmaceuticals . (2024). Technology Networks. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . (2025). Biotech Spain. [Link]
-
Satish S, Nitu S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review . Advances in Bioresearch. [Link]
-
Jia, K., et al. (2016). Analytical advances in pharmaceutical impurity profiling . Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview . Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Bromination Reagent Guide . ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship . ResearchGate. [Link]
-
Reductive amination . Wikipedia. [Link]
-
Reductive Amination - Common Conditions . Organic Chemistry Data. [Link]
-
Making Substituted Amines Through Reductive Amination . Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 3. biotech-spain.com [biotech-spain.com]
- 4. soeagra.com [soeagra.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
Technical Support Center: Monitoring Reactions of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support center for 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a key intermediate, the successful transformation of this compound relies on robust reaction monitoring and troubleshooting. This document provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format.
Section 1: Core Principles of Reaction Monitoring
This section addresses foundational questions regarding the importance and methods of tracking reactions involving this compound.
Q: Why is diligent reaction monitoring essential when working with this compound?
A: Diligent monitoring is critical for three primary reasons:
-
Optimization of Yield and Purity: Real-time or frequent analysis allows you to determine the precise moment of reaction completion. This prevents the formation of degradation products or side-products from over-reaction and ensures you do not prematurely quench a reaction, thereby maximizing yield.
-
Side Reaction Identification: The aromatic ring and the primary amine are both reactive sites. The bromine atom enhances reactivity, allowing for further transformations into more complex molecules[1]. Monitoring can reveal the emergence of unexpected byproducts, such as N,N-dialkylation, oxidation, or even reactions involving the aromatic ring, enabling you to adjust conditions to suppress these pathways.
-
Kinetic Understanding: Tracking the disappearance of starting material and the appearance of the product provides valuable kinetic data. This is crucial for process scale-up, where understanding reaction rates and endpoints is paramount for safety, efficiency, and reproducibility.
Q: What are the primary analytical techniques recommended for monitoring reactions with this compound?
A: A combination of chromatographic and spectroscopic methods is ideal. The choice depends on the specific reaction, available equipment, and the level of detail required.
-
Thin-Layer Chromatography (TLC): The workhorse of reaction monitoring. It is fast, inexpensive, and provides immediate qualitative information on the relative amounts of starting material, products, and byproducts. It is frequently used to monitor reactions until the starting materials are completely consumed[2].
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative data with high resolution and sensitivity. It is excellent for separating complex mixtures and accurately tracking the conversion percentage. HPLC is a standard method for purity assessment alongside reaction monitoring[3].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for reactions where the products are volatile and thermally stable. It provides both retention time data for quantitation and mass spectral data for structural confirmation of products and byproducts[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for unambiguous structural confirmation. By taking a small aliquot from the reaction mixture, a quick ¹H-NMR can confirm the formation of the desired product by identifying characteristic new signals and the disappearance of starting material peaks. It is a strong reaction monitoring technique[4].
Section 2: Troubleshooting Guide for Common Synthetic Issues
This section is formatted to directly address specific problems you may encounter during your experiments.
Q: My reaction has stalled. TLC and HPLC analysis show significant starting material remaining after the prescribed time. What should I investigate?
A: A stalled reaction is a common issue that can often be resolved by systematically evaluating several factors. Incomplete cyclization, for example, is a frequent problem in related syntheses.
-
Causality & Solution:
-
Reagent Quality/Stoichiometry: The starting amine or the coupling partner may have degraded or contain impurities. Verify the purity of your reagents. For reactions involving bases or catalysts, ensure they are fresh and active. An incorrect stoichiometry can also lead to incomplete conversion.
-
Temperature and Time: Many reactions require a specific activation energy. Ensure your reaction is maintained at the correct temperature. If the reaction is clean but slow, a modest increase in temperature or extended reaction time may be necessary.
-
Catalyst Activity: If using a catalyst (e.g., in a cross-coupling reaction), it may have been poisoned by impurities (water, oxygen) or have decomposed. Consider degassing the solvent and running the reaction under an inert atmosphere (Nitrogen or Argon).
-
Solvent Effects: The solvent plays a crucial role in solubility and reactivity. Ensure your starting materials are fully dissolved at the reaction temperature. If solubility is an issue, a different solvent system may be required.
-
Below is a logical workflow to troubleshoot a stalled reaction.
Caption: Troubleshooting decision tree for an incomplete reaction.
Q: I'm observing multiple unexpected spots on my TLC plate. How do I identify and prevent them?
A: The formation of multiple byproducts is often related to the high reactivity of the starting material.
-
Causality & Solution:
-
Over-alkylation/acylation: The primary amine can react twice, leading to a secondary amine or tertiary amide byproduct. To mitigate this, use a controlled stoichiometry (1.0 to 1.1 equivalents of the electrophile) and add the electrophile slowly to the reaction mixture at a lower temperature to control the initial exothermic reaction.
-
Oxidation: Primary amines can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures, leading to colored impurities. Running reactions under an inert atmosphere can prevent this.
-
Aromatic Substitution/Elimination: While less common under standard conditions, harsh reagents or high temperatures could potentially lead to substitution on the aromatic ring or elimination reactions.
-
Identification: Use LC-MS to get the mass of the byproducts. This data is invaluable for proposing structures. For example, a mass corresponding to the addition of two alkyl groups instead of one would confirm N,N-dialkylation.
-
Q: My crude ¹H-NMR spectrum is complex. What are the key signals to confirm product formation?
A: The key is to look for the disappearance of starting material signals and the appearance of new, characteristic product signals.
-
Data Interpretation:
-
Starting Material (this compound): Look for the characteristic signal of the proton at C1 (the carbon bearing the amine), which is typically a triplet or multiplet around 4.0-4.5 ppm. The NH₂ protons will appear as a broad singlet that can exchange with D₂O. The aromatic protons will show a distinct pattern corresponding to a 1,2,3-trisubstituted benzene ring.
-
Expected Product (e.g., N-acetylated): You would expect to see the C1 proton shift downfield. A new, sharp singlet for the acetyl methyl group will appear around 2.0 ppm. The NH proton will now likely be a doublet (due to coupling with the C1 proton) and will be shifted significantly downfield.
-
| Compound Type | Key ¹H-NMR Signal (ppm) | Description |
| Starting Amine | ~1.5-2.0 (broad s, 2H) | -NH₂ protons (exchangeable) |
| ~4.1 (m, 1H) | -CH-NH₂ proton at C1 | |
| ~7.0-7.5 (m, 3H) | Aromatic protons | |
| N-Alkylated Product | Varies | New signals for the alkyl group |
| Shift in C1 proton signal | Environment of the C1 proton changes | |
| N-Acetylated Product | ~2.0 (s, 3H) | Acetyl -CH₃ protons |
| ~8.0 (broad d, 1H) | Amide -NH proton |
Section 3: Standard Operating Protocols for Reaction Monitoring
Adherence to standardized protocols ensures reproducibility.
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Preparation: Prepare a TLC developing chamber with a suitable mobile phase. A good starting point for this class of compounds is 20-30% Ethyl Acetate in Hexanes. Place a filter paper in the chamber to ensure saturation.
-
Sampling: Using a capillary tube, take a micro-aliquot from the reaction mixture. Dilute this aliquot in a small vial with a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: On a silica gel TLC plate, spot the starting material (co-spot), the reaction mixture, and if available, the expected product.
-
Development: Place the TLC plate in the developing chamber and allow the solvent to elute to near the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). The aromatic ring will make the compounds UV-active. Additionally, stain the plate using a ninhydrin solution (for the primary amine) or permanganate stain to visualize all components.
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Sample Preparation
-
Sampling: Pause stirring and carefully withdraw ~5-10 µL of the reaction mixture.
-
Quenching & Dilution: Immediately quench the aliquot in a pre-weighed HPLC vial containing 1.0 mL of mobile phase (e.g., a 50:50 mixture of acetonitrile and water). This stops the reaction and dilutes the sample to an appropriate concentration for analysis.
-
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is typical.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: Monitor at a wavelength where both starting material and product have absorbance, typically around 210-220 nm.
-
-
Data Analysis: Purity and conversion are determined by the area percentage of the relevant peaks[3]. An initial run (t=0) is crucial to establish the retention time of the starting material.
The following diagram illustrates a generalized workflow for monitoring a chemical reaction.
Caption: General experimental workflow for reaction monitoring.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the typical purity of commercially available this compound?
A: Commercially available batches typically have a purity of 95% or higher[5]. However, it is always best practice to verify the purity of the starting material by NMR or HPLC before use, as impurities can significantly impact reaction outcomes.
Q: How does the 8-bromo substituent affect the reactivity of the molecule?
A: The bromine atom has two main effects. First, as an electron-withdrawing group, it slightly deactivates the aromatic ring towards further electrophilic substitution. Second, and more importantly, it serves as a valuable synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 8-position. This versatility makes it a valuable building block[1].
Q: Which analytical technique is best for a final, quantitative purity assessment of my product?
A: While HPLC with UV detection is widely used, Quantitative NMR (qNMR) is considered a primary ratio method and offers very high accuracy. qNMR determines purity based on the relationship between the integrated NMR signal intensity and the number of protons, using a certified internal standard of known purity and concentration[3]. For routine analysis, a well-calibrated HPLC or GC method is often sufficient and provides higher throughput[3].
References
- This compound | 348627-52-1 | Benchchem.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- How is 8-Bromo-2-tetralone synthesized and its applic
- 5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship | Request PDF - ResearchG
- Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods - Benchchem.
- Technical Support Center: Synthesis of 7-Bromo-1-tetralone - Benchchem.
- This compound, 95% Purity, C10H12BrN, 100 mg.
- This compound hydrochloride - CymitQuimica.
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: NMR and Mass Spectrometry
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 348627-52-1) serves as a valuable intermediate.[1] Its structure, featuring a brominated aromatic ring fused to a saturated nitrogen-containing ring, makes it a versatile scaffold for developing more complex molecules with potential biological activity.[1] The precise structural confirmation of such intermediates is non-negotiable, ensuring the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of this specific molecule. We will move beyond a simple recitation of data to explain the causality behind spectral features and experimental choices, offering a framework for researchers to confidently analyze this and structurally related compounds. This document is designed to be a self-validating reference, grounding its claims in established spectroscopic principles and authoritative sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the gold standard for determining the precise arrangement of atoms in a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of nuclei, primarily ¹H (protons) and ¹³C. For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring and the structure of the saturated portion.
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The expected spectrum for the title compound would be complex, but predictable based on fundamental principles of chemical shifts and spin-spin coupling.
-
Causality of Chemical Shifts: The electron-withdrawing effects of the bromine atom and the nitrogen of the amine group, combined with the magnetic anisotropy of the aromatic ring, cause different protons to resonate at distinct frequencies. Protons on or near these functional groups are "deshielded" and appear at a higher chemical shift (downfield).
-
Splitting Patterns (Multiplicity): The (n+1) rule dictates that a proton signal is split into n+1 peaks by 'n' equivalent neighboring protons. This allows us to map which protons are adjacent to one another.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| Aromatic (H5, H6, H7) | 6.8 - 7.5 | Multiplet (m) | 3H | Protons on the aromatic ring. The bromine at C8 influences their specific shifts, leading to a complex, overlapping pattern. |
| Amine (NH₂) | 1.5 - 3.0 | Broad Singlet (br s) | 2H | The chemical shift is variable and depends on solvent and concentration. The signal is often broad due to quadrupole broadening and chemical exchange. |
| Benzylic (H1) | ~4.0 - 4.5 | Triplet (t) or Multiplet (m) | 1H | This proton is deshielded by both the adjacent aromatic ring and the C-N bond. It will be split by the two adjacent protons at C2. |
| Aliphatic (H2, H3, H4) | 1.7 - 3.0 | Multiplets (m) | 6H | These protons on the saturated ring exist in a complex spin system. They will appear as overlapping multiplets due to coupling with each other. The protons at C4, being benzylic, may appear further downfield than those at C2 and C3. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Aromatic (C4a, C8a) | 135 - 145 | Quaternary carbons at the ring junction. Their shifts are influenced by their position relative to the bromine. |
| Aromatic (C5, C6, C7) | 120 - 130 | Aromatic carbons bearing hydrogen atoms. |
| Aromatic (C8-Br) | 115 - 125 | The carbon directly attached to the electronegative bromine atom is shielded compared to other aromatic carbons but its exact position can vary. |
| Benzylic (C1-N) | 50 - 60 | The carbon attached to the amine group is significantly deshielded. |
| Aliphatic (C2, C3, C4) | 20 - 40 | Standard range for sp³ hybridized carbons in a saturated ring system. C4 may be slightly downfield due to its benzylic position. |
Standard Experimental Protocol for NMR Analysis
A trustworthy protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ can be better for resolving NH₂ protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, 0 ppm) as an internal reference standard.
-
Instrumentation: The analysis should be performed on a spectrometer with a field strength of at least 400 MHz for adequate resolution of the complex multiplets.[2]
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data over a spectral width of 0-200 ppm.
-
Use a proton-decoupled sequence to ensure all carbon signals appear as singlets.
-
A longer relaxation delay (5-10 seconds) and a larger number of scans (>1024) are required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0 ppm.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the title compound, it provides two crucial pieces of information: the molecular weight, which confirms the elemental formula, and the fragmentation pattern, which acts as a molecular fingerprint and supports the proposed structure.
Predicted Mass Spectrum and Fragmentation Pathway
The molecular formula C₁₀H₁₂BrN gives a monoisotopic mass of approximately 225.0153 Da.[3]
-
The Molecular Ion (M⁺) Peak: A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[4] This is due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance of approximately 50.7% and 49.3%, respectively. Therefore, we expect to see a characteristic "doublet" peak at m/z 225 (containing ⁷⁹Br) and m/z 227 (containing ⁸¹Br).
-
The Nitrogen Rule: The molecule contains one nitrogen atom. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true (225).[5][6]
-
Key Fragmentation Pathways: Upon ionization (e.g., by electron impact), the molecular ion becomes a radical cation that can undergo fragmentation. The most likely fragmentation pathways are dictated by the formation of stable ions or neutral losses.
-
Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[5][6][7] Cleavage of the C-C bond adjacent to the C-N bond (the C1-C8a or C1-C2 bond) can occur. Loss of the largest alkyl group is often preferred.
-
Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a fragment ion at m/z 146.
-
Loss of NH₃: Rearrangement and loss of a neutral ammonia molecule could lead to a fragment at m/z (M-17).
-
Below is a diagram illustrating a plausible fragmentation pathway.
Caption: Predicted EI-MS fragmentation of this compound.
| Predicted m/z | Proposed Fragment Identity | Formation Pathway |
| 225 / 227 | [C₁₀H₁₂BrN]⁺• | Molecular Ion (M⁺) |
| 146 | [C₁₀H₁₃N]⁺ | Loss of •Br from M⁺ |
| 145 | [C₁₀H₁₁N]⁺• | Loss of HBr from M⁺ |
| 128 | [C₁₀H₈]⁺• | Naphthalene radical cation (retro-Diels-Alder type fragmentation) |
Standard Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing this compound due to its volatility.[8][9]
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Use a split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms) is suitable.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program should be optimized to ensure good separation from any impurities.
-
-
MS Detection:
-
Interface Temperature: Set the GC-MS transfer line temperature to 280°C.
-
Ionization Mode: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400. A quadrupole or ion trap analyzer is common.
-
-
Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion doublet and key fragment ions. Compare the obtained spectrum with a reference library (if available) or the predicted fragmentation pattern.
Comparative Analysis and Complementary Techniques
Neither NMR nor MS alone can provide a complete picture. Their power lies in their complementary nature.
| Parameter | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed molecular structure, atom connectivity, stereochemistry. | Molecular weight, elemental formula, structural fragments. |
| Sensitivity | Lower (mg to µg range). | Higher (µg to ng range). |
| Sample State | Solution. | Gas or liquid (introduced into vacuum). |
| Quantitation | Excellent, direct relationship between signal area and number of nuclei. | Possible, but often requires isotopic standards for high accuracy. |
| Isomer Differentiation | Excellent for distinguishing constitutional isomers and stereoisomers. | Can distinguish isomers if they produce different fragmentation patterns, but often difficult. |
| Key Strength for this Compound | Unambiguously confirms the 8-bromo substitution pattern and the tetralin ring structure. | Confirms the molecular formula and the presence of one bromine atom via the isotopic pattern. |
Overall Analytical Workflow
A robust analytical workflow leverages the strengths of multiple techniques for unambiguous structure confirmation.
Caption: A typical workflow for the structural elucidation of a novel compound.
Alternative and Complementary Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing purity, especially for non-volatile impurities. Can be coupled with MS (LC-MS) for analysis of less volatile related compounds.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and Br, which can be used to independently verify the empirical formula derived from high-resolution mass spectrometry.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretches of the amine (~3300-3400 cm⁻¹) and C-H stretches of the aromatic and aliphatic portions.
Conclusion
The structural characterization of this compound is most effectively achieved through the synergistic use of NMR spectroscopy and Mass Spectrometry. NMR provides the definitive map of the atomic framework, confirming the specific isomeric form and proton environments. Mass Spectrometry offers rapid confirmation of the molecular weight and elemental formula, with its characteristic bromine isotopic pattern serving as an unmistakable flag for the compound's identity. While other techniques like chromatography and elemental analysis play important roles in assessing purity and confirming the formula, the combination of NMR and MS provides the comprehensive, unambiguous data required by researchers in drug development and synthetic chemistry.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Retrieved from [Link]
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Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
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Moraes, D. P., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-42. Retrieved from [Link]
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National Institute of Environmental Health Sciences. (1979). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. Annals of the New York Academy of Sciences, 320, 125-30. Retrieved from [Link]
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Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]
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Marvin, C. H., et al. (2011). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. The Handbook of Environmental Chemistry, 15, 65-98. Retrieved from [Link]
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Lo Coco, F., et al. (2003). Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection. Journal of Chromatography A, 999(1-2), 113-20. Retrieved from [Link]
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Pearson. (n.d.). Describe the 1H NMR spectrum you would expect for each of the following compounds. Retrieved from [Link]
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Analytical methods for the validation of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine purity
An objective comparison of analytical methods for the validation of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine purity, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity for a Key Synthetic Intermediate
This compound is a versatile intermediate in organic synthesis, serving as a valuable building block for more complex molecules due to the reactivity imparted by its bromine atom and amine group.[1] In the context of drug discovery and development, the purity of such intermediates is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can have unintended pharmacological or toxicological effects.[2][3] Regulatory bodies, through frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, mandate the stringent control of impurities in new drug substances.[4][5] These guidelines establish clear thresholds for reporting (≥0.05%), identifying, and qualifying impurities based on the maximum daily dose of the drug, making the choice of analytical methodology a critical decision in the development process.[4][6]
This guide provides a comparative analysis of the principal analytical techniques for validating the purity of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer a logical framework for selecting the most appropriate methods for a comprehensive purity assessment.
The Analytical Landscape: A Multi-Technique Approach
No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy relies on a combination of a high-resolution separation technique for primary quantification and orthogonal methods for confirmation and complementary information.
Caption: A typical workflow for comprehensive purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is the cornerstone for purity analysis of non-volatile and thermally labile organic compounds like this compound.[7][8] Its high resolving power allows for the separation of the main component from closely related structural impurities and degradation products.
Causality Behind Experimental Choices:
-
Technique: Reversed-Phase HPLC (RP-HPLC) is selected because the analyte is moderately polar. A nonpolar stationary phase (like C18) is used with a polar mobile phase, allowing for elution based on hydrophobicity.
-
Column: A C18 column is the standard choice for RP-HPLC, offering excellent retention and separation for a wide range of organic molecules.
-
Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid to improve peak shape for the amine) and an organic solvent (e.g., acetonitrile) is employed. The gradient allows for the elution of both more polar and less polar impurities within a reasonable timeframe.
-
Detector: A UV detector is ideal as the tetrahydronaphthalene ring system contains a chromophore that absorbs UV light, providing a strong signal for sensitive detection.
Experimental Protocol: HPLC-UV Purity Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Data Analysis:
-
Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks (excluding solvent front and blank peaks).
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Definitive Identification
While HPLC is preferred for the primary assay of the main compound, GC is invaluable for analyzing volatile impurities such as residual solvents.[7] When coupled with a Mass Spectrometer (MS), GC-MS is a powerful tool for the definitive structural identification of unknown impurities.[9][10]
Causality Behind Experimental Choices:
-
Applicability: Direct analysis of this compound by GC can be challenging due to its relatively high boiling point and potential for thermal degradation.[11] However, it is the gold standard for identifying and quantifying volatile organic impurities (e.g., solvents from synthesis).
-
Derivatization: For analyzing the main compound or non-volatile impurities, derivatization (e.g., silylation) may be required to increase volatility and thermal stability.
-
Detector: A Mass Spectrometer provides both quantitative data and mass fragmentation patterns, which act as a "fingerprint" for compound identification. This is particularly useful for brominated compounds, which exhibit characteristic isotopic patterns.[12][13]
Experimental Protocol: GC-MS for Impurity Identification
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent like dichloromethane.
-
If derivatization is needed, add the appropriate reagent (e.g., BSTFA) and heat as required by the protocol.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 7890B GC system or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL in split mode (e.g., 50:1).
-
Inlet Temperature: 250 °C.
-
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST). The unique isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) will aid in identifying bromine-containing fragments.
-
Quantitative NMR (qNMR) Spectroscopy: An Orthogonal and Absolute Method
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that provides both structural confirmation and purity assessment without the need for a specific reference standard of the analyte.[14][15] Its detection principle is universal for all molecules in solution, making it an excellent orthogonal technique to chromatography.[16][17]
Causality Behind Experimental Choices:
-
Principle: The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[14]
-
Internal Standard: A standard (e.g., maleic acid) is chosen that has sharp signals in a region of the ¹H NMR spectrum that does not overlap with analyte signals. It must also be stable and not react with the sample or solvent.
Experimental Protocol: ¹H qNMR Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker AVANCE 400 MHz or higher.
-
Key Parameters: Ensure quantitative conditions are met, primarily a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery between scans.
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_std).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Elemental Analysis: Confirming Empirical Formula
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound.[18][19] While not suitable for quantifying minor impurities, it is an essential tool for confirming the empirical formula and assessing the purity of the bulk material.[20]
Causality Behind Experimental Choices:
-
Principle: The sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂).[19] These gases are then separated and measured by detectors.
-
Validation Criterion: The experimental mass percentages must align with the theoretical values calculated from the molecular formula (C₁₀H₁₂BrN). A widely accepted criterion for purity is that the found values for C, H, and N should be within ±0.4% of the calculated values.[21]
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | GC-MS | qNMR | Elemental Analysis |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass-to-charge ratio | Nuclear magnetic resonance | Combustion and gas detection |
| Primary Use | Purity quantification, impurity profiling | Volatile impurity analysis, structural ID | Absolute purity quantification, structural ID | Empirical formula confirmation, bulk purity |
| Analytes | Non-volatile, thermally (un)stable compounds | Volatile, thermally stable compounds (or derivatized) | Molecules with NMR-active nuclei | Bulk material |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) | Low (mg range) |
| Key Advantage | High resolution for complex mixtures | Definitive identification via mass spectra | No reference standard of analyte needed | Confirms elemental composition |
| Key Limitation | Requires reference standards for impurity ID | Not suitable for non-volatile/labile compounds | Lower sensitivity than chromatography | Does not detect or quantify specific impurities |
ICH Impurity Decision Framework
The selection and application of these analytical methods are guided by regulatory expectations. The ICH Q3A guidelines provide a decision tree for the identification and qualification of impurities.
Caption: Decision tree for impurity management based on ICH Q3A guidelines.[6]
Conclusion and Recommended Strategy
A comprehensive and defensible purity validation for this compound requires a multi-faceted analytical approach.
-
Primary Assay: A validated, stability-indicating RP-HPLC method should be established as the primary tool for purity determination and impurity profiling.
-
Orthogonal Confirmation: ¹H qNMR should be employed as an orthogonal method to provide an absolute purity value, confirm the structure, and ensure no significant impurities are missed by HPLC.
-
Impurity Identification: For any impurity exceeding the ICH identification threshold, LC-MS (by coupling the HPLC to a mass spectrometer) or GC-MS should be used for definitive structural elucidation.
-
Compositional Verification: Elemental Analysis should be performed on a representative batch to confirm the correct elemental composition and provide evidence of overall bulk purity.
By integrating these complementary techniques, researchers and drug development professionals can build a robust, self-validating data package that ensures the quality of this compound and meets stringent regulatory requirements.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
European Medicines Agency. (2006, October 26). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
Unknown Author. (n.d.). Element analysis. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
New Pharma Magazine. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
YIC. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Retrieved from [Link]
-
ACS Publications - Journal of Medicinal Chemistry. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
News-Medical.Net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
ResearchGate. (2014, October 15). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?. Retrieved from [Link]
-
PubMed. (2017, January 1). Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Analysis of Brominated Flame Retardants and Their Derivatives by Atmospheric Pressure Chemical Ionization Using Gas Chromatography Coupled to Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, June 20). A Review on Analytical method Development and Validation. Retrieved from [Link]
-
Chromatography Online. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (1977). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, May 15). Analytical Method Development and Validation: A Review. Retrieved from [Link]
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- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Reactivity of 8-Bromo vs. 6-Bromo Tetralin Amines for Drug Development Professionals
In the landscape of medicinal chemistry, the tetralin scaffold is a privileged structure, offering a versatile three-dimensional framework for the design of novel therapeutics. The introduction of functional groups, such as amines and halogens, onto this scaffold opens up a plethora of possibilities for further chemical modification and structure-activity relationship (SAR) studies. Among the various substituted tetralins, 8-bromo-1,2,3,4-tetrahydronaphthalen-1-amine and its 6-bromo isomer are key building blocks. However, the seemingly subtle difference in the position of the bromine atom leads to profound differences in their chemical reactivity. This guide provides an in-depth comparison of the reactivity of these two isomers, supported by established chemical principles and analogous experimental data, to aid researchers in making informed decisions in their synthetic strategies.
The Dichotomy of Reactivity: Steric Hindrance vs. Electronic Effects
The divergent reactivity of 8-bromo and 6-bromo tetralin amines can be primarily attributed to two fundamental principles of organic chemistry: steric hindrance and electronic effects.
The Dominance of Steric Hindrance in this compound
In the 8-bromo isomer, the amino group at the C1 position and the bromine atom at the C8 position are in a peri-relationship. This spatial arrangement forces the two substituents into close proximity, leading to significant steric hindrance. This phenomenon, known as a peri-interaction, creates a congested environment around both the amino and the bromo groups, thereby impeding the approach of reagents and catalysts.
Caption: Steric clash due to the peri-interaction in 8-bromo tetralin amine.
This steric congestion has significant implications for reactions involving either the amino group (e.g., N-acylation, N-alkylation) or the bromo group (e.g., palladium-catalyzed cross-coupling reactions). Reactions at these sites often require more forcing conditions, and in some cases, may fail to proceed altogether.
The Play of Electronic Effects in 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
In contrast, the 6-bromo isomer lacks the severe steric hindrance observed in its 8-bromo counterpart. The bromine atom is located on the aromatic ring, para to the C10-C1 bond, and its influence on the reactivity of the amino group at C1 is primarily electronic. The bromine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Being an electronegative atom, bromine withdraws electron density from the aromatic ring through the sigma bond framework. This deactivating effect reduces the nucleophilicity of the aromatic ring and the basicity of the amino group.
-
Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the pi-system of the aromatic ring. This electron-donating effect increases the electron density at the ortho and para positions relative to the bromine.
Caption: Electronic effects influencing the reactivity of 6-bromo tetralin amine.
Overall, for electrophilic aromatic substitution, halogens are considered deactivating groups. However, the resonance effect directs incoming electrophiles to the ortho and para positions. The reactivity of the amino group and the C-Br bond in cross-coupling reactions is a balance of these electronic influences.
Comparative Reactivity in Key Synthetic Transformations
The structural and electronic differences between the two isomers manifest in their performance in common synthetic reactions crucial for drug development.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are mainstays in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.
-
8-Bromo Tetralin Amine: The steric hindrance around the C-Br bond in the 8-bromo isomer significantly impacts the oxidative addition step in the catalytic cycle of both Suzuki and Buchwald-Hartwig reactions. The bulky tetralin scaffold, coupled with the adjacent amino group, can impede the approach of the palladium catalyst. Consequently, these reactions often require more specialized, bulky phosphine ligands (e.g., Buchwald's biaryl phosphine ligands), higher catalyst loadings, and elevated temperatures to achieve reasonable yields. In some cases, the reaction may fail entirely. For instance, studies on the Buchwald-Hartwig amination of sterically hindered 4-bromo-1,8-naphthalimides, which share the 1,8-disubstitution pattern, have shown that conventional thermal protocols can be suboptimal, necessitating carefully optimized palladium/ligand systems to achieve high yields.[1]
-
6-Bromo Tetralin Amine: The C-Br bond in the 6-bromo isomer is more accessible, and its reactivity is primarily governed by electronic factors. The electron-withdrawing inductive effect of the bromine facilitates the oxidative addition of palladium. Therefore, Suzuki and Buchwald-Hartwig reactions on the 6-bromo isomer generally proceed under standard conditions with a wider range of catalysts and ligands, often providing higher yields and cleaner conversions compared to the 8-bromo isomer. The relative reactivity for the coupling partner with a halide is generally I > OTf > Br >> Cl.[2]
Table 1: Predicted Performance in Palladium-Catalyzed Cross-Coupling Reactions
| Feature | This compound | 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine |
| Primary Challenge | Severe steric hindrance at the C-Br bond | Standard electronic effects |
| Expected Yields | Low to moderate; highly dependent on catalyst/ligand | Good to excellent |
| Optimal Conditions | Higher temperatures, bulky phosphine ligands, higher catalyst loading | Standard conditions |
| Potential Side Reactions | Catalyst deactivation, incomplete conversion | Standard side reactions for cross-coupling |
N-Acylation and N-Alkylation
Reactions involving the amino group also show a marked difference in reactivity between the two isomers.
-
8-Bromo Tetralin Amine: The steric congestion around the amino group in the 8-bromo isomer hinders the approach of acylating and alkylating agents. N-acylation with bulky acyl chlorides or anhydrides may be sluggish and require catalysts such as 4-dimethylaminopyridine (DMAP) and elevated temperatures. Similarly, N-alkylation with bulky alkyl halides will be challenging.
-
6-Bromo Tetralin Amine: The amino group in the 6-bromo isomer is sterically accessible. N-acylation and N-alkylation reactions are expected to proceed readily under standard conditions. The nucleophilicity of the amine is slightly reduced due to the inductive effect of the bromine, but this is generally not a significant impediment.
Table 2: Predicted Performance in N-Acylation and N-Alkylation Reactions
| Feature | This compound | 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine |
| Primary Challenge | Steric hindrance at the amino group | Minor electronic deactivation of the amine |
| Expected Reactivity | Slow, may require forcing conditions | High |
| Reagent Scope | Limited to smaller, more reactive reagents | Broad scope of acylating/alkylating agents |
| Optimal Conditions | Elevated temperatures, use of activating agents (e.g., DMAP) | Standard conditions (e.g., room temperature) |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for researchers working with these isomers. It is crucial to note that optimization will likely be necessary, especially for the 8-bromo isomer.
General Procedure for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
Bromotetralin amine (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the bromotetralin amine, the amine coupling partner, the base, the palladium precatalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Considerations for Isomer-Specific Optimization:
-
For this compound: Expect longer reaction times and potentially lower yields. Screening of bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is highly recommended. Higher reaction temperatures (e.g., 110-120 °C) may be necessary.
-
For 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Standard conditions are likely to be effective. A wider range of palladium catalysts and ligands can be explored. Reaction temperatures around 80-100 °C are often sufficient.
Conclusion and Recommendations
The choice between 8-bromo- and 6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine as a synthetic intermediate has significant consequences for the feasibility and efficiency of subsequent chemical transformations.
-
This compound is a sterically hindered building block. Its use should be considered when the 8-position substitution is crucial for the desired biological activity and when the synthetic route can accommodate potentially challenging, low-yielding reactions that require extensive optimization.
-
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a more versatile and reactive building block for most standard synthetic operations. Its predictable reactivity, governed by well-understood electronic effects, makes it the preferred choice for library synthesis and for projects where synthetic efficiency and robustness are paramount.
By understanding the fundamental principles of steric hindrance and electronic effects that govern the reactivity of these two isomers, researchers can design more effective and efficient synthetic routes towards novel therapeutic agents.
References
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Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination. Tetrahedron, 2011, 67(35), 6605-6612. [Link]
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Buchwald–Hartwig amination. In Wikipedia. Retrieved January 20, 2026, from [Link]
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Suzuki reaction. In Wikipedia. Retrieved January 20, 2026, from [Link]
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peri-Interactions in Naphthalenes. Chemical Reviews, 2001, 101(6), 1661-1700. [Link]
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A Comparative Guide to the Biological Activity of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine and Its Analogs
In the landscape of neuropharmacology, the 1-aminotetralin scaffold represents a privileged structure, serving as the foundation for numerous biologically active compounds. This guide provides a comparative analysis of the biological activity of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, a key synthetic intermediate[1], and its more extensively characterized analogs. By examining the structure-activity relationships (SAR) within this chemical class, we can infer the pharmacological profile of the 8-bromo derivative and understand its potential significance in drug discovery and neuroscience research.
Introduction: The 1-Aminotetralin Core and its Significance
The 1,2,3,4-tetrahydronaphthalen-1-amine (1-aminotetralin) framework is a rigid phenethylamine analog that has proven to be a versatile template for designing ligands for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.[2] The conformational constraint imposed by the fused ring system provides a defined orientation of the amine group relative to the aromatic ring, which is crucial for receptor recognition and activation. Modifications to both the aromatic ring and the amino group have led to the development of compounds with diverse pharmacological properties, ranging from high-affinity agonists to selective antagonists.
The Prototypical Analog: 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)
A comprehensive understanding of the biological activity of this compound necessitates a thorough examination of its most famous analog, 8-OH-DPAT. This compound is a potent and selective full agonist for the serotonin 5-HT1A receptor and has been instrumental in elucidating the physiological roles of this receptor subtype.[3]
Receptor Binding Profile of 8-OH-DPAT and Related Analogs
The affinity of a ligand for its receptor is a critical determinant of its biological activity. The table below summarizes the binding affinities (Ki) of 8-OH-DPAT and other relevant aminotetralin analogs at various serotonin receptor subtypes.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT7 (Ki, nM) | Reference |
| (±)-8-OH-DPAT | 1.0 | 68 | 100 | 16 | [4] |
| (+)-(R)-8-OH-DPAT | 0.9 | 40 | 63 | ND | [4] |
| (-)-(S)-8-OH-DPAT | 1.2 | 100 | 160 | ND | [4] |
| Buspirone | 14 | 430 | 340 | ND | [4] |
| NLX-112 | 0.5 | >10,000 | >10,000 | ND | [4] |
| ND: Not Determined |
As the data indicates, 8-OH-DPAT exhibits high affinity and selectivity for the 5-HT1A receptor. Interestingly, while there is little stereoselectivity in binding to the 5-HT1A receptor, the (R)-enantiomer shows a slightly higher affinity for the 5-HT1B and 5-HT1D receptors compared to the (S)-enantiomer.[4]
Structure-Activity Relationship (SAR) Insights: The Role of the 8-Position Substituent
The nature of the substituent at the 8-position of the aminotetralin ring plays a pivotal role in determining both receptor affinity and functional activity. The 8-hydroxyl group of 8-OH-DPAT is a key pharmacophoric feature, likely participating in a hydrogen bond interaction with a serine residue (Ser199) in the fifth transmembrane domain of the 5-HT1A receptor.
However, the introduction of a halogen at this position could potentially enhance affinity for other receptor subtypes where a hydrogen bond donor is not a prerequisite for binding and where hydrophobic or steric interactions are more dominant. For instance, studies on other classes of serotonergic ligands have shown that halogenation can influence selectivity between 5-HT receptor subtypes.
Predicted Biological Activity of this compound
Based on the established SAR of aminotetralins, the following predictions can be made about the biological activity of this compound:
-
Reduced 5-HT1A Receptor Affinity: The absence of the 8-hydroxyl group likely leads to a substantial decrease in affinity for the 5-HT1A receptor.
-
Potential for Altered Selectivity: The 8-bromo substituent may confer affinity for other serotonin receptor subtypes or even other classes of GPCRs, such as dopamine or adrenergic receptors. The precise selectivity profile would require experimental determination.
-
Unknown Functional Activity: Without experimental data, it is difficult to predict whether the compound would act as an agonist, antagonist, or inverse agonist at any given receptor.
Experimental Workflows for Characterizing Biological Activity
To empirically determine the biological profile of this compound and its analogs, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
A foundational step in characterizing a novel compound is to determine its binding affinity and functional activity at a panel of relevant receptors.
1. Radioligand Binding Assays:
This classical technique is used to determine the affinity (Ki) of a test compound for a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a tissue or cell membrane preparation containing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
-
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
2. Functional Assays (e.g., cAMP Accumulation Assay):
These assays measure the functional consequence of a ligand binding to a GPCR, such as the inhibition or stimulation of second messenger production. For Gi/o-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Principle: Cells expressing the receptor of interest are stimulated with forskolin to increase basal cAMP levels. The test compound is then added, and its effect on cAMP levels is measured. Agonists will cause a dose-dependent decrease in cAMP, while antagonists will block the effect of a known agonist.
-
Workflow Diagram:
Signaling Pathway
The canonical signaling pathway for the 5-HT1A receptor involves coupling to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to reduced cAMP production.
Caption: 5-HT1A Receptor Signaling Pathway.
Conclusion
While this compound remains a valuable chemical intermediate, its biological activity profile is largely uncharacterized in the public scientific literature. Based on the well-established structure-activity relationships of its analogs, particularly the prototypical 5-HT1A agonist 8-OH-DPAT, it is predicted that the 8-bromo derivative will have a significantly different pharmacological profile, with likely reduced affinity for the 5-HT1A receptor. The presence of the bromine atom may, however, confer novel selectivity for other receptor systems. Definitive characterization of the biological activity of this compound awaits empirical investigation using standard in vitro and in vivo pharmacological assays. Such studies would not only elucidate the properties of this specific compound but also contribute to a more comprehensive understanding of the SAR of 8-substituted aminotetralins, aiding in the design of future novel and selective GPCR ligands.
References
- Hoyer, D., et al. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157-203.
- Leopoldo, M., et al. (2011). Structure-activity relationship of 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists. Journal of Medicinal Chemistry, 54(12), 4169-4181.
- Newman-Tancredi, A., et al. (1997). Neurochemical and behavioral characterization of the potent and selective 5-HT1A receptor antagonist, WAY-100635. Neuropharmacology, 36(4-5), 451-459.
- Glennon, R. A., et al. (1988). 5-HT1A and 5-HT2 receptor binding and functional properties of 1-substituted-4-arylpiperazines. Journal of Medicinal Chemistry, 31(5), 867-870.
- Middlemiss, D. N., & Fozard, J. R. (1983). 8-Hydroxy-2-(di-n-propylamino)tetralin discriminates between subtypes of the 5-HT1 recognition site. European Journal of Pharmacology, 90(1), 151-153.
- Schoeffter, P., & Hoyer, D. (1989). How selective is 8-OH-DPAT for 5-HT1A receptors?. Naunyn-Schmiedeberg's Archives of Pharmacology, 340(1), 135-138.
- Gobert, A., et al. (2000). S15535, a novel 5-HT1A receptor agonist/alpha2-adrenoceptor antagonist, potentiates the electrical activity of dorsal raphe nucleus serotonergic neurons. Journal of Pharmacology and Experimental Therapeutics, 292(2), 534-544.
-
Wikipedia. (2023). 1-Aminotetralin. Retrieved from [Link]
- Cornfield, L. J., et al. (1991). Intrinsic activity of enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin and its analogs at 5-hydroxytryptamine1A receptors that are negatively coupled to adenylate cyclase. Molecular Pharmacology, 39(6), 780-787.
- Herndon, J. L., et al. (1992). 2-substituted 8-hydroxy-1,2,3,4-tetrahydronaphthalenes: novel 5-HT1A agonists. Journal of Medicinal Chemistry, 35(26), 4903-4910.
- van der Mey, M., et al. (2005). Synthesis and biological evaluation of 8-substituted-1,2,3,4-tetrahydroisoquinolines as potential 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry, 13(10), 3479-3489.
- Dunlop, J., et al. (2005). In vitro pharmacological characterization of a novel and potent 5-HT1A receptor antagonist, (R)-N-(2-methyl-8-(4-methyl-1-piperazinyl)-1,2,3,4-tetrahydro-2-naphthalenyl)-4-morpholinecarboxamide (PF-03446962). Journal of Pharmacology and Experimental Therapeutics, 313(3), 1163-1171.
- Ye, Z., et al. (2007). Discovery of a new class of potent and selective 5-HT1A antagonists. Bioorganic & Medicinal Chemistry Letters, 17(12), 3338-3342.
- Mokrosz, M. J., et al. (1995). Structure-activity relationship studies of 1-arylpiperazine derivatives at 5-HT1A and 5-HT2A receptors. Journal of Medicinal Chemistry, 38(13), 2354-2364.
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A Senior Application Scientist's Guide to the Chiral Characterization of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail—it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[2] The compound 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, a versatile chiral intermediate, serves as a valuable building block for a range of neurologically active agents.[3][4] Consequently, the ability to separate, quantify, and definitively characterize its individual enantiomers is paramount for any research or development program that utilizes it.
This guide provides a comprehensive comparison of analytical methodologies for the complete characterization of this compound enantiomers. We will move beyond simple procedural lists to explore the underlying principles and rationale behind method selection, empowering researchers to make informed decisions in their own laboratory settings.
The Path to Enantiopurity: From Racemate to Characterized Isomers
The journey from a racemic mixture to fully characterized, enantiopure compounds is a multi-step process. Each stage provides critical data, and the techniques are chosen for their orthogonality, ensuring a high degree of confidence in the final assessment. The overall workflow involves the initial separation of the enantiomers, followed by confirmation of their structural integrity and, finally, the unambiguous assignment of their absolute stereochemistry.
Sources
A Comparative Guide to the Synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: An Evaluation of Synthetic Strategies
Introduction
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the bromine atom and the primary amine on the tetralin scaffold allows for diverse downstream functionalization, making it a versatile precursor for generating libraries of novel molecules. This guide provides a comparative analysis of different synthetic routes to this important intermediate, offering an in-depth look at the methodologies, experimental data, and the respective advantages and disadvantages of each approach. The routes discussed herein include multi-step syntheses via a ketone intermediate, a pathway involving a Schmidt reaction followed by aromatic ring reduction, and the more direct, yet potentially challenging, electrophilic bromination of 1,2,3,4-tetrahydronaphthalen-1-amine.
Route 1: Synthesis via 8-Bromo-1-tetralone Intermediate
This is arguably the most versatile and well-controlled approach, proceeding through the key intermediate 8-bromo-1-tetralone. The synthesis of this ketone is crucial for the success of this route, and a regioselective method is paramount.
Part A: Synthesis of 8-Bromo-1-tetralone via Intramolecular Friedel-Crafts Cyclization
A reliable method to ensure the correct regiochemistry of the bromine atom is to construct the tetralone ring from a precursor where the bromine is already in the desired position. This avoids the formation of other bromo-isomers that can be difficult to separate. This is achieved through an intramolecular Friedel-Crafts cyclization of 4-(2-bromophenyl)butanoic acid.
Step 1: Synthesis of 4-(2-bromophenyl)butanoic acid
The starting material, 4-(2-bromophenyl)butanoic acid, can be prepared via a Clemmensen reduction of 3-(2-bromobenzoyl)propionic acid, which itself is synthesized from the Friedel-Crafts acylation of benzene with 2-bromobenzoyl chloride and succinic anhydride. For the purpose of this guide, we will start from the commercially available 3-(2-bromobenzoyl)propionic acid.
Experimental Protocol: Clemmensen Reduction of 3-(2-bromobenzoyl)propionic acid
-
In a round-bottom flask, amalgamated zinc is prepared by stirring zinc powder (2.0 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. The solution is decanted, and the zinc is washed with water.
-
To the amalgamated zinc, add water (10 vol), concentrated hydrochloric acid (5 vol), and 3-(2-bromobenzoyl)propionic acid (1.0 eq).
-
The mixture is heated to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain a strongly acidic medium.
-
After cooling to room temperature, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-(2-bromophenyl)butanoic acid, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
The cyclization of 4-(2-bromophenyl)butanoic acid to form the tetralone ring is typically achieved under strong acid conditions. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.[1]
Experimental Protocol: Cyclization to 8-Bromo-1-tetralone
-
4-(2-bromophenyl)butanoic acid (1.0 eq) is added to polyphosphoric acid (10-20 wt eq) in a round-bottom flask equipped with a mechanical stirrer.
-
The mixture is heated to 80-100°C and stirred for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with water, and then dissolved in a suitable organic solvent like ethyl acetate.
-
The organic solution is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization to afford 8-bromo-1-tetralone.
Part B: Conversion of 8-Bromo-1-tetralone to this compound
With the key ketone intermediate in hand, the final step is the introduction of the amine group. Two common and effective methods are reductive amination and reduction of the corresponding oxime.
Reductive amination is a one-pot procedure where the ketone reacts with an ammonia source to form an imine in situ, which is then immediately reduced to the primary amine. Sodium cyanoborohydride is a suitable reducing agent as it selectively reduces the iminium ion in the presence of the ketone.[2][3][4][5][6]
Experimental Protocol: Reductive Amination of 8-Bromo-1-tetralone
-
To a solution of 8-bromo-1-tetralone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
-
Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 24-48 hours.
-
The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.
-
The aqueous residue is basified with a sodium hydroxide solution and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.
This two-step approach first involves the conversion of the ketone to an oxime, which is a stable intermediate that can be isolated and purified before reduction.
Experimental Protocol: Formation and Reduction of 8-Bromo-1-tetralone Oxime
Step 1: Oxime Formation
-
8-bromo-1-tetralone (1.0 eq) is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
The mixture is heated to reflux for 1-2 hours.
-
After cooling, the reaction mixture is poured into water, and the precipitated oxime is collected by filtration, washed with water, and dried.
Step 2: Oxime Reduction
-
The 8-bromo-1-tetralone oxime (1.0 eq) is dissolved in ethanol or acetic acid.
-
A catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%) is added.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature for 12-24 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated.
-
The residue is dissolved in water, basified with NaOH, and extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the final product.
Caption: Synthetic pathways starting from a brominated precursor to yield the target amine via a key tetralone intermediate.
Route 2: Schmidt Reaction and Subsequent Aromatic Ring Reduction
This route offers an alternative disconnection, forming the amine from a carboxylic acid via a Schmidt reaction, followed by reduction of the aromatic ring.
Step 1: Schmidt Reaction of 8-Bromo-1-naphthoic acid
The Schmidt reaction converts a carboxylic acid to a primary amine with the loss of one carbon atom.[7] This reaction uses hydrazoic acid (often generated in situ from sodium azide) in the presence of a strong acid.
Experimental Protocol: Synthesis of 8-Bromonaphthalen-1-amine
-
To a stirred suspension of 8-bromo-1-naphthoic acid (1.0 eq) in a mixture of concentrated sulfuric acid and chloroform at 45°C, sodium azide (6.0 eq) is added portion-wise over 10-15 minutes.
-
The reaction mixture is stirred at 45°C for 1.5 hours.
-
The mixture is then carefully poured into ice water, made alkaline with aqueous ammonia, and extracted with chloroform.
-
The combined organic extracts are dried with magnesium sulfate and evaporated to give the crude product, which can be purified by recrystallization from petroleum ether to yield 8-bromonaphthalen-1-amine. A reported yield for this reaction is 73%.[7]
Step 2: Catalytic Hydrogenation of 8-Bromonaphthalen-1-amine
The final step is the selective reduction of the unsubstituted ring of the naphthalene core. This can be challenging as de-bromination is a potential side reaction under hydrogenation conditions. The choice of catalyst and reaction conditions is critical.
Experimental Protocol: Reduction to this compound
-
8-bromonaphthalen-1-amine (1.0 eq) is dissolved in a suitable solvent such as trifluoroacetic acid or a mixture of acetic acid and ethanol.
-
A platinum(IV) oxide (Adam's catalyst) or a rhodium-based catalyst is added (2-5 mol%).
-
The mixture is hydrogenated at low to moderate pressure (50-200 psi) of hydrogen gas at room temperature until the theoretical amount of hydrogen is consumed.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a base and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the target amine.
Caption: A two-step synthesis involving a Schmidt reaction followed by selective aromatic ring hydrogenation.
Route 3: Direct Bromination of 1,2,3,4-Tetrahydronaphthalen-1-amine
On paper, the most straightforward route is the direct electrophilic aromatic substitution on the readily available 1,2,3,4-tetrahydronaphthalen-1-amine. However, the amino group is a strong activating group, which can lead to challenges in controlling regioselectivity and preventing over-bromination. The literature on this specific transformation with detailed, reproducible protocols is sparse, suggesting that it may not be a high-yielding or clean reaction. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine for activated rings.[8][9][10]
Experimental Protocol: General Procedure for Direct Bromination
-
1,2,3,4-Tetrahydronaphthalen-1-amine (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or dichloromethane at 0°C.
-
N-Bromosuccinimide (1.0 eq) is added portion-wise, and the reaction mixture is stirred at 0°C to room temperature.
-
The reaction progress is monitored closely by TLC or GC-MS to minimize the formation of di-brominated and other isomeric byproducts.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. Extensive chromatographic purification is likely required to isolate the desired 8-bromo isomer from other products.
Caption: A direct, one-step approach to the target molecule, with potential challenges in regioselectivity.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (via 8-Bromo-1-tetralone) | Route 2 (Schmidt Reaction/Reduction) | Route 3 (Direct Bromination) |
| Number of Steps | 3-4 steps | 2 steps | 1 step |
| Overall Yield | Moderate to High (Good control over each step) | Moderate | Potentially Low (due to side products) |
| Regioselectivity | Excellent (pre-installed bromine) | Excellent (defined by starting material) | Poor to Moderate (requires optimization) |
| Purification | Generally straightforward (crystallization/chromatography) | Straightforward | Challenging (isomer separation) |
| Scalability | Good | Moderate (use of azide is a concern) | Poor (due to purification challenges) |
| Reagent Safety | Standard organic reagents; PPA is corrosive. | Use of sodium azide (highly toxic and explosive) is a major drawback. | Brominating agents can be hazardous. |
| Starting Material | Readily available precursors | 8-Bromo-1-naphthoic acid may require synthesis. | 1,2,3,4-Tetrahydronaphthalen-1-amine is commercially available. |
Conclusion and Recommendations
For researchers requiring high purity and unambiguous characterization of the final product, Route 1 (via 8-Bromo-1-tetralone) is the most recommended pathway. The synthesis of the key ketone intermediate via intramolecular Friedel-Crafts cyclization ensures excellent regiochemical control, and the subsequent conversion to the amine can be achieved through well-established and high-yielding methods like reductive amination or oxime reduction. This route is also the most amenable to scale-up.
Route 2 (Schmidt Reaction/Reduction) offers a shorter sequence but is significantly hampered by the use of highly toxic and potentially explosive sodium azide. This makes it less suitable for large-scale synthesis and requires stringent safety precautions. The final hydrogenation step also needs careful optimization to avoid de-bromination.
Route 3 (Direct Bromination) , while being the most direct, is the least reliable in terms of regioselectivity and yield. The strong activating effect of the amine group makes it difficult to control the position of bromination and prevent the formation of multiple products, leading to significant purification challenges. This route would likely require extensive optimization for any practical application.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, available starting materials, and the safety infrastructure in place. However, for most laboratory and process development applications, the control and reliability offered by the 8-bromo-1-tetralone intermediate pathway make it the superior choice.
References
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Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
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Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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ResearchGate. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Retrieved from [Link]
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Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]
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Eureka | Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Retrieved from [Link]
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YouTube. (2012, July 2). Friedel Crafts Acylation. Retrieved from [Link]
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ChemRxiv. (n.d.). Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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CCSE. (n.d.). Synthesis of 8-Methoxy-1-Tetralone. Retrieved from [Link]
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PubChem. (n.d.). 8-Bromonaphthalen-1-amine. Retrieved from [Link]
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ResearchGate. (2024, October). Palladium-Catalyzed Site-Selective Hydrogenation of Unactivated Alkenes Directed by 8-Aminoquinoline Amides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective. Retrieved from [Link]
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Ascendex Scientific, LLC. (n.d.). 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]
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A Researcher's Guide to the Purity Assessment of Commercially Available 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
For researchers and drug development professionals, the purity of starting materials is paramount. This guide provides an in-depth technical comparison and experimental protocols for assessing the purity of commercially available 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, a key building block in medicinal chemistry. We will delve into the potential impurities, robust analytical methodologies for their detection, and a comparative overview of what is currently on the market.
The Criticality of Purity in Drug Discovery
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of unwanted byproducts, and complications in structure-activity relationship (SAR) studies. Therefore, a thorough understanding and verification of the purity of this reagent are not just recommended but essential for the integrity of research and development projects.
Potential Impurities: A Synthesis-Based Perspective
The most common synthetic route to this compound involves the electrophilic bromination of 1,2,3,4-tetrahydronaphthalen-1-amine.[1] This process, while generally effective, can lead to several potential impurities that researchers should be aware of.
-
Regioisomeric Impurities: The bromination of the tetralin ring system can result in the formation of other positional isomers, namely 5-bromo-, 6-bromo-, and 7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine.[1] These isomers can be challenging to separate from the desired 8-bromo product due to their similar physical properties.
-
Unreacted Starting Material: Incomplete bromination can leave residual 1,2,3,4-tetrahydronaphthalen-1-amine in the final product.
-
Over-bromination Products: The introduction of more than one bromine atom to the aromatic ring can lead to di- or tri-brominated species, especially if the reaction conditions are not carefully controlled.[1]
-
Solvent and Reagent Residues: Residual solvents from the synthesis and purification steps, as well as any remaining reagents, can also contribute to the overall impurity profile.
A Comparative Landscape of Commercial Offerings
A survey of various chemical suppliers reveals that this compound is commercially available with stated purities typically ranging from 95% to 97%. While many suppliers offer to provide analytical data such as HNMR, CNMR, HPLC, or GC-MS upon request, this information is not always readily available on their websites.
| Supplier | Stated Purity | Analytical Data Provided |
| Supplier A | ≥95% | Certificate of Analysis (CoA) with purity by HPLC. |
| Supplier B | 97% | CoA with HNMR and purity by GC.[2] |
| Supplier C | 95% | Product page mentions purity, but no specific analytical data is readily available online.[3] |
Note: This table is a representative summary. Researchers should always request a lot-specific Certificate of Analysis before purchasing and using any chemical reagent.
Experimental Protocols for Purity Assessment
To ensure the quality of this compound, a multi-pronged analytical approach is recommended. The following protocols are designed to identify and quantify the potential impurities discussed earlier.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and its non-volatile impurities. For aromatic amines, a reverse-phase method is generally suitable.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity assessment.
Detailed HPLC Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a composition that allows for the retention of the main peak (e.g., 30% B), then gradually increase the percentage of Mobile Phase B to elute more non-polar impurities. A suggested gradient is:
-
0-15 min: 30-80% B
-
15-20 min: 80% B
-
20-21 min: 80-30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
Rationale: The C18 column provides good separation for moderately polar compounds like aromatic amines. The use of formic acid in the mobile phase helps to protonate the amine group, leading to better peak shape. A gradient elution is crucial for separating impurities with a wide range of polarities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for identifying volatile and semi-volatile impurities. Due to the polar nature of the amine group, derivatization is often recommended to improve peak shape and thermal stability.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity assessment.
Detailed GC-MS Protocol:
-
Sample Preparation and Derivatization:
-
In a sealed vial, dissolve approximately 1 mg of the sample in 500 µL of an anhydrous solvent like acetonitrile or dichloromethane.
-
Add 100 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[5][6]
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
-
Data Analysis:
-
Identify the main component and any impurities by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
The purity can be estimated by the area percentage of the main peak.
-
Rationale: Derivatization with TFAA or MTBSTFA replaces the active hydrogen on the amine with a non-polar group, which reduces peak tailing and improves volatility for GC analysis. The 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of compounds. Mass spectrometry provides structural information that is invaluable for the tentative identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the main component and to identify major impurities. Both ¹H and ¹³C NMR should be performed.
Workflow for NMR Analysis
Caption: Workflow for NMR purity assessment.
Detailed NMR Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Key signals to observe are the aromatic protons, the benzylic proton adjacent to the amine, and the aliphatic protons of the tetralin ring.
-
Acquire a ¹³C NMR spectrum. This will provide information on the number of unique carbon atoms and their chemical environments.
-
-
Data Analysis:
-
Compare the obtained spectra with literature data for this compound if available, or with predicted spectra.
-
Look for small signals that do not correspond to the main structure. The presence of multiple sets of aromatic signals could indicate regioisomeric impurities. The integration of the impurity signals relative to the main component's signals can provide a semi-quantitative estimate of their levels.
-
Rationale: NMR provides unambiguous structural information. The chemical shifts and coupling patterns of the aromatic protons are particularly useful for distinguishing between the 5-, 6-, 7-, and 8-bromo isomers.
Conclusion
The purity of this compound is a critical factor for its successful application in research and drug development. While commercial suppliers provide this reagent with stated purities, it is incumbent upon the researcher to independently verify the purity and identify any potential impurities that could impact their work. The combination of HPLC, GC-MS, and NMR spectroscopy provides a robust analytical toolkit for a comprehensive purity assessment. By implementing these methodologies, researchers can ensure the quality of their starting materials and the reliability of their scientific outcomes.
References
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American Custom Chemicals Corporation. This compound, 95% Purity, C10H12BrN, 100 mg. [Link]
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National Center for Biotechnology Information. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. [Link]
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PubChem. 1-Bromo-1,2,3,4-tetrahydronaphthalene. [Link]
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PubChem. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine. [Link]
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ResearchGate. ChemInform Abstract: Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene. [Link]
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PubChemLite. 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. [Link]
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Hochschule Bonn-Rhein-Sieg. Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. [Link]
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National Center for Biotechnology Information. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]
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ResearchGate. (a) 1 H NMR spectrum of complex 8. (b) and (c) Spectra recorded after... [Link]
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SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]
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ResearchGate. (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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National Center for Biotechnology Information. 2-Aminotetralin. [Link]
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A Spectroscopic Guide to the Isomers of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
For researchers and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine and its isomers are valuable chiral building blocks in medicinal chemistry.[1] Distinguishing between these closely related molecules is a common analytical challenge. This guide provides an in-depth comparison of the spectroscopic characteristics of the isomers of this compound, with a focus on how to differentiate them using routine analytical techniques. We will delve into the expected nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established spectroscopic principles.
The Challenge of Isomerism in Bromo-tetralin Amines
The core structure of this compound presents several possibilities for isomerism:
-
Positional Isomers: The bromine atom can be located at different positions on the aromatic ring (positions 5, 6, 7, or 8).
-
Enantiomers: The amine at position 1 creates a chiral center, leading to a pair of enantiomers (R and S).
This guide will focus on distinguishing the positional isomers and will also address the analytical approach for separating and identifying enantiomers.
Comparative Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: The Key to Differentiation
NMR spectroscopy is the most powerful tool for distinguishing between the positional isomers of this compound. The substitution pattern on the aromatic ring directly influences the chemical shifts and coupling patterns of the aromatic protons.
The aliphatic region of the ¹H NMR spectrum is expected to be similar for all positional isomers, showing complex multiplets for the protons on the saturated ring. The key differentiating features will be observed in the aromatic region.
| Isomer | Predicted Aromatic ¹H NMR Data | Rationale |
| 5-Bromo- | ~7.2-7.4 ppm (d), ~7.0-7.2 ppm (t), ~6.8-7.0 ppm (d) | The bromine at position 5 will deshield the adjacent proton at position 6. The proton at position 8 will be a doublet, coupled to the proton at position 7. |
| 6-Bromo- | ~7.3-7.5 ppm (s), ~7.1-7.3 ppm (d), ~6.9-7.1 ppm (d) | The proton at position 5 will appear as a singlet or a narrow doublet due to a small meta-coupling. The protons at positions 7 and 8 will be an AX system (two coupled doublets). |
| 7-Bromo- | ~7.2-7.4 ppm (d), ~7.1-7.3 ppm (dd), ~7.0-7.2 ppm (d) | The protons at positions 5 and 6 will form an AX system. The proton at position 8 will be a doublet. |
| 8-Bromo- | ~7.4-7.6 ppm (d), ~7.0-7.2 ppm (t), ~6.8-7.0 ppm (d) | The bromine at position 8 will strongly deshield the adjacent proton at position 7. The protons at positions 5 and 6 will show a typical ortho and meta coupling pattern. |
Note: Predicted chemical shifts are in ppm relative to TMS in a non-aromatic solvent like CDCl₃. Actual values may vary.
The number of signals and their chemical shifts in the aromatic region of the ¹³C NMR spectrum will also be characteristic for each isomer. The carbon directly attached to the bromine atom will typically resonate in the range of 110-130 ppm.
| Isomer | Expected Number of Aromatic ¹³C Signals | Key Differentiating Feature |
| 5-Bromo- | 6 | All aromatic carbons are unique. |
| 6-Bromo- | 6 | All aromatic carbons are unique. |
| 7-Bromo- | 6 | All aromatic carbons are unique. |
| 8-Bromo- | 6 | All aromatic carbons are unique. |
While the number of signals is the same, the precise chemical shifts will differ based on the electronic effects of the bromine substituent. 2D NMR techniques like HSQC and HMBC would be essential for unambiguous assignment of the carbon signals.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups. For all isomers of this compound, the following characteristic peaks are expected[3][4]:
-
N-H Stretch: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine (asymmetric and symmetric stretching).[3]
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
N-H Bend: A band in the region of 1650-1580 cm⁻¹.[3]
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: A band in the 1250-1020 cm⁻¹ region for the aliphatic amine.[3]
-
C-Br Stretch: A strong band in the fingerprint region, typically below 600 cm⁻¹.
While the overall IR spectra will be very similar for the positional isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to variations in the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all isomers of this compound, the molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[5]
-
Expected Molecular Ion: m/z 225 and 227.
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. The fragmentation patterns in MS/MS experiments might show subtle differences between the isomers, but these are often less straightforward to predict and interpret than NMR data.
Differentiating Enantiomers
NMR and IR spectroscopy will not distinguish between the R and S enantiomers of a given positional isomer. To separate and identify enantiomers, the following techniques are typically employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. A chiral stationary phase is used to selectively interact with one enantiomer more strongly than the other, leading to different retention times.
-
NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce diastereomeric interactions with the enantiomers, leading to the separation of their signals in the NMR spectrum.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized infrared light and can be used to determine the absolute configuration of chiral molecules.[6]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard ¹H spectrum with a 90° pulse, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~240 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
2D NMR (if needed): Acquire COSY, HSQC, and HMBC spectra for unambiguous assignment of protons and carbons.
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
KBr Pellet (for solids): Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan the sample from 4000 to 400 cm⁻¹.
-
Acquire at least 16 scans and average them to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of a mass spectrometer.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Use a mass range that includes the expected molecular ion peaks (e.g., m/z 50-500).
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of this compound isomers.
Caption: Workflow for the spectroscopic identification of this compound isomers.
Conclusion
The unambiguous identification of this compound isomers is crucial for their application in research and development. While mass spectrometry and IR spectroscopy provide valuable confirmatory data, NMR spectroscopy, particularly the analysis of the aromatic region in ¹H NMR spectra, is the most definitive technique for distinguishing between positional isomers. For the differentiation of enantiomers, chiral separation techniques are necessary. By employing a systematic analytical approach as outlined in this guide, researchers can confidently determine the precise structure of their synthesized compounds.
References
-
PubChem. 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. [Link]
- Ramakrishnan, V., & Ganesan, K. (2008). Vibrational Spectroscopic Studies of Tetralin. Indian Journal of Pure & Applied Physics, 46(1), 22-27.
-
MySkinRecipes. (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. [Link]
-
Aucott, S. M., et al. (2008). 8-Bromonaphthalen-1-amine. Acta Crystallographica Section E: Structure Reports Online, 64(7), o977. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
-
St. John, A., et al. (2021). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. The Journal of Organic Chemistry, 86(5), 4144-4152. [Link]
-
ResearchGate. ¹H (a) and ¹³C NMR spectra of 4 (b). [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
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Química Organica.org. IR Spectrum: Amines. [Link]
-
PubChem. 1-Bromo-1,2,3,4-tetrahydronaphthalene. [Link]
-
Instituto de Nanociencia y Materiales de Aragón. Spectroscopic Characterization. [Link]
-
Nature. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]
-
Pearson. Describe the 1H NMR spectrum you would expect for each of the following compounds... [Link]
-
PubChem. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine. [Link]
-
MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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A Comparative Performance Analysis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine in the Buchwald-Hartwig Amination
Abstract
This guide presents a comprehensive benchmark analysis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine in a palladium-catalyzed Buchwald-Hartwig amination, a cornerstone reaction in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. The performance of this versatile building block is objectively compared with two strategic alternatives: the simpler, unconstrained 4-bromoaniline, and its constitutional isomer, 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine. Through a detailed examination of a model reaction with morpholine, supported by extrapolated experimental data, this document aims to provide researchers, scientists, and drug development professionals with actionable insights into the impact of substrate structure on catalytic efficiency. The causality behind experimental choices, detailed protocols, and a thorough discussion of the anticipated outcomes are provided to ensure scientific integrity and practical applicability.
Introduction: The Strategic Importance of this compound
This compound is a key intermediate in medicinal chemistry and materials science. Its rigid, three-dimensional tetralin scaffold is a privileged structure in numerous biologically active compounds, particularly those targeting the central nervous system. The presence of a bromine atom at the 8-position offers a reactive handle for a variety of cross-coupling reactions, allowing for the late-stage functionalization and diversification of complex molecular architectures. The adjacent primary amino group provides a site for further derivatization or can influence the electronic and steric environment of the molecule.
The Buchwald-Hartwig amination stands out as a powerful and versatile method for constructing C-N bonds, a transformation that is often challenging using classical methods.[1][2] This palladium-catalyzed reaction exhibits broad functional group tolerance and can be applied to a wide range of substrates.[1][3] The efficiency of this reaction is, however, highly dependent on the nature of the aryl halide, the amine coupling partner, the choice of ligand, and the base.
This guide focuses on benchmarking the performance of this compound in a model Buchwald-Hartwig reaction. By comparing its reactivity with 4-bromoaniline and 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine, we aim to elucidate the influence of the fused aliphatic ring and the steric hindrance imposed by the ortho-amino group on the reaction's outcome.
The Model Reaction: Buchwald-Hartwig Amination with Morpholine
To establish a reliable benchmark, we have selected the Buchwald-Hartwig amination of our target aryl bromides with morpholine. This secondary cyclic amine is a common coupling partner in pharmaceutical synthesis and its reaction with aryl halides is well-documented. The choice of a state-of-the-art catalyst system, employing a bulky, electron-rich phosphine ligand, is critical for achieving high yields, especially with potentially challenging substrates.[1][4]
Figure 1: A simplified representation of the Buchwald-Hartwig model reaction.
Comparative Performance Analysis
The performance of this compound and its selected alternatives in the model reaction is summarized below. The anticipated yields and reaction times are based on established trends for Buchwald-Hartwig aminations of structurally related aryl bromides.
| Substrate | Structure | Key Structural Features | Expected Yield (%) | Expected Reaction Time (h) | Rationale for Performance |
| This compound | ![]() | ortho-amino group, fused aliphatic ring | 85-92 | 12-18 | The ortho-amino group can sterically hinder the approach to the palladium center, potentially slowing down the oxidative addition step. However, modern bulky phosphine ligands are designed to overcome such steric challenges. The electron-donating nature of the amino group can also influence the electronics of the aryl bromide. |
| 4-Bromoaniline | ![]() | Unconstrained, electron-donating amino group | 90-98 | 8-12 | As a less sterically hindered substrate compared to the 8-bromo isomer, 4-bromoaniline is expected to react more rapidly. The para-amino group has a purely electronic effect. |
| 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | ![]() | meta-amino group, fused aliphatic ring | 92-99 | 6-10 | With the amino group positioned meta to the bromine, steric hindrance is significantly reduced compared to the 8-bromo isomer. This substrate is expected to exhibit the highest reactivity among the three, benefiting from the electronic influence of the tetralin scaffold without the steric impediment. |
Mechanistic Insights and Experimental Causality
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 2: The catalytic cycle of the Buchwald-Hartwig amination.
Causality behind Experimental Choices:
-
Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and reliable source of the active Pd(0) catalyst.
-
Ligand (XPhos): 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) is a bulky, electron-rich biaryl monophosphine ligand. Its steric bulk promotes the formation of the monoligated palladium species, which is highly active in the oxidative addition and reductive elimination steps, making it particularly effective for sterically hindered aryl halides.[5]
-
Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine-palladium complex to form the key palladium-amido intermediate.
-
Solvent (Toluene): Toluene is a common non-polar solvent for Buchwald-Hartwig reactions. It has a suitable boiling point for reactions that require heating and is generally compatible with the reagents and catalyst system.
Experimental Protocols
The following is a detailed, step-by-step methodology for the benchmarked Buchwald-Hartwig amination.
Materials:
-
Aryl bromide (this compound, 4-bromoaniline, or 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine)
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd), and XPhos (0.04 mmol, 4 mol %).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol) via syringe.
-
Add sodium tert-butoxide (1.4 mmol) in one portion.
-
Fit the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl morpholine.
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
As a brominated aromatic amine, this compound possesses chemical properties that necessitate its classification as a hazardous waste. The presence of a halogen (bromine) and an amine functional group dictates that it cannot be discarded as common laboratory trash or flushed down the drain.[1][2] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1] Therefore, a structured and informed approach to its disposal is paramount.
Core Principles of Disposal
The disposal of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is governed by the principles of handling halogenated organic compounds and amines. Due to its hazardous nature, it is essential to engage professional hazardous waste disposal services for final removal and treatment.[1][3] The primary methods for the disposal of such chemicals are typically high-temperature incineration at a licensed facility equipped with emission control systems to neutralize harmful byproducts.[3]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Class | Halogenated Organic Compound, Amine | [2] |
| CAS Number | 348627-52-1 | [4] |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility | [3] |
| Incompatible Substances | Strong oxidizing agents, acids | [1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [5][6] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of this compound from the laboratory bench to its final collection by a certified waste management provider.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Always wear tightly fitting safety goggles to protect against splashes.[5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of a spill, consider additional protective clothing.[5]
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[7]
2. Waste Segregation and Containerization:
-
Dedicated Waste Container: Designate a specific, compatible container for this compound waste. The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).
-
Segregation is Key: This waste must be segregated as "halogenated organic waste."[8] Do not mix it with non-halogenated solvents or other waste streams to prevent hazardous reactions and to ensure proper disposal pathways.[1]
-
Avoid Incompatibilities: Ensure that the waste container is not used for any other chemicals, particularly strong acids or oxidizing agents, which can react with amines.[1]
3. Labeling the Waste Container:
-
Clear Identification: The waste container must be clearly and accurately labeled.
-
Essential Information: The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the generating laboratory and principal investigator
-
4. Storage of Waste:
-
Secure Location: Store the sealed waste container in a designated, secure area for hazardous waste accumulation.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Controlled Environment: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[1]
5. Arranging for Disposal:
-
Engage Professionals: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[1][3]
-
Documentation: Maintain a log of the waste generated, including the quantity and date. This documentation is often required for regulatory compliance.[3]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. While this compound may not have a specific disposal protocol readily available in all safety data sheets, by adhering to the established principles for handling halogenated organic compounds and amines, researchers can ensure a disposal process that is safe, compliant, and environmentally sound. Always consult with your institution's safety professionals to ensure adherence to local and national regulations.
References
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]
-
GovInfo. (1998, May 4). Federal Register, Volume 63 Issue 85. Retrieved from [Link]
-
Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. Retrieved from [Link]
-
EPA. Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
EPA NEPS. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Log In. Hazardous Waste Management Manual. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
Chemical Compatibility Chart. Retrieved from [Link]
-
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine-hcl, 95% Purity, C10H13BrClN, 250 mg. Retrieved from [Link]
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. my.ahu.edu [my.ahu.edu]
- 3. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. medline.com [medline.com]
- 8. ehs.yale.edu [ehs.yale.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, a brominated aromatic amine, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Hazard Assessment: A Proactive Approach
Given the absence of specific toxicity data, a conservative approach to hazard assessment is crucial. Structurally related compounds exhibit a range of health effects that should be considered as potential risks when handling this compound.
Anticipated Hazards:
-
Skin and Eye Irritation: Many aromatic amines and halogenated organic compounds are known to cause skin and eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]
-
Acute Toxicity (Oral): Ingestion may be harmful.[2]
-
Unknown Chronic Effects: The long-term toxicological properties have not been fully investigated.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedure being performed.
Core PPE Requirements
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes and airborne particles. Should provide a complete seal around the eyes. |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities. To be worn in conjunction with safety goggles. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling aromatic amines. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double gloving is advisable for enhanced protection. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to provide maximum coverage. |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills, especially when handling significant quantities. | |
| Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted in the laboratory. | |
| Respiratory Protection | Respirator | The use of a respirator may be necessary if working in an area with inadequate ventilation or where the generation of dust or aerosols is likely. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4][5] Annual fit testing and medical evaluation are required for respirator users.[3] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: Decision workflow for PPE selection.
Operational Plans: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound at every stage is critical to ensuring a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
The container should be tightly closed and clearly labeled.
Handling Procedures
-
Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Personal Hygiene: Avoid ingestion and inhalation.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Spill Response: In the event of a spill, evacuate the area and prevent the spread of the material. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Absorb the spill with an inert material and place it in a sealed container for disposal.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical obligation to protect the environment.
-
Waste Segregation: All waste containing this compound, including contaminated labware and PPE, must be collected in a designated, labeled hazardous waste container.[7]
-
Disposal Method: As a halogenated aromatic amine, this compound should not be disposed of down the drain.[7] It must be disposed of through a licensed hazardous waste disposal company, likely via incineration.[8][9]
-
Decontamination: All glassware and equipment that have come into contact with the compound should be thoroughly decontaminated before reuse.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
-
Proper disposal of chemicals. Sciencemadness Wiki. Available from: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available from: [Link]
-
Personal Protective Equipment | US EPA. Available from: [Link]
-
Chemical Safety: Personal Protective Equipment. Available from: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. Available from: [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. Available from: [Link]
-
Amine Disposal For Businesses. Collect and Recycle. Available from: [Link]
-
Chemical and Hazardous Waste Guide. UiO. Available from: [Link]
-
SAFETY DATA SHEET. Available from: [Link]
-
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine. PubChem. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. medline.com [medline.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.nl [fishersci.nl]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. international.skcinc.com [international.skcinc.com]
- 9. mn.uio.no [mn.uio.no]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



